2-chloro-N,N-dimethylnicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N,N-dimethylnicotinamide (CAS: 52943-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes available information on its synthesis, chemical properties, and expected reactivity. Furthermore, it explores potential biological activities by drawing parallels with structurally related nicotinamide analogs that have demonstrated roles as enzyme inhibitors and potential therapeutic agents. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.
Introduction and Physicochemical Properties
This compound, with the CAS number 52943-21-2, is a halogenated derivative of the Vitamin B3 amide, nicotinamide. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of the electron-withdrawing chlorine atom and the dimethylamide moiety significantly influences the electronic properties and reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52943-21-2 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |
| Melting Point | 63°C to 65°C | [2] |
| Boiling Point | 330.673°C at 760 mmHg (Predicted) | [3] |
| Density | 1.232 g/cm³ (Predicted) | [3] |
| InChI Key | QNZRJGJNLOMEGJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the amidation of a 2-chloronicotinic acid derivative or the reaction of a precursor with dimethylamine.
Synthesis from 2-chloro-3-trichloromethylpyridine
A patented method describes the synthesis of this compound from 2-chloro-3-trichloromethylpyridine. This method is highlighted for its simplicity and high yield[4].
Experimental Protocol:
-
To a reaction vessel containing water, add 2-chloro-3-trichloromethylpyridine.
-
While stirring, add a 30% aqueous solution of dimethylamine to adjust the pH of the reaction mixture to between 8 and 10[4].
-
Heat the reaction mixture to a temperature between 80°C and 98°C and maintain for 3 to 5 hours[4].
-
During the reaction, continuously add the dimethylamine solution to maintain the pH between 8 and 10[4].
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by filtration and further purified by recrystallization.
This process is reported to achieve a yield of up to 98.5% and is presented as an environmentally friendly alternative to methods using thionyl chloride[4].
Synthesis from 2-chloronicotinoyl chloride
A common and versatile method for the synthesis of amides is the reaction of an acid chloride with an amine. In this case, this compound can be prepared from 2-chloronicotinoyl chloride and dimethylamine. This method is widely used for the synthesis of various nicotinamide derivatives[5].
Experimental Protocol:
-
Dissolve 2-chloronicotinoyl chloride in an inert aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of dimethylamine (typically a 2M solution in THF or an aqueous solution) to the stirred solution of the acid chloride. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted amine.
-
The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the amide group.
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen, is expected to be the most downfield. The protons at the 4- and 5-positions will appear further upfield.
-
N,N-dimethyl Protons: Due to restricted rotation around the C-N amide bond at room temperature, two distinct singlets may be observed for the two methyl groups. These would likely appear in the range of δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the amide group (C3) will have distinct chemical shifts influenced by these substituents.
-
N,N-dimethyl Carbons: The two methyl carbons are expected to have signals in the aliphatic region, likely between δ 35-40 ppm.
Mass Spectrometry (Predicted)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of the dimethylamino group, the chlorine atom, or cleavage of the amide bond.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily dictated by the 2-chloro-substituted pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction provides a powerful tool for the synthesis of a diverse library of 3-N,N-dimethylcarboxamide-substituted pyridines.
General Reaction Scheme:
The reactivity of the 2-chloropyridine system towards nucleophiles is well-documented. For instance, reactions with piperidine are known to proceed, and the kinetics of such reactions on related pyridinium ions have been studied[6][7]. The rate of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring[6].
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological data available for this compound, the broader class of nicotinamide derivatives has been extensively investigated for a range of therapeutic applications. These compounds often act as inhibitors of enzymes that utilize nicotinamide adenine dinucleotide (NAD⁺) as a cofactor.
Enzyme Inhibition
Nicotinamide and its analogs are known to inhibit several classes of enzymes, including:
-
Poly(ADP-ribose) polymerases (PARPs): PARP inhibitors are an established class of anticancer agents. Nicotinamide itself is a weak PARP inhibitor, and synthetic derivatives are often designed to enhance this activity.
-
Sirtuins: These are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including metabolism, DNA repair, and inflammation. Modulation of sirtuin activity by nicotinamide derivatives is an active area of research.
-
Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been implicated in cancer and metabolic diseases. Small molecule inhibitors of NNMT are being explored as potential therapeutics[8][9][10].
-
Other NAD⁺-dependent enzymes: The nicotinamide scaffold can be used to design inhibitors for a variety of other NAD⁺-utilizing enzymes.
Given its structure as a nicotinamide analog, this compound could potentially exhibit inhibitory activity against one or more of these enzyme families. The 2-chloro substituent provides a handle for further synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity for a particular target[11].
Anticancer Potential
Many nicotinamide derivatives have been investigated for their anticancer properties[12][13]. These effects can be mediated through various mechanisms, including the inhibition of DNA repair enzymes like PARP, modulation of metabolic pathways, or induction of apoptosis. The potential of this compound as an anticancer agent or as a scaffold for the development of such agents warrants further investigation.
Conclusion and Future Directions
This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. Its reactivity, centered on the nucleophilic displacement of the 2-chloro substituent, allows for the creation of diverse libraries of substituted nicotinamides. While direct biological data for this compound is currently lacking, its structural similarity to known enzyme inhibitors suggests that it could be a valuable starting point for drug discovery programs, particularly in the area of oncology.
Future research should focus on:
-
Detailed Spectroscopic and Structural Characterization: Obtaining and publishing high-resolution NMR and mass spectrometry data, as well as single-crystal X-ray diffraction data, would be invaluable for the scientific community.
-
Biological Screening: A broad biological screening of this compound against a panel of relevant enzymes (e.g., PARPs, sirtuins, NNMT) and cancer cell lines would provide a clearer understanding of its potential therapeutic applications.
-
Synthetic Elaboration: The use of this compound as a scaffold for the synthesis of new derivatives through nucleophilic aromatic substitution could lead to the discovery of potent and selective modulators of biological targets.
This technical guide provides a framework for understanding the chemistry and potential applications of this compound, and it is hoped that it will stimulate further research into this intriguing molecule.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 5. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Overview: The Rationale for the N-Oxide Pathway
An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylnicotinamide
This document serves as a comprehensive technical guide for the synthesis of this compound, a pivotal intermediate in contemporary pharmaceutical development. It is designed for an audience of researchers, chemists, and drug development professionals, providing not just a protocol, but a foundational understanding of the synthetic strategy, mechanistic underpinnings, and critical process controls.
The synthesis of this compound can be approached from several precursors. A common industrial method involves the conversion of 2-chloronicotinic acid, first to its acid chloride using reagents like thionyl chloride, followed by amidation with dimethylamine.[1] While effective, this route begins with a pre-functionalized and more expensive starting material.
For a more fundamental and instructive synthesis that provides greater control over regiochemistry, the pyridine N-oxide pathway is superior. Direct chlorination of the pyridine ring is often unselective. However, by first oxidizing the pyridine nitrogen to an N-oxide, we achieve two critical objectives:
-
Activation: The N-oxide group electronically activates the pyridine ring, making it more susceptible to reaction with chlorinating agents.
-
Regiocontrol: The N-oxide directs chlorination preferentially to the 2- and 6-positions. In this case, it provides a reliable route to the desired 2-chloro isomer.
This guide will therefore focus on a robust two-step synthesis commencing from 3-cyanopyridine, a readily available starting material. The pathway involves an initial N-oxidation followed by a chlorination/amidation cascade.
References
2-chloro-N,N-dimethylnicotinamide IUPAC name
An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical information on its chemical identity, synthesis protocols, analytical characterization, and safety considerations, grounded in established scientific literature and patents.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a starting material's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound is a substituted pyridine derivative whose structure lends itself to further functionalization, making it a valuable building block.
Nomenclature and Structural Identifiers
The unambiguous identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication.
-
IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide.[1]
-
Common Name: this compound.[2]
-
Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide, 2-chloropyridine-3-carboxylic acid N,N-dimethylamide.[1][2]
-
Chemical Formula: C₈H₉ClN₂O.[2]
-
SMILES: CN(C)C(=O)C1=C(N=CC=C1)Cl.[1]
Physicochemical Data
Quantitative physical and chemical data are paramount for process design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 184.63 g/mol | [3] |
| Appearance | Light yellow granular solid (typical) | [4] |
| Density | 1.219 g/cm³ (Predicted) | [5] |
| Purity | Typically available at ≥97% | [3][6] |
Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for process-specific applications.
Synthesis Methodologies: A Comparative Analysis
The choice of a synthetic route is a strategic decision balancing yield, purity, cost, scalability, and environmental impact. Several methods for the preparation of this compound have been documented, primarily revolving around the formation of the amide bond from a carboxylic acid precursor or its activated derivative.
Traditional Route: Acyl Chloride Intermediate
This classic approach relies on the activation of 2-chloronicotinic acid via conversion to an acyl chloride, followed by amination. While robust and high-yielding, it involves the use of hazardous reagents like thionyl chloride (SOCl₂).
Causality: The conversion of the carboxylic acid to the highly reactive acyl chloride is necessary to facilitate nucleophilic attack by the weakly basic dimethylamine. The use of thionyl chloride is effective but generates corrosive HCl and SO₂ byproducts, necessitating careful handling and waste management.[7]
Experimental Protocol: Acyl Chloride Method
-
Activation: In a fume hood, suspend 2-chloronicotinic acid (1 eq.) in an inert solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 40-80°C) for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Workup (Acyl Chloride): Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next step.
-
Amination: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. Cool the solution in an ice bath (0-5°C).
-
Amine Addition: Add a solution of dimethylamine (2.5 eq., typically as a 40% aqueous solution or gas bubbled through the solvent) dropwise, maintaining the temperature below 10°C. An additional base (e.g., triethylamine) may be used to scavenge the HCl generated.
-
Final Workup & Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Environmentally Benign Route: Direct Amidation from 2-Chloro-3-trichloromethylpyridine
A more modern, "greener" approach avoids the use of thionyl chloride. A patented method describes a high-yield synthesis directly from 2-chloro-3-trichloromethylpyridine and dimethylamine in an aqueous medium.[7]
Causality: This method leverages the reactivity of the trichloromethyl group, which serves as a precursor to the carboxylic acid derivative. The reaction proceeds in water, a significant environmental advantage over traditional organic solvents. The pH control is critical to ensure the desired reaction pathway and prevent side reactions.[7] This process is noted for its simple operation, environmental friendliness, and high yield, reaching up to 98.5%.[7]
Experimental Protocol: Aqueous Method
-
Setup: Charge a reaction vessel with 2-chloro-3-trichloromethylpyridine (1 eq.) and water (10-20 parts by mass).
-
pH Adjustment: Add an aqueous solution of dimethylamine (e.g., 10-40% mass concentration) to the mixture to adjust the pH to a range of 8-10.[7]
-
Reaction: Heat the stirring reaction solution to 80-98°C and maintain for 3-5 hours.[7]
-
pH Maintenance: Continuously or periodically add the dimethylamine solution throughout the reaction to maintain the pH within the 8-10 range.[7]
-
Workup: After the reaction is complete (as monitored by HPLC), cool the solution to room temperature. The product may be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.
Synthesis Workflow Diagram
The following diagram illustrates the two primary synthetic pathways.
Caption: Comparative synthesis routes to this compound.
Applications in Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the differential reactivity of the chloro- and amide-substituted pyridine ring, allowing for sequential and site-selective modifications.
-
Agrochemicals: It is a key precursor in the synthesis of the herbicide nicosulfuron.[7] The synthetic pathway involves further elaboration of the pyridine ring.
-
Pharmaceuticals: The broader class of 2-chloronicotinic acid derivatives, for which this compound is a stable and reactive version, are intermediates for a range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen and anti-cardiovascular agents.[4]
The logical relationship for its use as an intermediate is depicted below.
Caption: Role as a pivotal synthetic intermediate.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the intermediate, which directly impacts the final API's safety and efficacy. A multi-technique approach is recommended for comprehensive characterization.
| Analytical Method | Principle | Application & Insights |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for purity assessment, quantification, and monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point. |
| GC (Gas Chromatography) | Separation based on partitioning between a gaseous mobile phase and a stationary phase. | Suitable for assessing volatile impurities. The compound may require derivatization to enhance volatility and thermal stability. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation. ¹H NMR will show characteristic peaks for the aromatic protons and the N,N-dimethyl groups. ¹³C NMR will confirm the carbon backbone. |
| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and provides fragmentation patterns for structural elucidation. ESI-MS would be expected to show a prominent [M+H]⁺ ion. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Confirms the presence of key functional groups, such as the C=O stretch of the amide and C-Cl bonds. |
Illustrative Protocol: HPLC Method for Purity Analysis
-
System Preparation: Use an HPLC system with a UV detector. Equip it with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: ~265 nm (to be optimized by UV scan)
-
-
Analysis: Inject the standards and sample. Identify the peak for this compound by its retention time. Calculate the purity of the sample using the area percent method or against the calibration curve for quantitative analysis.
Caption: Quality control workflow for intermediate validation.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Based on available data, this compound should be handled with care.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is a versatile and valuable intermediate in the chemical and pharmaceutical industries. Its synthesis has evolved from traditional methods requiring harsh reagents to more environmentally conscious aqueous routes. A comprehensive understanding of its properties, coupled with robust analytical controls and stringent safety protocols, is essential for its effective and responsible use in the development of new medicines and other critical chemical products.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
2-chloro-N,N-dimethylnicotinamide molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-chloro-N,N-dimethylnicotinamide
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound. We will dissect its molecular architecture, delineate its synthetic pathways with actionable protocols, and discuss its significance as a versatile intermediate in the development of novel chemical entities.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal and agricultural chemistry. Its structure, featuring a chlorinated pyridine ring coupled with a dimethylamide moiety, provides a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.
Chemical Identifiers and Properties:
-
IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide[1]
-
Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide[2][]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Weight | 184.623 g/mol | [1] |
| Boiling Point (Predicted) | 330.673°C at 760 mmHg | [] |
| Density (Predicted) | 1.232 g/cm³ | [] |
| InChI Key | QNZRJGJNLOMEGJ-UHFFFAOYSA-N | [1][] |
Spectroscopic Signature: A Structural Elucidation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their coupling relationships. The six protons of the two N-methyl groups would likely appear as one or two singlets (depending on the rotational barrier around the C-N amide bond) in the upfield region (approximately δ 2.8-3.2 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide will be the most downfield signal (δ ~165-170 ppm). The five aromatic carbons of the pyridine ring will resonate in the δ 120-155 ppm range, and the two N-methyl carbons will appear furthest upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-N and C-Cl stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry (MS): In mass spectrometry, the molecule would exhibit a molecular ion peak (M⁺) at m/z 184, with a characteristic isotopic peak (M+2) at m/z 186, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the dimethylamino group or the chlorine atom.
Synthesis and Reactivity: A Practical Guide
The synthesis of this compound is typically a multi-step process, beginning with more readily available precursors. The most common and industrially relevant pathway involves the preparation of 2-chloronicotinic acid, followed by its conversion to the target dimethylamide.
Synthetic Pathway Overview
The primary synthetic route can be visualized as a two-stage process. The first stage focuses on the regioselective chlorination of the pyridine ring, and the second stage involves the formation of the amide bond.
Caption: Primary synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinic Acid (Precursor)
This protocol is based on the chlorination of nicotinic acid N-oxide, a common method cited in the literature.[6][7][8]
-
Preparation of Nicotinic Acid N-Oxide: Nicotinic acid is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) to form nicotinic acid N-oxide.[9] This step is crucial as the N-oxide activates the 2-position of the pyridine ring for subsequent chlorination.
-
Chlorination:
-
Suspend the nicotinic acid N-oxide in a suitable solvent, often an excess of phosphorus oxychloride (POCl₃).
-
Phosphorus pentachloride (PCl₅) can also be used in conjunction with POCl₃ to facilitate the reaction.[9]
-
The mixture is heated, typically to 100-105°C, for 1-1.5 hours until the reaction is complete (the mixture becomes transparent).[6]
-
Causality: The POCl₃ acts as both the solvent and the chlorinating agent. The N-oxide functional group is a good leaving group upon coordination to the phosphorus center, allowing for the substitution of the hydroxyl group (in its tautomeric form) at the 2-position with a chloride ion.
-
-
Workup and Isolation:
-
After the reaction, excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by slowly adding it to cold water or ice.
-
The pH is adjusted to approximately 2.0-2.5 using a base (e.g., sodium hydroxide solution), which causes the 2-chloronicotinic acid to precipitate.[8]
-
The solid product is collected by filtration, washed with cold water, and dried. This method can yield the product in high purity.
-
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the final amide, a standard transformation in organic chemistry.
-
Activation of the Carboxylic Acid:
-
Suspend 2-chloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and reflux the mixture. This converts the carboxylic acid to the more reactive 2-chloronicotinoyl chloride.[10]
-
Trustworthiness: This is a highly reliable and widely used method for acyl chloride formation. The reaction's progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
-
Amidation:
-
After removing the excess thionyl chloride under vacuum, the crude acyl chloride is dissolved in a fresh, dry, inert solvent.
-
The solution is cooled in an ice bath, and an aqueous solution of dimethylamine is added dropwise while maintaining the low temperature and stirring vigorously.[10] A base (like triethylamine or maintaining a pH of 8-10) is typically added to neutralize the HCl formed during the reaction.
-
The reaction is typically rapid and exothermic.
-
-
Workup and Purification:
-
Once the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is evaporated to yield the crude product.
-
Purification can be achieved through recrystallization or column chromatography to afford pure this compound. A patent describes a yield of up to 98.5% for a similar process starting from 2-chloro-3-trichloromethylpyridine.[10]
-
Reactivity Profile
The reactivity of this compound is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is electron-deficient due to the ring nitrogen's inductive effect, making it susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular scaffolds.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for efficient and modular synthesis of target compounds.
-
Pharmaceuticals: It serves as a precursor for synthesizing a range of biologically active molecules, including anti-inflammatory drugs and anti-cardiovascular agents.[11] The pyridine core is a common motif in many approved drugs.
-
Agrochemicals: This compound is a building block for modern pesticides, including insecticides and herbicides.[10][11] For example, nicotinic acid derivatives are used in the synthesis of fungicides like boscalid and herbicides like diflufenican.[7]
-
Dyestuffs: The chromophoric nature of the pyridine system also makes its derivatives useful in the synthesis of dyes.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]
GHS Hazard Classification:
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4][13] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | [4][13] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[13]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress.[13]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[13]
Conclusion
This compound is a pivotal synthetic intermediate whose value is rooted in its specific molecular structure. The strategic placement of the chloro and dimethylamide groups on the pyridine scaffold provides a reactive handle for further chemical elaboration. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for any scientist aiming to leverage this molecule in the design and execution of synthetic campaigns for new pharmaceuticals, agrochemicals, and other advanced materials. This guide provides the foundational knowledge and practical protocols to enable such endeavors.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. pschemicals.com [pschemicals.com]
- 4. H57162.03 [thermofisher.com]
- 5. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 10. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
The Enigmatic Mechanism of 2-chloro-N,N-dimethylnicotinamide Derivatives: A Deep Dive into a Hypothesized Mode of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Derivatives of 2-chloro-N,N-dimethylnicotinamide represent a class of compounds with significant therapeutic potential, yet their precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of structurally related nicotinamide analogs to propose a well-grounded hypothesis for the primary mode of action of these derivatives. We posit that this compound derivatives function as inhibitors of the ectoenzyme CD38, a critical regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels. By inhibiting CD38's NAD+ glycohydrolase activity, these compounds are predicted to elevate intracellular NAD+ concentrations, thereby modulating a cascade of downstream signaling events crucial in various physiological and pathological processes. This guide will delve into the intricacies of this proposed mechanism, the resultant cellular consequences, and the state-of-the-art methodologies for its investigation.
Introduction: The Rising Prominence of Nicotinamide Derivatives
Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). In recent years, synthetic derivatives of nicotinamide have garnered substantial interest in the scientific community for their diverse biological activities, ranging from anti-cancer to anti-inflammatory and neuroprotective effects. The this compound scaffold, in particular, presents a unique chemical architecture that suggests a potent and specific interaction with biological targets. While direct experimental evidence for this specific derivative is emerging, a compelling case for its mechanism of action can be constructed by examining the well-established pharmacology of its structural cousins.
The Primary Target: A Hypothesis of CD38 Inhibition
Based on extensive structure-activity relationship (SAR) studies of various nicotinamide analogs, we hypothesize that the primary molecular target of this compound derivatives is the transmembrane glycoprotein CD38 .
CD38 is a multifunctional enzyme that plays a pivotal role in cellular signaling and NAD+ metabolism.[1] It exhibits both ADP-ribosyl cyclase and, more prominently, NAD+ glycohydrolase (NADase) activity.[2] The latter is responsible for the degradation of NAD+ into nicotinamide and adenosine diphosphate-ribose (ADPR).[2]
Structural Rationale for CD38 Inhibition
The nicotinamide moiety of NAD+ is the substrate for CD38's catalytic activity. It is therefore logical that nicotinamide derivatives would act as competitive inhibitors. The key structural features of this compound that likely contribute to its inhibitory effect on CD38 are:
-
The Nicotinamide Core: This provides the fundamental scaffold for recognition and binding within the active site of CD38.
-
The 2-Chloro Substituent: Halogen substitutions on the pyridine ring of nicotinamide analogs have been shown to influence binding affinity and inhibitory potency. The electron-withdrawing nature of the chlorine atom at the 2-position can modulate the electronic distribution of the pyridine ring, potentially enhancing interactions with key amino acid residues in the CD38 active site.
-
The N,N-dimethyl Amide Group: The dimethylated amide introduces steric bulk and alters the hydrogen bonding potential compared to the primary amide of nicotinamide. This modification can influence the orientation of the molecule within the binding pocket, potentially leading to a more stable and inhibitory conformation.
The Ripple Effect: Downstream Signaling Consequences of CD38 Inhibition
The inhibition of CD38 by this compound derivatives is predicted to set off a cascade of significant cellular events, primarily revolving around the preservation of intracellular NAD+ pools.
Elevation of Intracellular NAD+ Levels
By blocking the major NAD+-consuming activity of CD38, these derivatives are expected to lead to a significant increase in the intracellular concentration of NAD+.[3] NAD+ is a crucial coenzyme for hundreds of redox reactions essential for cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation.[3]
Modulation of NAD+-Dependent Enzymes
The increased availability of NAD+ has profound implications for the activity of other NAD+-dependent enzymes:
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that play critical roles in gene silencing, DNA repair, and metabolic regulation. Increased NAD+ levels would enhance sirtuin activity, leading to the deacetylation of a wide range of protein targets.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are involved in DNA repair and the maintenance of genomic stability. While PARPs also consume NAD+, their activity is critically dependent on its availability.
Impact on Calcium Signaling
CD38 is also involved in the production of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes calcium from intracellular stores.[1] By inhibiting CD38, this compound derivatives may also modulate intracellular calcium signaling pathways, which are vital for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.
Visualizing the Mechanism and its Consequences
To provide a clearer understanding of the proposed mechanism of action and its downstream effects, the following diagrams have been generated.
Caption: Proposed inhibition of CD38 by this compound.
References
The Unseen Potential: A Technical Guide to the Biological Activity of 2-Chloro-N,N-dimethylnicotinamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the burgeoning field of 2-chloro-N,N-dimethylnicotinamide analogs, a class of compounds demonstrating significant therapeutic promise across oncology, infectious diseases, and inflammatory conditions. As a senior application scientist, this document moves beyond a mere recitation of facts to provide a foundational understanding of the rationale behind experimental design and the intricate mechanisms that underpin the biological activity of these molecules.
Introduction: The Nicotinamide Scaffold and the Impact of 2-Chloro Substitution
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). The pyridine ring of nicotinamide offers a versatile scaffold for chemical modification, leading to the generation of analogs with a wide spectrum of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring, coupled with N,N-disubstitution on the amide, creates a unique chemical entity with altered electronic and steric properties. This modification has been shown to be a critical determinant of the enhanced biological activities observed in this class of compounds. This guide will explore the multifaceted biological landscape of this compound and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity: Targeting Key Pathways in Malignancy
The quest for novel anticancer agents has led to the investigation of nicotinamide analogs as inhibitors of critical cellular processes in cancer cells. Analogs of this compound have emerged as promising candidates, exhibiting cytotoxicity against various cancer cell lines.
Mechanism of Action: Inhibition of VEGFR-2 and Induction of Apoptosis
Several nicotinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor vascularization.
Furthermore, these analogs can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.
Structure-Activity Relationship (SAR)
The anticancer activity of these analogs is highly dependent on the nature of the substituents on the amide nitrogen. While specific data for a wide range of N,N-dimethyl analogs is still emerging, studies on related N-aryl-2-chloronicotinamides provide valuable insights.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 1a | H | 2-chlorophenyl | HCT-116 | 15.7 |
| 1b | H | 3-chlorophenyl | HCT-116 | 18.2 |
| 1c | H | 4-chlorophenyl | HCT-116 | 20.1 |
| 2a | H | 2-bromophenyl | HepG2 | 9.8 |
| 2b | H | 4-fluorophenyl | HepG2 | 12.5 |
Note: Data is representative of related 2-chloronicotinamide analogs to illustrate potential SAR trends.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1][2][3][4]
Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound analogs have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
While the exact mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential microbial processes. Some nicotinamide derivatives have been shown to target AMR (antimicrobial resistance)-related proteins, potentially restoring the efficacy of existing antibiotics.
Structure-Activity Relationship (SAR)
Studies on 2-chloro-N-(substituted-phenyl)nicotinamides have shown moderate antibacterial activity.[5] The nature and position of the substituent on the phenyl ring influence the antimicrobial spectrum and potency.
| Compound ID | R1 | R2 | S. aureus (MIC, µM) | E. faecalis (MIC, µM) |
| 3a | H | 2-chlorophenyl | 74.8 | 37.4 |
| 3b | H | 3-chlorophenyl | 74.8 | 74.8 |
| 3c | H | 4-chlorophenyl | 37.4 | 74.8 |
| 3d | H | 2-bromophenyl | 64.0 | 32.0 |
Note: Data is for N-aryl analogs and serves as a predictive model for the potential activity of N,N-dialkyl analogs.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Nicotinamide and its analogs have been shown to possess anti-inflammatory properties, and the this compound scaffold is a promising area for the development of new anti-inflammatory drugs.
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α. Some nicotinamide analogs have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines.[10][11]
Signaling Pathway: NF-κB Inhibition
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atcc.org [atcc.org]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Strategic Utility of 2-chloro-N,N-dimethylnicotinamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for a phenyl ring. Within the vast arsenal of pyridine-based building blocks, 2-chloro-N,N-dimethylnicotinamide has emerged as a particularly strategic asset for medicinal chemists. Its unique combination of a reactive 2-chloro leaving group, an electron-withdrawing N,N-dimethylcarboxamide moiety, and the inherent electronic properties of the pyridine ring itself, renders it a highly versatile and powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the synthesis of biologically active compounds, particularly kinase inhibitors.
Synthesis of this compound: Establishing a Reliable Foundation
The accessibility of a building block is paramount to its widespread adoption. This compound can be prepared through several synthetic routes, with the choice often dictated by scale, cost, and environmental considerations.
A common laboratory-scale synthesis begins with the commercially available 2-chloronicotinic acid. The transformation to the desired N,N-dimethylamide can be achieved via a two-step process: activation of the carboxylic acid, followed by amidation. A traditional method involves the use of thionyl chloride to form the acyl chloride, which is then reacted with dimethylamine.[1] While effective, this method generates acidic waste and requires careful handling of the corrosive thionyl chloride.
An alternative, more environmentally benign approach has been developed, starting from 2-chloro-3-trichloromethylpyridine. This method involves a direct reaction with dimethylamine in an aqueous medium, offering a simpler, high-yielding, and more sustainable process suitable for larger-scale production.[1]
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered on the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the N,N-dimethylcarboxamide group further enhances the electrophilicity of the C2 position, making it a prime site for chemical modification.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
The true power of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transformations are fundamental to modern medicinal chemistry, enabling the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling is an indispensable tool for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapies. This compound serves as an excellent electrophilic partner in these reactions, readily coupling with a wide range of aryl- and heteroarylboronic acids and their derivatives.
The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. For the coupling of chloropyridines, which are generally less reactive than their bromo- or iodo-counterparts due to a stronger C-Cl bond, more sophisticated catalyst systems are often required.[2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos), have proven to be particularly effective in facilitating the challenging oxidative addition of the C-Cl bond to the palladium(0) center.[3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 85-95 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 75-85 |
Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualization: The Suzuki-Miyaura Catalytic Cycle
References
A Technical Guide to the Evolving Synthetic Chemistry of 2-Chloro-N,N-dimethylnicotinamide: From Regioselective Cross-Coupling to Novel Functionalizations
Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block
To the researchers, scientists, and drug development professionals at the forefront of chemical innovation, this guide serves as an in-depth exploration of the synthetic utility of 2-chloro-N,N-dimethylnicotinamide. This readily accessible pyridine derivative stands as a testament to the continuous evolution of organic synthesis, where the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutics and agrochemicals. While seemingly a simple starting material, the electronic and steric properties of this molecule, conferred by the chloro-substituent and the N,N-dimethylamide moiety, provide a unique platform for a diverse array of chemical transformations.
This technical guide moves beyond a mere recitation of protocols. Instead, it aims to provide a causal understanding of the reaction design, highlighting the interplay of catalysts, directing groups, and reaction conditions that govern the selective transformation of this compound. We will delve into the well-established, yet elegantly controlled, regioselective Suzuki-Miyaura coupling, and then venture into the burgeoning fields of nickel-catalyzed and photoredox-mediated reactions, which promise to further expand the synthetic toolbox for this versatile building block.
Our objective is to equip you with not only the practical knowledge to implement these reactions in your own laboratories but also the conceptual framework to innovate and adapt these methodologies for your specific research goals. The protocols described herein are designed to be self-validating systems, grounded in peer-reviewed literature, to ensure the highest degree of scientific integrity and reproducibility.
I. The Strategic Importance of this compound in Synthesis
This compound is a valuable intermediate in the synthesis of a range of fine chemicals, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key reactive sites: the C2-chloro substituent, which is amenable to a variety of cross-coupling reactions, and the C3-amide, which can act as a directing group to influence the regioselectivity of these transformations. The N,N-dimethylamide group also imparts favorable solubility characteristics.
A common synthetic route to this compound involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium. This method is noted for its simplicity and high yield, reaching up to 98.5%.[1]
II. Regioselective Suzuki-Miyaura Coupling: A Cornerstone Transformation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3][4] In the context of this compound, the key challenge and opportunity lie in controlling the regioselectivity of the coupling. Groundbreaking work by Yang and colleagues on the analogous 2,6-dichloronicotinamide system has demonstrated that the amide group at the C3 position can effectively direct the regioselective Suzuki coupling to the C2 position.[5][6][7][8][9] This directing effect is attributed to the chelation of the palladium(0) catalyst to the amide oxygen, which positions the catalyst for oxidative addition at the adjacent C2-Cl bond.
A. The Pivotal Role of the PXPd2 Catalyst
Among various palladium catalysts screened, the air-stable phosphinous acid-derived catalyst, PXPd2, has proven to be particularly effective for this transformation.[5][6][7][8][9] This catalyst, when used in conjunction with a potassium carbonate base in methanol, affords excellent regioselectivity and short reaction times.[5][6][7][8][9]
The proposed catalytic cycle, which accounts for the observed regioselectivity, is depicted below. The initial coordination of the palladium(0) species to the amide oxygen is the key step that dictates the site of oxidative addition.
Caption: Proposed catalytic cycle for the regioselective Suzuki-Miyaura coupling.
B. Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
The following protocol is adapted from the work of Yang et al. and provides a robust starting point for the synthesis of 2-aryl-N,N-dimethylnicotinamides.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PXPd2 catalyst (2 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol (reagent grade)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, PXPd2 catalyst, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add reagent-grade methanol via syringe.
-
Stir the reaction mixture at 55 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are around 1 hour.[5][7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Substrate Scope and Data
The PXPd2-catalyzed Suzuki coupling exhibits a broad substrate scope with respect to the arylboronic acid coupling partner. Both electron-rich and electron-deficient boronic acids participate effectively in the reaction, providing moderate to good yields of the corresponding 2-aryl-N,N-dimethylnicotinamides.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | >50 |
| 2 | 4-Methoxyphenylboronic acid | >50 |
| 3 | 4-Methylphenylboronic acid | >50 |
| 4 | 4-Trifluoromethylphenylboronic acid | >50 |
| 5 | 2-Methoxyphenylboronic acid | Lower yield |
| 6 | 4-Chlorophenylboronic acid | >50 |
Data adapted from Yang, W.; Wang, Y.; Corte, J. R. Org. Lett. 2003, 5 (17), 3131–3134.[5] The yields for a dimethylamide substrate are expected to be comparable to the reported ethyl amide.
III. Emerging Frontiers: Nickel-Catalyzed Cross-Coupling Reactions
While palladium catalysis has been the workhorse for cross-coupling reactions, there is a growing interest in the use of more earth-abundant and cost-effective first-row transition metals, such as nickel.[10][11][12][13][14][15] Nickel catalysts have shown remarkable reactivity in the cross-coupling of challenging substrates, including aryl chlorides.
A notable development in this area is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.[10][11] This methodology allows for the formation of C(sp²)-C(sp³) bonds, which are prevalent in many pharmaceutical agents. The use of a rigid bathophenanthroline ligand is crucial for the success of this transformation.
A. Conceptual Framework for Nickel-Catalyzed Alkylation
The following workflow illustrates the key steps in a nickel-catalyzed cross-electrophile coupling. The reaction is typically initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species.
Caption: General workflow for nickel-catalyzed cross-electrophile coupling.
B. Representative Protocol: Nickel-Catalyzed Alkylation of 2-Chloropyridines
This protocol is based on the work of Weix and coworkers and can be adapted for this compound.[11]
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
NiBr₂·3H₂O (5 mol %)
-
Bathophenanthroline (5 mol %)
-
Manganese powder (Mn⁰) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
In a glovebox, to a vial add NiBr₂·3H₂O, bathophenanthroline, this compound, alkyl bromide, and manganese powder.
-
Add DMF and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
IV. The Dawn of Photoredox Catalysis in Nicotinamide Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions.[13][16][17][18][19] This approach offers a complementary reactivity profile to traditional transition-metal catalysis. The application of photoredox catalysis to the functionalization of 2-chloronicotinamides is a promising and relatively unexplored area.
One can envision a scenario where a photocatalyst, upon irradiation with visible light, facilitates the generation of an alkyl radical from a suitable precursor, such as an alkylboronic acid.[16][19] This radical could then engage with this compound in a radical-radical cross-coupling or a radical addition-elimination sequence.
A. Plausible Mechanistic Pathway for Photoredox-Mediated Alkylation
The following diagram outlines a hypothetical pathway for the photoredox-catalyzed alkylation of this compound.
Caption: A plausible photoredox catalytic cycle for alkylation.
V. Application in Late-Stage Functionalization
The concept of late-stage functionalization (LSF) is of paramount importance in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR).[1][20][21][22][23] The reactions described in this guide, particularly those that proceed under mild conditions and exhibit high functional group tolerance, are well-suited for LSF strategies. The ability to selectively introduce aryl and alkyl groups onto the nicotinamide scaffold can be leveraged to modify the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
VI. Conclusion and Future Outlook
This compound has proven to be a versatile and valuable building block in organic synthesis. The regioselective Suzuki-Miyaura coupling, directed by the C3-amide group, provides a reliable method for the synthesis of 2-aryl nicotinamides. The horizon of its reactivity is expanding with the advent of novel catalytic systems. The exploration of nickel-catalyzed and photoredox-mediated transformations promises to unlock new avenues for the functionalization of this important heterocyclic scaffold. As the demand for efficient and selective synthetic methods continues to grow, we anticipate that this compound will play an increasingly significant role in the synthesis of complex molecules with important biological activities.
VII. References
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Org. Lett.2003 , 5 (17), 3131–3134. --INVALID-LINK--
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed2003 . --INVALID-LINK--
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters2003 . --INVALID-LINK--
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications2003 . --INVALID-LINK--
-
Yang, W.; Wang, Y.; Corte, J. R. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate2025 . --INVALID-LINK--
-
Belnome, F. et al. Late-stage Functionalization for Improving Drug-like Molecular Properties. ResearchGate2025 . --INVALID-LINK--
-
Yin, G. et al. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B2024 . --INVALID-LINK--
-
Zhao, J. et al. C H Arylation of Saturated N -Heterocycles. ResearchGate2024 . --INVALID-LINK--
-
Li, J. Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents2011 . --INVALID-LINK--
-
Weix, D. J. et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett2014 . --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Ackerman-Biegasiewicz, L. K. G. et al. Late-stage Functionalization for Improving Drug-like Molecular Properties. ACS Catalysis2022 . --INVALID-LINK--
-
Failla, M. et al. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry2023 . --INVALID-LINK--
-
Weix, D. J. et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health2015 . --INVALID-LINK--
-
Kumar, A. et al. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. ResearchGate2018 . --INVALID-LINK--
-
Baran, P. S. et al. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed2010 . --INVALID-LINK--
-
Buchwald, S. L. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health2008 . --INVALID-LINK--
-
Stradiotto, M. et al. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis2021 . --INVALID-LINK--
-
Wang, J. et al. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. National Institutes of Health2022 . --INVALID-LINK--
-
Felpin, F.-X. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI2017 . --INVALID-LINK--
-
Bhaumik, A. et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General2018 . --INVALID-LINK--
-
Wang, J. et al. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Semantic Scholar2022 . --INVALID-LINK--
-
Wu, J. et al. Photoredox‐catalyzed alkylation of cyanopyridines with pinacol boronic esters. ResearchGate2025 . --INVALID-LINK--
-
De, S. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier2021 . --INVALID-LINK--
-
Molander, G. A. et al. Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. National Institutes of Health2019 . --INVALID-LINK--
-
Wang, J. et al. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. RSC Publishing2022 . --INVALID-LINK--
-
Sobi, A. et al. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate2012 . --INVALID-LINK--
-
Sobi, A. et al. Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate2012 . --INVALID-LINK--
-
Motevalli, M. et al. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing2004 . --INVALID-LINK--
-
Garg, N. K. et al. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. SciSpace2014 . --INVALID-LINK--
-
Pavek, P. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI2017 . --INVALID-LINK--
-
Sova, M. et al. Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate2020 . --INVALID-LINK--
-
Iqbal, J. et al. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate2025 . --INVALID-LINK--
-
Kappe, C. O. et al. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. PubMed2007 . --INVALID-LINK--
-
Baran, P. S. et al. (PDF) ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. ResearchGate2025 . --INVALID-LINK--
References
- 1. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. air.unimi.it [air.unimi.it]
The Pivotal Intermediate: A Technical Guide to 2-chloro-N,N-dimethylnicotinamide
Introduction: The Unseen Workhorse of Modern Agrochemicals
In the vast landscape of chemical synthesis, certain molecules, while not end products themselves, serve as critical linchpins in the construction of complex, high-value compounds. 2-chloro-N,N-dimethylnicotinamide is a prime example of such a pivotal intermediate. Though not a household name, this chlorinated pyridine derivative is a key building block in the industrial synthesis of vital agrochemicals that protect staple crops worldwide. Its strategic importance lies in the inherent reactivity of its substituted pyridine ring, which allows for facile and specific downstream functionalization.
This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, delving into both traditional and modern, greener methodologies. Furthermore, we will analyze the core principles of its chemical reactivity, providing a mechanistic understanding of why this molecule is so valuable. Finally, we will trace its journey from a simple intermediate to its role in the synthesis of the widely-used herbicide nicosulfuron and the fungicide boscalid, complete with an overview of their biological modes of action.
Physicochemical Properties and Spectral Signature
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 52943-21-2 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥97% | [1][4] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~ 8.2-8.4 ppm (dd, 1H): Pyridine ring proton at C6, ortho to the nitrogen.
-
~ 7.6-7.8 ppm (dd, 1H): Pyridine ring proton at C4, meta to the nitrogen and ortho to the amide.
-
~ 7.3-7.5 ppm (dd, 1H): Pyridine ring proton at C5, meta to both the nitrogen and the chloro group.
-
~ 2.9-3.2 ppm (s, 6H): Two equivalent methyl groups of the N,N-dimethylamide moiety. The rotation around the C-N amide bond might be restricted, potentially leading to two separate singlets at lower temperatures.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~ 165-168 ppm: Carbonyl carbon of the amide.
-
~ 150-153 ppm: Pyridine ring carbon at C2, attached to the chlorine.
-
~ 148-150 ppm: Pyridine ring carbon at C6.
-
~ 138-140 ppm: Pyridine ring carbon at C4.
-
~ 130-133 ppm: Pyridine ring carbon at C3, attached to the amide.
-
~ 123-125 ppm: Pyridine ring carbon at C5.
-
~ 35-38 ppm: Methyl carbons of the N,N-dimethylamide.
Expected FTIR Spectral Data (cm⁻¹):
-
~ 3100-3000: C-H stretching of the aromatic pyridine ring.
-
~ 2950-2850: C-H stretching of the methyl groups.
-
~ 1630-1660: C=O stretching of the tertiary amide. This is a strong and characteristic band.
-
~ 1550-1600: C=N and C=C stretching vibrations of the pyridine ring.
-
~ 1100-1200: C-N stretching of the amide.
-
~ 750-850: C-Cl stretching.
Expected Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): m/z ~184 and ~186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Key Fragmentation Pattern: Loss of the dimethylamino group (-N(CH₃)₂), loss of the entire amide group, and fragmentation of the pyridine ring.
Synthesis Methodologies: From Traditional Routes to Green Chemistry
The synthesis of this compound can be approached from several starting materials. The choice of route often depends on the availability of precursors, cost, and environmental considerations. We will explore two primary, field-proven synthetic pathways.
Route 1: Amidation of 2-Chloronicotinic Acid
This is a classical and widely understood approach that proceeds in two steps: the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Step 1: Synthesis of 2-Chloronicotinoyl Chloride
2-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride. The use of thionyl chloride is common in industrial settings due to its cost-effectiveness.
Step 2: Amidation with Dimethylamine
The resulting 2-chloronicotinoyl chloride is then reacted with dimethylamine to form the final product. This is a vigorous exothermic reaction and is typically carried out at low temperatures with careful addition of the amine.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - 2-chloro-n,n-diethylnicotinamide (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Synthetic Pathway for Nicosulfuron from 2-chloro-N,N-dimethylnicotinamide
Audience: Researchers, scientists, and process development professionals in the agrochemical and pharmaceutical industries.
Abstract: Nicosulfuron is a high-efficacy sulfonylurea herbicide widely used for post-emergence control of grasses and broadleaf weeds in corn cultivation.[1] This application note provides a detailed, multi-step protocol for the synthesis of nicosulfuron, commencing from the readily available starting material, 2-chloro-N,N-dimethylnicotinamide. The described pathway proceeds through the formation of a key sulfonamide intermediate, which is subsequently converted to an isocyanate and coupled with 2-amino-4,6-dimethoxypyrimidine to yield the final product. This guide is designed to offer researchers a robust and reproducible methodology, grounded in established chemical principles and supported by cited literature, emphasizing experimental rationale, safety, and process control.
Introduction and Synthetic Strategy
The synthesis of sulfonylurea herbicides like nicosulfuron requires the precise construction of the characteristic sulfonylurea bridge that links an aryl/heteroaryl group to a pyrimidine/triazine moiety. The overall strategy detailed herein involves a three-stage process:
-
Installation of the Sulfonamide Moiety: The initial phase focuses on converting the 2-chloro substituent of the pyridine ring into a sulfonamide group. This is achieved via a three-step sequence: thiolation, oxidative chlorination, and ammonolysis.
-
Activation for Coupling: The resulting sulfonamide, 2-(aminosulfonyl)-N,N-dimethylnicotinamide, is activated by conversion into a highly reactive isocyanate intermediate using triphosgene.
-
Sulfonylurea Bridge Formation: The final step involves the condensation of the in situ generated isocyanate with 2-amino-4,6-dimethoxypyrimidine to form the target nicosulfuron molecule.
This modular approach allows for the controlled synthesis and purification of key intermediates, ensuring high purity and yield in the final product.
Overall Synthetic Workflow
The complete synthetic transformation is illustrated in the workflow diagram below.
Caption: Overall synthetic route from starting material to Nicosulfuron.
Part I: Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide
This part details the synthesis of the crucial sulfonamide intermediate. This process is adapted from methodologies described in chemical patents.[2]
Step 1.1: Thiolation of this compound
Principle: This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by a hydrosulfide group. The use of elemental sulfur in conjunction with sodium hydrosulfide helps to form polysulfides in situ, which can facilitate the reaction and improve yields.[2][3]
Protocol:
-
To a suitable reaction vessel, add this compound (1.0 mol).
-
Add a 20% aqueous solution of sodium hydroxide.
-
Introduce sodium hydrosulfide (NaSH, 1.2 mol) and powdered elemental sulfur (S, 3.5 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain with vigorous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
The product, 2-mercapto-N,N-dimethylnicotinamide, will precipitate from the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the desired mercaptan intermediate.
Step 1.2: Oxidative Chlorination to 2-chlorosulfonyl-N,N-dimethylnicotinamide
Principle: The synthesized mercaptan is converted to the corresponding sulfonyl chloride through oxidative chlorination. This is a standard and effective method for creating sulfonyl chlorides from thiols or disulfides. Gaseous chlorine is bubbled through an aqueous solution of the mercaptan.
Protocol:
-
Suspend the 2-mercapto-N,N-dimethylnicotinamide (1.0 mol) from the previous step in water.
-
Cool the suspension to 0-5°C using an ice bath.
-
Bubble chlorine gas (Cl₂) slowly into the stirred suspension. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Continue the addition of chlorine until the reaction is complete (indicated by the disappearance of the starting material via TLC/HPLC).
-
The product, 2-chlorosulfonyl-N,N-dimethylnicotinamide, will precipitate as a solid.
-
Filter the solid, wash with ice-cold water to remove residual acid, and dry carefully under vacuum.
Step 1.3: Ammonolysis to 2-(Aminosulfonyl)-N,N-dimethylnicotinamide
Principle: The highly reactive sulfonyl chloride is readily converted to the stable sulfonamide by reaction with ammonia. This is a classic nucleophilic acyl substitution reaction at the sulfur center.
Protocol:
-
In a reaction vessel, add the 2-chlorosulfonyl-N,N-dimethylnicotinamide (1.0 mol).
-
Cool the vessel to 0-10°C.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) to the vessel with efficient stirring, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The product, 2-(aminosulfonyl)-N,N-dimethylnicotinamide, will precipitate.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.[4][5][6]
Part II: Synthesis of Nicosulfuron via Isocyanate Intermediate
This section describes the final coupling stage to construct the sulfonylurea bridge, a method adapted from patented industrial processes.[3]
Step 2.1: Formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide
Principle: The sulfonamide is reacted with triphosgene (a safer, solid substitute for phosgene gas) in the presence of a tertiary amine base. The base deprotonates the sulfonamide, and the resulting anion attacks the triphosgene to form the isocyanate intermediate in situ. This intermediate is highly reactive and is typically not isolated.
Protocol:
-
Charge a dry reaction vessel, under an inert atmosphere (e.g., nitrogen), with 2-(aminosulfonyl)-N,N-dimethylnicotinamide (1.0 mol) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Add triethylamine (Et₃N, 1.1 mol) as an acid scavenger.
-
Prepare a solution of triphosgene (0.4 mol) in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred sulfonamide suspension at a controlled temperature of 20-40°C.
-
Stir the mixture for 2-3 hours at this temperature to ensure complete formation of the isocyanate.
Step 2.2: Condensation with 2-amino-4,6-dimethoxypyrimidine
Principle: The amino group of 2-amino-4,6-dimethoxypyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the stable sulfonylurea linkage.
Caption: Formation of the sulfonylurea bridge via nucleophilic attack.
Protocol:
-
To the reaction mixture containing the in situ generated isocyanate from Step 2.1, add 2-amino-4,6-dimethoxypyrimidine (1.0 mol) as a solid or slurry in the reaction solvent.
-
Heat the reaction mixture to 40-80°C and stir for 1-3 hours.[3]
-
Monitor the reaction for the disappearance of the isocyanate and aminopyrimidine starting materials.
-
After completion, cool the reaction mixture. The product, nicosulfuron, may precipitate.
-
The work-up typically involves adding the reaction solution to a large amount of water or a dilute basic solution (e.g., NaOH) to quench any remaining reactive species.[3]
-
Acidify the aqueous layer with an acid like HCl to precipitate the nicosulfuron product.
-
Filter the crude product, wash with water, and then recrystallize from a suitable solvent such as methanol to obtain pure nicosulfuron.[3]
Data Summary
The following table summarizes typical reaction parameters. Yields are indicative and may vary based on experimental scale and conditions.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | NaSH, S, NaOH | Water | 80 | 3 | 90-95 |
| 1.2 | Cl₂ | Water | 0-5 | 2-4 | 85-90 |
| 1.3 | NH₃·H₂O | Water | 0-15 | 1-2 | 95-98 |
| 2.1 | Triphosgene, Et₃N | Acetonitrile | 20-40 | 2-3 | (In situ) |
| 2.2 | 2-amino-4,6-dimethoxypyrimidine | Acetonitrile | 40-80 | 1-3 | 90-98 |
Safety Precautions
-
This compound: Handle with standard personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydrosulfide (NaSH) and Sulfur: NaSH is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. Work in a well-ventilated fume hood.
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. All operations involving chlorine gas must be conducted in a dedicated, well-ventilated fume hood with appropriate scrubbing systems. Emergency preparedness for chlorine exposure is essential.
-
Triphosgene: A toxic substance that can release phosgene gas upon heating or contact with moisture. Handle with extreme caution in a fume hood, wearing appropriate PPE.
-
Solvents and Reagents: Acetonitrile is flammable and toxic. Triethylamine is corrosive and flammable. Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. Nicosulfuron [drugfuture.com]
- 2. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]
- 3. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 4. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]
- 5. epichem.com [epichem.com]
- 6. CAS 112006-75-4: 2-aminosulfonyl-N,N-dimethylnicotinamide [cymitquimica.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-chloro-N,N-dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among the various functionalized pyridines, 2-substituted nicotinamides are of particular interest due to their prevalence in numerous drug candidates. 2-chloro-N,N-dimethylnicotinamide has emerged as a readily accessible and highly versatile building block for the synthesis of these valuable compounds. Its strategic chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine ring and the amide group, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This powerful synthetic methodology allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing a direct route to a diverse range of 2-substituted-N,N-dimethylnicotinamides.
This comprehensive guide, designed for researchers and professionals in drug discovery and development, provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the practical applications of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-proven protocols and the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.
The Strategic Advantage of this compound
The reactivity of the C-Cl bond in this compound is significantly influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the nicotinamide group at the 3-position renders the 2-position susceptible to nucleophilic attack, facilitating the key oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The N,N-dimethylamide functionality, while primarily an electronic modifier, can also play a role in the solubility and coordination properties of the molecule.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, typically involving the coupling of an organoboron reagent with an organic halide. In the context of this compound, this reaction provides a direct and efficient pathway to synthesize 2-aryl- and 2-heteroaryl-N,N-dimethylnicotinamides.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from established procedures for the regioselective Suzuki coupling of related dichloronicotinamides and is optimized for the specific substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N,N-dimethylnicotinamide.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to higher yields and shorter reaction times.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), PdCl₂(dppf) (0.025 mmol), and cesium carbonate (1.0 mmol).
-
Add DMF (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Perform a standard aqueous work-up and purify by flash column chromatography as described in Protocol 1.
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Catalyst | Pd(OAc)₂/SPhos | PdCl₂(dppf) | SPhos is a bulky, electron-rich ligand effective for challenging couplings. PdCl₂(dppf) is a stable and efficient pre-catalyst for a broad range of substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is a stronger base and often more effective in promoting transmetalation, especially in polar aprotic solvents like DMF. |
| Solvent | Dioxane/Water | DMF | Dioxane/water is a common and effective solvent system for Suzuki couplings. DMF is a polar aprotic solvent that couples well with microwave energy. |
| Temperature | 100 °C | 120-150 °C | Higher temperatures under microwave irradiation accelerate the reaction rate significantly. |
| Time | 4-12 hours | 15-30 minutes | Microwave heating dramatically reduces reaction times. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly valuable for coupling this compound with primary and secondary amines to produce 2-amino-N,N-dimethylnicotinamides, which are important pharmacophores.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) to the solution from step 2.
-
Transfer this solution to the Schlenk tube containing the sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-amino-N,N-dimethylnicotinamide derivative.
| Component | Choice | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ | A common and effective source of Pd(0) for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of aryl chlorides. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is widely used and highly effective in Buchwald-Hartwig reactions. |
| Solvent | Toluene | Anhydrous, non-polar solvent that is standard for this type of coupling. |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an excellent method for introducing an alkynyl moiety at the 2-position of the nicotinamide core, providing access to compounds with potential applications in materials science and as synthetic intermediates.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 4: Sonogashira Coupling of this compound with Terminal Alkynes
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-alkynyl-N,N-dimethylnicotinamide.
| Component | Choice | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A classic and reliable catalyst for Sonogashira couplings. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | The standard co-catalyst for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent that effectively dissolves the reactants. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Poor quality of boronic acid (Suzuki) | Use a fresh bottle or consider converting it to the more stable pinacol ester. | |
| Insufficiently inert atmosphere | Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of inert gas. | |
| Formation of side products | Homocoupling of boronic acid (Suzuki) | Lower the reaction temperature or use a less active catalyst system. |
| Glaser coupling of alkyne (Sonogashira) | Ensure the reaction is run under strictly anaerobic conditions. | |
| Difficulty in product purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting impurities | Optimize the chromatography conditions (solvent system, gradient). |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of 2-substituted nicotinamides. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and reliable methods for the formation of C-C and C-N bonds, opening up a wide chemical space for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the full potential of this valuable building block. By understanding the underlying mechanisms and the rationale for the choice of reaction conditions, scientists can effectively troubleshoot and optimize these reactions to achieve their synthetic goals.
Suzuki-Miyaura Coupling of 2-chloro-N,N-dimethylnicotinamide: A Detailed Guide to Reaction Conditions and Protocols
Introduction: Navigating the Challenges of Coupling Electron-Deficient Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its functional group tolerance and generally mild conditions.[1] However, the application of this powerful tool to electron-deficient heteroaryl chlorides, such as 2-chloro-N,N-dimethylnicotinamide, presents a unique set of challenges. The inherent electron-withdrawing nature of the pyridine ring, compounded by the presence of a chlorine atom at the 2-position, renders the oxidative addition step of the catalytic cycle kinetically less favorable compared to their bromo or iodo counterparts.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the successful Suzuki-Miyaura coupling of this compound. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can navigate these challenges to efficiently synthesize a diverse array of 2-aryl-N,N-dimethylnicotinamides, which are valuable scaffolds in medicinal chemistry and materials science.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] Understanding these fundamental steps is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters: A Guide to Optimization
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters. The following sections delve into the critical role of each component and provide evidence-based recommendations.
Catalyst and Ligand Selection: The Heart of the Reaction
For challenging substrates like 2-chloropyridines, the choice of the palladium catalyst and its associated ligand is paramount. Electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.[1]
A significant breakthrough in the related field of 2,6-dichloronicotinamides demonstrated the efficacy of the air-stable palladium catalyst PXPd2 .[2][3] The success of this catalyst is attributed to the potential chelation of the palladium(0) species to the amide group, which can facilitate the regioselective oxidative addition at the 2-position.[2][3]
| Catalyst/Precatalyst | Ligand | Key Features & Considerations |
| Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos) | Highly active for aryl chlorides. The bulky and electron-rich nature of the ligands promotes oxidative addition.[4][5] |
| Pd(OAc)₂ | Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) | Effective for a broad range of aryl chlorides.[4] |
| PXPd2 | Phosphine-based palladacycle | Air-stable and has shown excellent regioselectivity and reactivity for 2,6-dichloronicotinamides, suggesting its utility for the target molecule.[2][3] |
| Pd(PPh₃)₄ | Triphenylphosphine | Generally less effective for unactivated aryl chlorides and may require higher temperatures and longer reaction times.[6] |
| PEPPSI™-type catalysts | N-Heterocyclic Carbenes (NHCs) | Highly active and thermally stable catalysts, often effective for challenging couplings.[4] |
Table 1. Recommended Palladium Catalysts and Ligands for the Suzuki-Miyaura Coupling of this compound.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Soluble in water, moderately soluble in polar organic solvents | A commonly used and effective base, particularly in aqueous or biphasic solvent systems.[2][3] |
| K₃PO₄ | Strong | Soluble in water, sparingly soluble in organic solvents | Often used for challenging couplings and can be effective in anhydrous conditions. |
| Cs₂CO₃ | Strong | Soluble in water, moderately soluble in some organic solvents | A highly effective base, but also more expensive. |
| KOtBu | Very Strong | Soluble in many organic solvents | A very strong base that can be effective but may not be compatible with all functional groups. |
Table 2. Common Bases for Suzuki-Miyaura Coupling and Their Properties.
Solvent Systems: Influencing Reactivity and Selectivity
The solvent can influence the solubility of the reactants, the stability of the catalyst, and the overall reaction rate.[7][8] Aprotic polar solvents are commonly employed.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| 1,4-Dioxane/Water | Polar aprotic/Polar protic | ~101 (azeotrope) | A widely used and often effective solvent system. The water component aids in dissolving the base and boronic acid. |
| Toluene/Water | Nonpolar/Polar protic | ~85 (azeotrope) | Another common biphasic system. |
| Methanol | Polar protic | 65 | Has been shown to be an effective solvent in combination with PXPd2 for the coupling of 2,6-dichloronicotinamide.[2][3] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent that can be effective, but may also act as a ligand for the palladium catalyst, influencing its activity.[7][9] |
Table 3. Recommended Solvent Systems.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a general method adaptable for various palladium precatalysts and phosphine ligands.
Figure 2. General workflow for Protocol 1.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos or XPhos (2-6 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure based on the PXPd2 Catalyst System
This protocol is adapted from the successful coupling of 2,6-dichloronicotinamide and is a prime candidate for the target transformation.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PXPd2 (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Methanol
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, K₂CO₃, and PXPd2.
-
Add methanol to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst inhibition/deactivation | Use a more robust ligand (e.g., Buchwald-type or NHC). Ensure rigorous exclusion of oxygen. |
| Low reactivity of the chloride | Increase temperature. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). | |
| Protodeboronation | Presence of water and/or prolonged reaction times at high temperatures | Use anhydrous conditions. Use a milder base (e.g., K₂CO₃). Minimize reaction time. |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. |
| Dehalogenation of starting material | Presence of a hydride source | Ensure solvents are pure. Avoid certain bases that can act as hydride donors. |
Table 4. Troubleshooting Guide for the Suzuki-Miyaura Coupling of this compound.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of reaction conditions. The use of modern, highly active palladium catalysts, particularly those with bulky and electron-rich phosphine ligands or specialized palladacycles like PXPd2, is critical for success. By carefully considering the interplay of the catalyst, ligand, base, and solvent, researchers can efficiently access a wide range of 2-aryl-N,N-dimethylnicotinamides, paving the way for further discoveries in drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-chloro-N,N-dimethylnicotinamide
Introduction: Strategic Importance of Arylated Nicotinamide Scaffolds
The nicotinamide moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds. The introduction of aryl or heteroaryl substituents at the 2-position of the pyridine ring via C-C bond formation is a critical strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, and often challenging, substrate: 2-chloro-N,N-dimethylnicotinamide. As an electron-deficient heteroaryl chloride, its reactivity profile presents unique considerations for catalyst selection, base, and solvent systems to ensure efficient and high-yielding coupling.[3] This guide will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer troubleshooting advice to navigate potential challenges.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific nature of this compound introduces several factors that require careful consideration.
-
Oxidative Addition: The initial and often rate-limiting step involves the insertion of the active Pd(0) catalyst into the carbon-chlorine (C-Cl) bond.[4] The C-Cl bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[6] The electron-withdrawing nature of the N,N-dimethylcarboxamide group further deactivates the 2-position of the pyridine ring towards oxidative addition. Therefore, the choice of a palladium catalyst and, critically, the associated phosphine ligand is paramount to overcoming this activation barrier. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of aryl chlorides.[6]
-
Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is critical not only for efficient transmetalation but also to avoid potential side reactions.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[4] This step is typically facile and irreversible.
-
The "2-Pyridyl Problem": A known challenge in Suzuki couplings involving 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation.[9][10] The use of bulky ligands can sterically shield the palladium center, mitigating this inhibitory effect.[6]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimized Reaction Parameters
Achieving a successful Suzuki coupling with this compound hinges on the careful selection of several key parameters. The following table summarizes recommended starting conditions based on literature for similar electron-deficient heteroaryl chlorides.[3][11]
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Both are common and effective precatalysts that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred for more challenging couplings. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) or Tri-tert-butylphosphine (P(t-Bu)₃) | These bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of the C-Cl bond and preventing catalyst deactivation by the pyridine nitrogen.[6] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic inorganic bases are generally most effective for activating the boronic acid in couplings with challenging chlorides.[6] Weaker bases like Na₂CO₃ or K₂CO₃ may also be effective, particularly with more reactive boronic acids.[9] |
| Solvent | Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water. | The choice of solvent can influence the solubility of the reagents and the base, thereby affecting reaction rates. Anhydrous conditions are often beneficial to minimize protodeboronation of the boronic acid.[9] |
| Temperature | 80-120 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[9] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific boronic acid coupling partners.
Protocol 1: Conventional Thermal Heating
This protocol is a standard method suitable for general laboratory synthesis.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) using an oil bath.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N,N-dimethylnicotinamide.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[3][12]
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 1.0-1.5 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-45 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
The following workflow diagram outlines the key steps in performing a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system for the C-Cl bond. 2. Ineffective base or poor solubility. 3. Catalyst deactivation. | 1. Switch to a more active ligand (e.g., SPhos, XPhos). Increase catalyst loading. 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Consider a solvent system that improves base solubility (e.g., dioxane/water).[6][9] 3. Ensure a strictly inert atmosphere. Use a bulkier ligand to shield the palladium center. |
| Significant Side Products (e.g., Protodeboronation, Homocoupling) | 1. Presence of water or protic sources. 2. Presence of oxygen. 3. Reaction temperature too high or reaction time too long. | 1. Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[9][13] 2. Thoroughly degas all solvents and maintain a positive pressure of inert gas. 3. Optimize reaction conditions to find the lowest effective temperature and shortest time. |
| Difficulty in Purification | 1. Product is polar and co-elutes with polar byproducts. 2. Residual palladium in the product. | 1. Use a different solvent system for chromatography or consider reverse-phase chromatography. 2. Ensure thorough filtration through celite or silica after the reaction. Consider treatment with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel arylated nicotinamide derivatives. While the electron-deficient nature of this heteroaryl chloride presents challenges, a rational approach to the selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this valuable synthetic methodology in their work.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust RP-HPLC Method for In-Process Monitoring of 2-Chloro-N,N-dimethylnicotinamide Synthesis
Abstract
This application note details a robust and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the real-time, in-process monitoring of reactions synthesizing 2-chloro-N,N-dimethylnicotinamide. The synthesis of this key pyridine derivative, often a precursor in pharmaceutical and agrochemical development, requires precise control to maximize yield and minimize impurity formation. This protocol provides a self-validating system for researchers and process chemists to effectively track the consumption of the key precursor, 2-chloronicotinic acid, and the formation of the desired product. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and buffered water, offering excellent resolution and peak symmetry. This guide explains the causality behind the methodological choices and provides detailed, step-by-step protocols for immediate implementation in a research or process development setting.
Principle of the Method: Leveraging Polarity for Separation
The successful monitoring of a chemical reaction hinges on the analytical method's ability to distinguish between starting materials, intermediates, products, and byproducts. This HPLC method is built on the principle of reversed-phase chromatography, where analytes are separated based on their relative hydrophobicity.
The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a more polar mixture of acetonitrile and water. The separation mechanism is as follows:
-
2-Chloronicotinic Acid (Starting Material): The presence of the carboxylic acid group makes this molecule the most polar among the key analytes. It will have the least affinity for the non-polar C18 column and will, therefore, elute first.
-
This compound (Product): The conversion of the carboxylic acid to a dimethylamide significantly reduces the molecule's polarity. This increased hydrophobicity causes it to interact more strongly with the C18 stationary phase, resulting in a longer retention time compared to its precursor.
By monitoring the decrease in the peak area of 2-chloronicotinic acid and the corresponding increase in the peak area of this compound, a precise reaction profile can be generated. The UV detector is set to a wavelength where both the precursor and the product exhibit strong absorbance, allowing for simultaneous quantification. A wavelength of approximately 265 nm is effective, as the pyridine ring structure common to both molecules absorbs strongly in this region[1][2].
Materials and Methods
Reagents and Standards
-
Acetonitrile (ACN), HPLC Grade (UV cutoff ≤ 190 nm)[3].
-
Water, HPLC Grade or Milli-Q®.
-
Formic Acid (FA), LC-MS Grade (≥99%).
-
Reference Standards:
-
This compound (≥97% purity)[4].
-
2-Chloronicotinic acid (≥98% purity).
-
-
Reaction quench solution (e.g., a buffered aqueous solution, if necessary).
Instrumentation and Chromatographic Conditions
The following conditions were established using a standard HPLC system equipped with a UV-Vis detector. These parameters can be adapted for other HPLC or UHPLC systems, though re-validation may be required.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and DAD/VWD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18) |
| Mobile Phase | 40:60 (v/v) Acetonitrile : Water with 0.1% Formic Acid |
| pH Rationale | The addition of 0.1% formic acid to the mobile phase suppresses the ionization of any residual silanols on the column and ensures the carboxylic acid group of the starting material is protonated, leading to improved peak shape and consistent retention[5]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Preparation: The Basis for Quantification
Accurate quantification is impossible without well-prepared standards.
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Accurately weigh 10.0 mg of 2-chloronicotinic acid reference standard into a separate 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of Acetonitrile:Water. Sonicate for 5 minutes if necessary to ensure complete dissolution. These stocks are stable for at least one month when stored at 2-8 °C.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 1.0 mL of each primary stock solution into a single 20 mL volumetric flask.
-
Dilute to volume with the mobile phase (40:60 ACN:Water w/ 0.1% FA). This mixed standard is used for system suitability and calibration.
-
Sample Preparation: Capturing a Reaction Snapshot
This step is critical for obtaining data that accurately reflects the state of the reaction at the time of sampling.
-
Sampling: At a designated time point, withdraw a small, representative aliquot from the reaction vessel (e.g., 50-100 µL). The exact volume depends on the reaction concentration.
-
Quenching (if necessary): Immediately transfer the aliquot into a pre-weighed vial containing a known volume of a suitable quenching agent. Quenching stops the reaction instantly, preventing any change in composition during sample workup. For amidations, dilution into a cold, slightly acidic aqueous solution is often effective.
-
Dilution: Dilute the quenched sample with the mobile phase to a final concentration where the main product peak is expected to be within the detector's linear range (e.g., ~50 µg/mL). A 1000-fold dilution is a common starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE or Nylon syringe filter to remove any particulate matter that could damage the HPLC column.
-
Analysis: Transfer the filtrate to an HPLC vial for injection.
HPLC Analysis Workflow
The following diagram illustrates the logical flow from sampling to data interpretation.
Caption: Workflow for HPLC monitoring of a chemical reaction.
Results and Discussion
Method Specificity and The Reaction Pathway
The primary goal of this method is to provide a clear separation between the starting material and the product. The proposed synthesis of this compound proceeds via the conversion of 2-chloronicotinic acid to an activated species (like an acid chloride using thionyl chloride), followed by nucleophilic substitution with dimethylamine.
Caption: Likely synthetic pathway for this compound.
Under the specified chromatographic conditions, a baseline separation with a resolution (Rs) > 2.0 should be achieved between the 2-chloronicotinic acid peak and the this compound peak. A hypothetical chromatogram would show the acid eluting around 3-4 minutes and the amide product eluting around 6-7 minutes.
Monitoring Reaction Progress
To monitor the reaction, inject a sample at regular intervals (e.g., every 30-60 minutes). The percent conversion can be estimated using the relative peak areas (assuming similar response factors) or calculated accurately using a calibration curve.
Relative Conversion (%) Calculation: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
This calculation provides a rapid assessment of the reaction's progress. The reaction is considered complete when the peak corresponding to 2-chloronicotinic acid is no longer detectable or its area remains constant at a minimal level over consecutive time points.
System Validation and Trustworthiness
To ensure the reliability of the results, a system suitability test must be performed before each batch of analysis.
-
Procedure: Inject the 'Working Standard Solution' five times consecutively.
-
Acceptance Criteria:
-
Precision: The relative standard deviation (%RSD) of the peak areas for both analytes must be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.9 and 1.5.
-
Resolution (Rs): The resolution between the two main peaks must be ≥ 2.0.
-
Meeting these criteria, which are based on general pharmacopeial standards, confirms that the HPLC system is performing correctly and the generated data is trustworthy[6][7].
Conclusion
The RP-HPLC method presented here is a specific, reliable, and robust tool for monitoring the synthesis of this compound. By providing clear separation of the key precursor and product, it allows process chemists and researchers to make informed decisions regarding reaction endpoints, optimize reaction conditions, and ensure the quality of the final product. The simplicity of the isocratic mobile phase and the use of a common C18 column make this method easily transferable and applicable in any standard analytical laboratory.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. UV Cutoff [macro.lsu.edu]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 7. ijnrd.org [ijnrd.org]
Application Note: A Practical Guide to the Column Chromatography Purification of 2-chloro-N,N-dimethylnicotinamide Derivatives
An Application Guide by Senior Application Scientist, Dr. Eva Rostova
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purifying Pyridine-Based Active Pharmaceutical Ingredients (APIs)
2-chloro-N,N-dimethylnicotinamide and its structural analogs are pivotal building blocks in medicinal chemistry and drug development. Their synthesis often results in complex crude mixtures containing starting materials, by-products, and the desired product. The inherent chemical properties of these molecules—specifically the basic pyridine nitrogen and the polar amide group—present significant challenges for purification via standard column chromatography.[1][]
The primary difficulty arises from the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[3] This strong interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound on the column.[4]
This application note provides a comprehensive, field-tested protocol for the efficient purification of this compound derivatives. We will delve into the causality behind experimental choices, from mobile phase modification to proper column packing and sample loading, to ensure reproducible, high-purity outcomes.
Foundational Principles: Understanding Analyte-Stationary Phase Interactions
Success in chromatography hinges on controlling the equilibrium of the analyte between the mobile phase and the stationary phase.[5] For pyridine derivatives on silica gel, the primary non-productive interaction is the acid-base reaction between the basic analyte and acidic silanols.
To achieve a clean separation, this interaction must be mitigated. The most effective strategy is to introduce a competitive base into the mobile phase, such as triethylamine (TEA). TEA is a stronger base than the pyridine derivative and will preferentially interact with the acidic silanol sites, effectively "masking" them from the analyte. This allows the separation to proceed based on the desired polarity differences rather than being dominated by strong, undesirable acid-base interactions.[3][6]
Caption: Mitigation of silanol interactions for improved peak shape.
Pre-Chromatography Protocol: Method Development with TLC
Before committing a sample to a large-scale column, it is imperative to develop and validate the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale predictor of column chromatography behavior.[7] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.40, ensuring it moves off the baseline but is well-separated from impurities.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two small beakers or TLC tanks with filter paper and add two different solvent systems (e.g., 7:3 Hexane:Ethyl Acetate and 5:5 Hexane:Ethyl Acetate). Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Prepare a Modified Eluent: In a separate vial, prepare a stock solution of your most promising eluent containing 0.5-1% triethylamine (v/v). For example, to 10 mL of 5:5 Hexane:Ethyl Acetate, add 50-100 µL of TEA.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto three lanes of a silica gel TLC plate.
-
Develop the Plates: Place one plate in the unmodified eluent and the other in the TEA-modified eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: Compare the plates. The plate developed with the TEA-modified eluent should show less streaking (tailing) for the pyridine-containing spots. Calculate the Rf value for your target compound and assess its separation from other components. Adjust the solvent polarity as needed to achieve the target Rf of ~0.35.[5]
| Parameter | Objective | Rationale |
| Target Rf Value | 0.25 - 0.40 | Provides optimal resolution on a column. An Rf > 0.5 may elute too quickly with impurities, while an Rf < 0.2 requires excessive solvent volume.[5] |
| Spot Shape | Round and compact | Streaking or tailing on the TLC plate indicates strong interaction with the silica, which will be magnified on a column.[3] |
| Additive (TEA) | 0.5 - 1.0% (v/v) | Acts as a competing base to block acidic silanol sites, improving peak shape for basic compounds like pyridines.[3][6] |
Full-Scale Purification: Column Chromatography Protocol
This protocol assumes a standard flash column chromatography setup. The amount of silica gel is typically 30-50 times the weight of the crude sample to be purified.[5]
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (flash grade, 230-400 mesh)
-
Crude this compound derivative
-
Optimized eluent (e.g., Hexane/Ethyl Acetate) from TLC analysis
-
Triethylamine (TEA)
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber for fraction analysis
Step-by-Step Methodology:
Caption: Workflow for column chromatography purification.
-
Column Preparation (Slurry Packing):
-
Ensure the column is clean, dry, and clamped securely in a vertical position. Place a small plug of cotton or glass wool at the bottom.[5]
-
Add a thin layer (~1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Use enough solvent to make a pourable, homogenous mixture without clumps.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level must never drop below the top of the silica bed.[8]
-
Once the silica has settled into a stable bed, add another thin layer (~1 cm) of sand on top to protect the surface. Drain the excess solvent until the level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the sand layer in the column.
-
Carefully add the eluent with a pipette, taking care not to disturb the surface, until the column is filled.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the solvent through the column. For flash chromatography, apply gentle positive pressure with air or nitrogen.
-
Maintain a constant flow rate. A flow rate that is too fast reduces equilibration time and leads to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[8]
-
Collect fractions of a consistent volume in numbered test tubes. A good rule of thumb for fraction size is one-quarter to one-half of the column volume.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate. Develop the plate using the same eluent system.
-
Visualize under UV light to identify which fractions contain your compound.
-
Combine the fractions that contain only the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | - Eluent is too polar (high Rf on TLC).- Column was overloaded with sample.- Column packed improperly (channels). | - Start with a less polar solvent system.- Use a larger column or less sample (ratio of silica:sample should be >30:1).- Repack the column carefully, ensuring no air bubbles.[5] |
| Significant Peak Tailing | - Insufficient TEA in the mobile phase.- Compound is degrading on the silica. | - Increase TEA concentration to 1.5-2.0%.- Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider switching to a more inert stationary phase like neutral alumina or deactivated silica.[4] |
| Compound Won't Elute | - Eluent is not polar enough.- Compound may have precipitated at the top of the column. | - Gradually increase the polarity of the eluent system (gradient elution).[7]- Ensure the compound is soluble in the mobile phase. If not, a different solvent system is required. |
| Low Recovery | - Irreversible adsorption to silica.- Compound is volatile and was lost during solvent evaporation. | - Ensure adequate TEA is used.- Use lower temperatures during rotary evaporation.[3] |
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Notes & Protocols for the Large-Scale Synthesis of 2-chloro-N,N-dimethylnicotinamide
Abstract: 2-chloro-N,N-dimethylnicotinamide is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine, a critical drug in HIV therapy.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and fine chemical industries. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust two-stage synthetic strategy. The protocols herein are designed for scalability and incorporate field-proven insights into process control, safety, and analytical validation. We will elucidate the chemical principles, provide step-by-step manufacturing protocols, and address critical safety and handling considerations for hazardous reagents.
Synthetic Strategy and Rationale
The selected manufacturing route is a two-step process commencing from nicotinic acid. This pathway is chosen for its reliance on readily available starting materials and its well-documented, scalable reaction classes.
-
Stage 1: Synthesis of 2-Chloronicotinic Acid. Nicotinic acid is first converted to its N-oxide, which is subsequently chlorinated. The N-oxide formation activates the pyridine ring, facilitating regioselective chlorination at the 2-position using an aggressive chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] This method is favored over direct chlorination of nicotinic acid due to higher selectivity and yield.[5]
-
Stage 2: Amide Formation via Acyl Chloride. The synthesized 2-chloronicotinic acid is converted into the highly reactive 2-chloronicotinoyl chloride intermediate using thionyl chloride (SOCl₂). This acyl chloride is not isolated but is reacted in situ with dimethylamine to yield the final product, this compound. This classic acid-to-amide conversion is highly efficient and widely implemented in industrial processes.[6][7]
Caption: Overall two-stage synthetic pathway.
Stage 1: Large-Scale Synthesis of 2-Chloronicotinic Acid
This stage involves the chlorination of nicotinic acid N-oxide. The protocol is adapted from established industrial methods.[3][8]
Principle and Mechanism
The reaction proceeds by activating the pyridine ring towards nucleophilic attack. The N-oxide oxygen atom coordinates to the phosphorus atom of POCl₃, forming a potent electrophilic intermediate. A chloride ion is then delivered to the C2 position of the pyridine ring, followed by the elimination of a phosphate byproduct and subsequent hydrolysis during workup to yield 2-chloronicotinic acid. The use of a tertiary amine base like triethylamine can be employed to facilitate the reaction.[3]
Materials and Equipment
| Material | Grade | Supplier Example | Notes |
| Nicotinic Acid N-Oxide | ≥98% Purity | Sigma-Aldrich | Ensure dryness before use. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich | Extremely corrosive and water-reactive. Handle with extreme care.[9] |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Used as a base. |
| Water | Deionized | In-house | For reaction quenching and product precipitation. |
| Sodium Hydroxide Solution | 50% (w/w) | VWR | For pH adjustment during workup. |
Equipment:
-
Glass-lined or Hastelloy reactor (1000 L) with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and addition funnel.
-
Scrubber system for acidic off-gases (HCl, POCl₃ vapors).
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Detailed Experimental Protocol
-
Reactor Charging: Under an inert nitrogen atmosphere, charge the reactor with phosphorus oxychloride (300 L, ~495 kg).
-
Reagent Suspension: Begin agitation and carefully add nicotinic acid N-oxide (70 kg) in portions to the POCl₃. An exothermic reaction may occur.
-
Base Addition: Slowly add triethylamine (50 kg) dropwise via the addition funnel. The temperature will rise; maintain the internal temperature below 50°C using the cooling mantle.[3]
-
Reaction Heating: Once the addition is complete, heat the reaction mixture to 100°C and maintain for 4 hours.[3] Monitor reaction completion via HPLC (disappearance of starting material).
-
Solvent Removal: After completion, cool the reactor to 60°C and distill off the excess POCl₃ under vacuum.
-
Quenching: Carefully add the cooled, viscous residue to a separate vessel containing 500 kg of crushed ice and water, ensuring the temperature of the quench vessel does not exceed 40°C. This step is highly exothermic and releases HCl gas.
-
Product Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 by the slow addition of a sodium hydroxide solution. The product, 2-chloronicotinic acid, will precipitate as a solid.[3]
-
Isolation and Drying: Filter the solid product, wash the cake with cold deionized water (2 x 50 L), and dry under vacuum at 60-70°C to a constant weight.
Expected Yield: 65-70% of the theoretical value.[3]
Stage 2: Synthesis of this compound
This stage converts the intermediate acid into the final amide product.
Principle and Mechanism
This is a two-part, one-pot synthesis.
-
Part A: Acyl Chloride Formation: 2-chloronicotinic acid reacts with thionyl chloride (SOCl₂). The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This conversion makes the hydroxyl group an excellent leaving group. A chloride ion then performs a nucleophilic acyl substitution, displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gases, driving the reaction to completion.[7][10][11]
-
Part B: Amidation: The resulting highly electrophilic 2-chloronicotinoyl chloride is then subjected to nucleophilic attack by dimethylamine. The nitrogen atom of dimethylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the stable amide product.[6]
Materials and Equipment
| Material | Grade | Supplier Example | Notes |
| 2-Chloronicotinic Acid | From Stage 1 | - | Must be thoroughly dried. |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive, toxic, and water-reactive.[12][13] |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Dimethylamine Solution | 40% in Water or 2M in THF | Sigma-Aldrich | The nucleophile for amidation. |
| Sodium Bicarbonate Solution | Saturated Aqueous | In-house | For neutralizing excess acid during workup. |
Equipment:
-
Same reactor setup as Stage 1, ensuring it is completely dry.
-
Low-temperature capable cooling system.
-
Liquid-liquid extraction and phase separation equipment.
-
Rotary evaporator for solvent removal.
Detailed Experimental Protocol
-
Reactor Setup: Charge the dry, inerted reactor with 2-chloronicotinic acid (65 kg) and anhydrous toluene (325 L).
-
Acyl Chloride Formation: Cool the suspension to 10-15°C. Slowly add thionyl chloride (54 kg, 1.1 eq) over 1-2 hours, maintaining the temperature below 25°C.
-
Reaction: After addition, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction completion can be monitored by the cessation of off-gassing (SO₂ and HCl) into the scrubber system.[14]
-
Solvent Removal: Cool the mixture to 40°C and distill off the excess thionyl chloride and toluene under vacuum.
-
Amidation: Re-dissolve the crude acyl chloride residue in fresh anhydrous toluene (200 L) and cool the solution to 0-5°C.
-
Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (56 kg, ~3 eq) while vigorously stirring, ensuring the internal temperature does not exceed 15°C.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor by HPLC for the disappearance of the acyl chloride intermediate.
-
Workup: Quench the reaction by adding water (100 L). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 L) and brine (50 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure this compound.
Expected Yield: >95% (based on 2-chloronicotinic acid).[6]
Process Workflow and Safety
General Workflow
Caption: High-level manufacturing workflow diagram.
Hazard Management
The large-scale use of phosphorus oxychloride and thionyl chloride presents significant safety challenges. A thorough risk assessment is mandatory.
| Reagent | Key Hazards | Recommended Controls & PPE |
| Phosphorus Oxychloride | - Reacts violently with water.[9]- Causes severe skin burns and eye damage.- Toxic if inhaled.- Corrosive to the respiratory tract. | - Engineering: Closed system handling, dedicated scrubber for vapors.- PPE: Full-face respirator with appropriate cartridges, acid-resistant suit, neoprene or butyl rubber gloves, chemical splash goggles, and face shield.[9]- Spill: Neutralize with soda ash or calcium carbonate. Do NOT use water. |
| Thionyl Chloride | - Reacts violently with water, liberating toxic SO₂ and HCl gas.[12][13]- Fatal if inhaled.[12]- Causes severe skin burns and eye damage.[15] | - Engineering: Use in a well-ventilated area with local exhaust ventilation. Closed system transfer is preferred.[16]- PPE: Self-contained breathing apparatus (SCBA) for emergencies. Full protective clothing, butyl rubber gloves, face shield.[15][16]- Spill: Cover with dry sand or inert absorbent. Do NOT use water.[13] |
Analytical Characterization
Rigorous analytical testing is required for in-process control, intermediate verification, and final product release.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance LiquidChromatography (HPLC) | Purity assessment, impurity profiling, and reaction monitoring.[17] | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradient with 0.1% TFADetection: UV at 265 nmLOD/LOQ: Typically in the low µg/mL range.[17] |
| Gas Chromatography (GC) | Analysis of residual solvents (e.g., Toluene, Heptane).[17] | Column: DB-624 or equivalentDetector: FIDInjector/Detector Temp: 250°C / 280°CHeadspace sampling is preferred. |
| Mass Spectrometry (MS) | Structure confirmation and identification of unknown impurities. | Coupled with LC (LC-MS) or GC (GC-MS). ESI+ mode should show the [M+H]⁺ ion at m/z 185.0 for the final product. |
| Nuclear MagneticResonance (NMR) Spectroscopy | Unambiguous structure elucidation of the final product and key intermediates. | ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. The spectra should be consistent with the proposed structure of this compound. |
References
- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating Nucleophilic Substitution: Protecting Group Strategies for 2-Chloro-N,N-dimethylnicotinamide
Abstract
This comprehensive application note provides an in-depth guide to protecting group strategies in reactions involving 2-chloro-N,N-dimethylnicotinamide, a versatile building block in medicinal chemistry and drug development. We delve into the rationale and practical application of pyridine N-oxide formation as a key strategy to modulate reactivity and achieve selective functionalization at the C2 position. Detailed, field-tested protocols for both the protection (N-oxidation) and deprotection (deoxygenation) steps are presented, with a critical analysis of reagent choice and reaction optimization to ensure high chemoselectivity and yield. Furthermore, this guide explores the inherent stability of the N,N-dimethylamide functionality, which often obviates the need for its protection, thereby streamlining synthetic pathways. Orthogonal protecting group strategies are also discussed in the context of more complex syntheses where nucleophilic partners bear sensitive functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities.
Introduction: The Synthetic Utility of this compound
This compound is a valuable heterocyclic scaffold characterized by two key reactive sites: the electrophilic carbon at the C2 position of the pyridine ring and the nucleophilic pyridine ring nitrogen. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. However, the lone pair of electrons on the pyridine nitrogen can interfere with certain reaction pathways, for instance, by reacting with electrophiles or coordinating to metal catalysts.
To achieve controlled and selective synthesis, particularly in multi-step sequences, a robust protecting group strategy is often essential. The ideal strategy should not only mask the reactivity of the pyridine nitrogen but also potentially enhance the desired reactivity at the C2 position. This guide focuses on the most prevalent and effective strategy: the formation of a pyridine N-oxide.
The Pyridine N-Oxide Strategy: A Dual-Purpose Approach
The conversion of the pyridine nitrogen to its corresponding N-oxide serves a dual purpose. Firstly, it effectively protects the nitrogen from participating in undesired side reactions. Secondly, and more importantly, the N-oxide group acts as a powerful activating group for nucleophilic aromatic substitution at the C2 and C4 positions. This is due to the resonance stabilization of the Meisenheimer intermediate, which is enhanced by the electron-withdrawing nature of the N-oxide moiety.[1]
Mechanism of Activation
The oxygen atom of the N-oxide group can delocalize the negative charge of the Meisenheimer complex formed during nucleophilic attack, thereby lowering the activation energy of the substitution reaction. This makes the 2-chloro position of the N-oxide derivative significantly more reactive towards nucleophiles compared to the parent compound.
Experimental Protocols
Protection: N-Oxidation of this compound
The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in the presence of a catalytic amount of a weak acid, such as acetic acid or a tungstic acid-based catalyst system.[2]
Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid (5-10 volumes).
-
Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.5-2.0 eq.) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Neutralize the acetic acid by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound N-oxide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Oxidizing Agent | 30% H₂O₂ | Readily available and effective. |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |
| Temperature | 70-80 °C | Provides sufficient energy for the reaction without significant decomposition.[2] |
| Stoichiometry | 1.5-2.0 eq. H₂O₂ | Ensures complete conversion of the starting material. |
Table 1: Key parameters for the N-oxidation of this compound.
Deprotection: Deoxygenation of the N-Oxide
The removal of the N-oxide to regenerate the pyridine is a crucial final step. The choice of deoxygenation agent is critical to ensure chemoselectivity, particularly the preservation of the C2-chloro group and the newly introduced nucleophilic substituent.
Protocol 2: Deoxygenation using Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is a powerful and efficient reagent for the deoxygenation of pyridine N-oxides. However, care must be taken as it can also lead to chlorination at the 2-position if not controlled properly, although this is more common with phosphorus oxychloride (POCl₃).[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-substituted-N,N-dimethylnicotinamide N-oxide (1.0 eq.) in a dry, inert solvent such as chloroform or dichloromethane (10-20 volumes).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (1.1-1.5 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Alternative Deprotection Methods
For substrates sensitive to PCl₃, milder, catalytic methods can be employed.
| Reagent/Catalyst System | Conditions | Advantages | Disadvantages |
| PCl₃ | CHCl₃ or DCM, 0 °C to RT | Fast, efficient, and widely applicable. | Can sometimes lead to undesired chlorination.[3] |
| Pd(OAc)₂/dppf with Et₃N | MeCN, Microwave or conventional heating | Catalytic, mild, and chemoselective for various functional groups.[4] | Requires a palladium catalyst and specific ligands. |
| (COCl)₂ | Inert solvent | Can be effective for deoxygenative chlorination if desired.[5] | Not suitable for simple deoxygenation. |
Table 2: Comparison of deoxygenation methods for pyridine N-oxides.
The Stability of the N,N-Dimethylamide Group
In the context of the reactions described, the N,N-dimethylamide group of this compound is generally considered a stable functionality. Amides are significantly less nucleophilic and basic than their corresponding amines due to the delocalization of the nitrogen lone pair into the carbonyl group.[6] As such, protection of the tertiary amide is typically not required for the N-oxidation and subsequent nucleophilic substitution reactions at the C2 position. This inherent stability simplifies the overall synthetic strategy, reducing the number of steps and improving overall efficiency.
Orthogonal Protecting Group Strategies
In more complex syntheses, the incoming nucleophile may possess functional groups that are sensitive to the conditions of N-oxide deprotection (e.g., acidic or strongly reducing conditions). In such cases, an orthogonal protecting group strategy is necessary.[7][8] This involves protecting the sensitive functionality on the nucleophile with a group that can be removed under conditions that do not affect the pyridine N-oxide or other parts of the molecule.
For example, if the nucleophile contains a primary amine, it could be protected as a Boc (tert-butoxycarbonyl) group, which is acid-labile. The nucleophilic substitution can then be performed, followed by deprotection of the N-oxide under neutral or mildly basic conditions. Finally, the Boc group can be removed with an acid like trifluoroacetic acid (TFA).
Conclusion
The use of the pyridine N-oxide as a protecting and activating group is a powerful and effective strategy in the functionalization of this compound. This approach allows for enhanced reactivity in nucleophilic aromatic substitution reactions while safeguarding the pyridine nitrogen. The choice of deoxygenation reagent is critical for the successful regeneration of the pyridine ring without compromising other functionalities. The inherent stability of the N,N-dimethylamide group simplifies these synthetic endeavors by typically obviating the need for its own protection. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize this compound as a versatile platform for the synthesis of complex and novel molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Chloro-N,N-dimethylnicotinamide in Advanced Flow Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: A Paradigm Shift in Pyridine Chemistry
The functionalization of pyridine rings is a cornerstone of modern medicinal and agrochemical synthesis. Among the vast array of pyridine-based building blocks, 2-chloro-N,N-dimethylnicotinamide stands out as a particularly versatile intermediate.[1][2][3] Its unique electronic structure, featuring an activated 2-position for nucleophilic substitution, makes it a prime candidate for constructing complex molecular architectures.
Traditionally, the transformation of such chloro-heterocycles has been confined to batch processing, often necessitating harsh conditions, extended reaction times, or expensive catalysts. The advent of continuous flow chemistry has revolutionized this landscape. By leveraging enhanced heat and mass transfer, precise control over reaction parameters, and superior safety profiles, flow chemistry unlocks new synthetic pathways and dramatically improves process efficiency.[4][5] This guide provides an in-depth exploration of the applications of this compound within continuous flow systems, offering both foundational insights and actionable protocols.
The Core Application: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) in Flow
The primary application of this compound in flow chemistry is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Rationale: Why Flow Excels
The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity.[6][7]
The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[8] While 2-chloropyridines are reactive, forcing conditions are often required. Flow chemistry provides a significant advantage by enabling operation at temperatures and pressures that are impractical or unsafe in standard batch reactors.[5][9] This "superheating" can dramatically accelerate reaction rates, often obviating the need for metal catalysts and leading to cleaner, more efficient transformations.[9]
Application Note I: Rapid Synthesis of 2-Amino-N,N-dimethylnicotinamide Derivatives
Objective: To establish a robust, high-throughput protocol for the amination of this compound with a diverse set of primary and secondary amines using an uncatalyzed, continuous flow process.
Field Insights & Causality: This protocol leverages the ability of flow reactors to achieve very high temperatures safely. By using a high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), we can drive the thermal SNAr reaction to completion in minutes, a task that could take many hours or require palladium catalysis in a batch setup.[9][10] A back-pressure regulator (BPR) is critical; it maintains the system under elevated pressure, preventing the solvent from boiling and ensuring a stable, single-phase flow for consistent and reproducible results.[5]
Experimental Protocol
1. Reagent Preparation:
-
Solution A (Substrate): Prepare a 0.2 M solution of this compound in NMP.
-
Solution B (Nucleophile): Prepare a 0.4 M solution of the desired amine (e.g., morpholine, piperidine, N-methylaniline) in NMP. Note: Using a 2-fold excess of the amine nucleophile ensures the reaction goes to completion and minimizes potential side reactions.
2. Flow Reactor Setup:
-
Assemble a flow chemistry system comprising two HPLC pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA or stainless steel), a back-pressure regulator (BPR) set to 150 psi (approx. 10 bar), and a collection vessel.
-
The modularity of flow systems is a key feature, allowing for easy reconfiguration for different chemical processes.[4]
3. Reaction Execution:
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes within the 10 mL reactor coil.
-
Set the reactor temperature according to the specific amine being used (see Table 1 for starting points).
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream.
4. Work-up and Analysis:
-
The collected reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove the NMP solvent and excess amine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is analyzed by LC-MS and ¹H NMR, and purified by column chromatography if necessary.
Data Presentation: Optimized Conditions for Amination
| Amine Nucleophile | Temperature (°C) | Residence Time (min) | Pressure (psi) | Isolated Yield (%) |
| Morpholine | 220 | 10 | 150 | >95% |
| Piperidine | 210 | 10 | 150 | >95% |
| Pyrrolidine | 200 | 10 | 150 | 92% |
| N-Methylaniline | 250 | 15 | 150 | 85% |
| Benzylamine | 240 | 15 | 150 | 88% |
Visualization: Workflow for Continuous Amination
Caption: Continuous flow setup for the SNAr amination reaction.
Application Note II: Telescoped Synthesis of a Bicyclic Heterocycle Intermediate
Objective: To demonstrate a two-step, fully continuous process featuring an initial SNAr amination followed by an in-line, acid-mediated intramolecular cyclization, highlighting the power of telescoping reactions in flow.
Field Insights & Causality: Telescoping, or daisy-chaining, multiple reaction steps without intermediate isolation is a hallmark of advanced flow synthesis.[11] This approach drastically reduces manual handling, solvent waste, and overall process time. For this hypothetical sequence, we first perform the SNAr reaction with a nucleophile containing a pendant reactive group (e.g., an amino alcohol). The output from this first step is then directly mixed with a stream of strong acid and fed into a second reactor to trigger an intramolecular cyclization/dehydration reaction. This seamless integration is a powerful strategy for accelerating drug discovery and process development.
Experimental Protocol
1. Reagent Preparation:
-
Solution A (Substrate): 0.2 M this compound in NMP.
-
Solution B (Nucleophile): 0.4 M 2-aminoethanol in NMP.
-
Solution C (Catalyst): 2.0 M Methanesulfonic acid (MsOH) in NMP.
2. Flow Reactor Setup:
-
Utilize a two-reactor system.
-
Reactor 1 (SNAr): 10 mL coil. Pump Solutions A and B at 0.5 mL/min each into a T-mixer before this reactor.
-
Reactor 2 (Cyclization): 5 mL coil. The output from Reactor 1 is fed into a second T-mixer where it combines with Solution C, pumped at 0.2 mL/min. The combined stream then enters Reactor 2.
-
A BPR (150 psi) is placed after Reactor 2.
3. Reaction Execution:
-
Reactor 1 Conditions: Set temperature to 230°C. The residence time for the SNAr step is 10 minutes.
-
Reactor 2 Conditions: Set temperature to 180°C. The total flow rate into this reactor is 1.2 mL/min, resulting in a residence time of ~4.2 minutes for the cyclization step.
-
Collect the output after the system reaches a steady state.
4. Work-up and Analysis:
-
The acidic output stream is carefully quenched into a cooled, stirred solution of saturated sodium bicarbonate.
-
The aqueous mixture is extracted three times with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated to yield the crude bicyclic product.
Data Presentation: Process Parameters for Telescoped Synthesis
| Parameter | Reactor 1 (SNAr) | Reactor 2 (Cyclization) |
| Temperature | 230 °C | 180 °C |
| Volume | 10 mL | 5 mL |
| Input Flow Rates | Sol A: 0.5 mL/minSol B: 0.5 mL/min | Reactor 1 Out: 1.0 mL/minSol C: 0.2 mL/min |
| Total Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Residence Time | 10 min | ~4.2 min |
| Overall Yield | - | 78% (Isolated) |
Visualization: Telescoped Two-Step Flow Synthesis
Caption: A two-step telescoped workflow for continuous synthesis.
References
- 1. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. About Flow Chemistry - ThalesNano [thalesnano.com]
- 6. vapourtec.com [vapourtec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 2-chloro-N,N-dimethylnicotinamide characterization
An In-Depth Guide to the Analytical Characterization of 2-chloro-N,N-dimethylnicotinamide
Introduction: this compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization. This guide provides a detailed overview of the primary analytical techniques and protocols for the qualitative and quantitative analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. We will delve into the core principles and practical applications of chromatographic and spectroscopic methods, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Physicochemical Properties and Structure
A foundational understanding of the molecule's properties is paramount for method development.
-
IUPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide[]
-
Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide[]
-
CAS Number: 52943-21-2[3]
-
Molecular Formula: C₈H₉ClN₂O
| Property | Value | Source |
| Boiling Point | 330.67 °C at 760 mmHg | [] |
| Density | 1.232 g/cm³ | [] |
Integrated Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of this compound. The following workflow illustrates how different analytical methods are synergistically employed to ascertain the identity, purity, structure, and quality of the compound.
Caption: Integrated workflow for comprehensive characterization.
Part 1: Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying the target analyte from synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic molecules like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This technique provides excellent resolution, enabling accurate quantification of the main component (assay) and detection of non-volatile impurities. The method's robustness makes it ideal for quality control and stability testing.[5]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a robust starting point and should be validated according to ICH guidelines for specific applications.[5]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides sufficient hydrophobicity to retain the analyte while allowing for efficient separation from more polar or nonpolar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a mass spectrometry-compatible modifier that ensures good peak shape by protonating silanol groups and the analyte's pyridine nitrogen.
-
Mobile Phase B: Acetonitrile. Causality: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
-
Gradient: 70% A to 30% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 265 nm. Causality: The pyridine ring exhibits strong UV absorbance in this region.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in H₂O, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Temperature | 30 °C |
| Injection Vol. | 10 µL |
Caption: HPLC analysis workflow from sample preparation to result.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. While the target compound itself has a high boiling point, this method is crucial for detecting residual solvents or volatile precursors from the synthesis process.[6] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: This is a robust, general-purpose column suitable for a wide range of volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., 1 mL of Dichloromethane or Methanol, GC grade).[7]
-
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide information about the molecular structure, confirming the identity and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. For nicotinamide derivatives, NMR can confirm the substitution pattern on the pyridine ring and the structure of the amide group.[8][9]
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is useful if exchangeable amide protons are of interest.[9]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
Data Interpretation: Predicted NMR Spectra
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyridine Ring Protons | 7.5 - 8.5 | Multiplets | H4, H5, H6 |
| N-Methyl Protons | ~3.0 | Two singlets (broad) | N(CH₃)₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |
| Amide Carbonyl | ~165 | C=O | |
| Pyridine Ring Carbons | 120 - 155 | C2, C3, C4, C5, C6 | |
| N-Methyl Carbons | ~35 | N(CH₃)₂ |
Note: The two N-methyl groups may appear as distinct signals due to restricted rotation around the C-N amide bond.
Caption: Predicted NMR signal assignments for the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[10] For this compound, it can quickly confirm the presence of the amide carbonyl, aromatic ring, and C-Cl bond.
Protocol: FTIR-ATR Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1640 | C=O Stretch | Tertiary Amide |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1400 | C-N Stretch | Amide |
| ~750 | C-Cl Stretch | Aryl Halide |
References
- 1. researchgate.net [researchgate.net]
- 3. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. qmagnetics.com [qmagnetics.com]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Analysis of 2-chloro-N,N-dimethylnicotinamide and its Synthetic Intermediates by NMR and Mass Spectrometry
Introduction
2-chloro-N,N-dimethylnicotinamide is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The purity and structural integrity of this compound are paramount to ensure the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of this compound and for monitoring its synthesis. This document provides detailed application notes and protocols for the analysis of this compound, its precursors, and potential byproducts using these powerful techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For the analysis of this compound, ¹H and ¹³C NMR are the most informative techniques.
Rationale for NMR Analysis
-
Structural Verification: Unambiguously confirms the presence and connectivity of the pyridine ring, the N,N-dimethylamide group, and the chloro-substituent.
-
Purity Assessment: Detects and quantifies impurities and residual starting materials from the synthesis.
-
Reaction Monitoring: Tracks the progress of the reaction by observing the disappearance of starting material signals and the appearance of product signals.
Protocol for NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra. The following protocol is recommended for the analysis of this compound and related small organic molecules.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube. This is a critical step as suspended solids can degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Predicted ¹H and ¹³C NMR Spectra of this compound
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.8 - 8.0 | dd | ~8, ~2 | 1H |
| H-5 | 7.3 - 7.5 | dd | ~8, ~5 | 1H |
| H-6 | 8.4 - 8.6 | dd | ~5, ~2 | 1H |
| N(CH₃)₂ | 2.9 - 3.1 (two singlets) | s, s | - | 6H |
-
Rationale: The protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effect of the chlorine atom and the amide group will deshield these protons. The two methyl groups on the amide nitrogen are expected to show restricted rotation, leading to two distinct singlets.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C-2 | 150 - 153 |
| C-3 | 133 - 136 |
| C-4 | 138 - 141 |
| C-5 | 123 - 126 |
| C-6 | 148 - 151 |
| N(CH₃)₂ | 35 - 39 (two signals) |
-
Rationale: The carbonyl carbon will be the most downfield signal. The carbon attached to the chlorine (C-2) will also be significantly deshielded. The two methyl carbons may be inequivalent due to restricted rotation around the C-N bond.
Analysis of Potential Byproducts
A common synthetic route to this compound involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous solution.[1] If the pH of the reaction is not carefully controlled, the formation of 2-chloronicotinic acid is a potential side reaction.[1] NMR spectroscopy can easily distinguish the desired product from this byproduct.
-
2-chloronicotinic acid: The most notable difference in the ¹H NMR spectrum would be the absence of the N,N-dimethyl signals and the presence of a broad singlet for the carboxylic acid proton (typically >10 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would appear at a different chemical shift compared to the amide carbonyl.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer is the recommended approach.
Rationale for Mass Spectrometry Analysis
-
Molecular Weight Confirmation: Provides the exact mass of the molecule, which can be used to confirm its elemental composition.
-
Structural Elucidation: The fragmentation pattern provides valuable information about the different functional groups and their connectivity within the molecule.
-
Impurity Profiling: Can detect and identify low-level impurities that may not be visible by NMR.
Protocol for ESI-MS Sample Preparation
Proper sample preparation is essential for successful ESI-MS analysis. The goal is to prepare a dilute solution of the analyte in a volatile solvent, free from non-volatile salts and buffers.
Materials:
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (optional, for enhancing protonation)
-
2 mL screw-cap vials with septa
-
Micropipettes
Procedure:
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of volatile solvents (e.g., 50:50 acetonitrile:water).
-
Acidification (Optional): For positive ion mode analysis, adding 0.1% formic acid to the final solution can improve ionization efficiency.
-
Filtration: If any particulates are observed, filter the solution through a 0.22 µm syringe filter into a clean 2 mL vial.
-
Capping: Securely cap the vial.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₈H₉ClN₂O. Its monoisotopic mass is 184.0403 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 185.0476 |
| [M+Na]⁺ | 207.0296 |
-
Rationale: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is typically the most abundant ion. The presence of a sodium adduct [M+Na]⁺ is also common. High-resolution mass spectrometry can distinguish the exact mass of these ions from other ions with the same nominal mass, confirming the elemental composition.
Predicted Fragmentation Pattern
Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule will fragment in a predictable manner.
-
Key Fragment Ions:
-
Loss of dimethylamine: A common fragmentation pathway for N,N-dimethylamides is the loss of the dimethylamine group, which would result in an acylium ion.
-
Loss of carbon monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide.
-
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Description | Predicted m/z |
| [M+H - (CH₃)₂NH]⁺ | 140.9901 |
| [M+H - (CH₃)₂NH - CO]⁺ | 112.9952 |
Conclusion
NMR and mass spectrometry are complementary and essential techniques for the structural characterization and purity assessment of this compound. The protocols and predicted spectral data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important chemical intermediate. By applying these methodologies, one can ensure the quality and consistency of this compound, which is critical for its downstream applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylnicotinamide
Welcome to the technical support center for the synthesis of 2-chloro-N,N-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, improve yield, and ensure the highest purity of your final product.
Overview of the Primary Synthetic Pathway
The most prevalent synthetic route involves a two-step process starting from 2-chloronicotinic acid. The first step is the conversion of the carboxylic acid to a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the resulting 2-chloronicotinoyl chloride with dimethylamine to yield the target molecule.
Caption: Common two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis. Each answer provides an explanation of the underlying cause and actionable troubleshooting steps.
Q1: My final product is contaminated with a significant amount of the starting material, 2-chloronicotinic acid. What is the likely cause and how can I prevent it?
A1: Root Cause Analysis & Prevention
This is a common issue that typically points to problems in the first step (acid chloride formation) or during workup.
-
Causality 1: Incomplete Conversion to Acid Chloride. The conversion of a carboxylic acid to an acid chloride using thionyl chloride is a critical step.[1][2] If this reaction does not go to completion, the unreacted 2-chloronicotinic acid will be carried through to the final product.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used. It is common practice to use a slight excess or even use thionyl chloride as the solvent to drive the reaction to completion.[3]
-
Reaction Time & Temperature: The reaction typically requires heating (reflux) for 1-2 hours to ensure full conversion.[3] Monitor the reaction by TLC or a test quench with methanol (looking for methyl ester formation) to confirm the disappearance of the starting acid.
-
Catalyst: While not always necessary, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride via the Vilsmeier-Haack mechanism.
-
-
-
Causality 2: Hydrolysis of the Acid Chloride Intermediate. 2-chloronicotinoyl chloride is a reactive intermediate that is highly susceptible to hydrolysis. Any exposure to water before or during the amidation step will convert it back to 2-chloronicotinic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Workup Procedure: After the amidation step, a basic wash (e.g., with aqueous sodium bicarbonate) during the workup will extract any unreacted 2-chloronicotinic acid into the aqueous layer, separating it from your desired amide product which should remain in the organic phase.
-
-
Q2: I am observing a byproduct with a mass indicating the replacement of the 2-chloro group with a dimethylamino group. How is this formed and how can it be minimized?
A2: Understanding Nucleophilic Aromatic Substitution (SNAr)
The byproduct you are observing is likely 2-(dimethylamino)-N,N-dimethylnicotinamide . Its formation is a classic case of Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism of Formation: The pyridine ring, particularly with an electron-withdrawing group at the 3-position (the amide), is activated towards nucleophilic attack at the 2- and 4-positions.[4] Dimethylamine, being a good nucleophile, can attack the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.
Caption: Formation of the SNAr byproduct.
-
Prevention and Control:
-
Temperature Control: This is the most critical parameter. The amidation reaction is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of dimethylamine to the acid chloride solution.
-
Stoichiometry: Use a controlled amount of dimethylamine. A slight excess (e.g., 2.0-2.2 equivalents) is usually sufficient for complete amidation without promoting the SNAr side reaction. A large excess should be avoided.
-
Reaction Time: Monitor the reaction closely. Once the starting acid chloride is consumed (as determined by TLC or LC-MS), proceed with the workup promptly. Unnecessarily long reaction times, especially at elevated temperatures, will favor the formation of the SNAr byproduct.
-
Q3: What are the recommended analytical methods for monitoring the reaction and quantifying the purity of the final product?
A3: Analytical Best Practices
A multi-faceted approach is recommended for robust in-process control and final product analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase C18 column with a UV detector is ideal. It can effectively separate the starting material, the final product, and the key byproducts.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification of unknown impurities or byproducts, LC-MS is invaluable. It provides molecular weight information that can confirm the structures of side-products like the SNAr impurity or hydrolyzed starting material.[6][7][8][9]
-
Gas Chromatography (GC): Useful for quantifying residual solvents (e.g., dichloroethane, toluene) used in the synthesis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
| Compound | Typical Analytical Method | Key Observation |
| 2-Chloronicotinic Acid | HPLC, LC-MS | More polar; will have a shorter retention time than the product on reverse-phase HPLC. |
| This compound | HPLC, LC-MS, NMR | Main product peak. |
| 2-(Dimethylamino)-N,N-dimethylnicotinamide | HPLC, LC-MS | Less polar; will have a longer retention time than the product on reverse-phase HPLC. |
| Residual Thionyl Chloride | Not typically monitored directly | Reacts during workup. |
| Residual Solvents (e.g., Toluene) | GC | Detected by headspace or direct injection GC. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a synthesis of common procedures and should be adapted and optimized for your specific laboratory conditions.[3][10]
Step 1: Formation of 2-chloronicotinoyl chloride
-
To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).
-
Add thionyl chloride (2.0-5.0 eq) or use it as a solvent. If using a solvent like dichloroethane, add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction mixture should become a clear solution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloronicotinoyl chloride is obtained as an oil or solid and is typically used in the next step without further purification.[3]
Step 2: Amidation
-
Dissolve the crude 2-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, e.g., 40% solution in water or as a gas) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the acid chloride by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Protocol 2: Sample HPLC Method for Purity Analysis
This is a starting point for method development.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Gradient Example: Start at 20% Acetonitrile, ramp to 80% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 1. 2-Chloronicotinic Acid, 2. This compound, 3. 2-(Dimethylamino)-N,N-dimethylnicotinamide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. prepchem.com [prepchem.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-N,N-dimethylnicotinamide
Welcome to the technical support center for the synthesis of 2-chloro-N,N-dimethylnicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of the precursor 2-chloronicotinic acid, followed by its amidation.
Problem 1: Low Yield in the Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide
Q: My yield of 2-chloronicotinic acid from the chlorination of nicotinic acid N-oxide is consistently low. What are the likely causes and how can I improve it?
A: This is a frequent challenge, often stemming from a lack of regioselectivity and incomplete reaction. The chlorination of nicotinic acid N-oxide using reagents like phosphorus oxychloride (POCl₃) can lead to the formation of other chlorinated isomers and unreacted starting material.[1][2]
Causality and Solutions:
-
Insufficient Activation of the Pyridine Ring: The N-oxide is crucial for directing the chlorination to the 2-position. Ensure the complete formation of the N-oxide from nicotinic acid before proceeding. The reaction with POCl₃ proceeds through an intermediate that facilitates nucleophilic attack by the chloride ion.
-
Suboptimal Reaction Temperature: The temperature of the chlorination reaction is critical. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of undesired byproducts. A typical temperature range is 100-105°C.[3]
-
Inefficient Removal of HCl: The reaction generates HCl, which can protonate the pyridine nitrogen and deactivate the ring towards the desired substitution. The use of a base, such as triethylamine, can help to scavenge the HCl and drive the reaction to completion.[4]
-
Hydrolysis of the Product: During workup, it is important to carefully control the pH. 2-chloronicotinic acid will precipitate from the aqueous solution at a pH of 2.0 to 2.5.[4] Adding the reaction mixture to water should be done cautiously to manage the exothermic reaction of quenching excess POCl₃.
Experimental Protocol for Improved Yield:
-
Suspend nicotinic acid N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃, ~4-5 equivalents).
-
Slowly add triethylamine (1 equivalent) dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid N-oxide should dissolve.
-
Heat the reaction mixture to 100-105°C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, carefully distill off the excess POCl₃ under reduced pressure.
-
Cool the residue and slowly pour it into a mixture of ice and water.
-
Adjust the pH of the aqueous solution to 2.0-2.5 with a suitable base (e.g., concentrated NaOH solution) to precipitate the 2-chloronicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Problem 2: Formation of Impurities During the Amidation of 2-Chloronicotinic Acid
Q: I am observing significant impurity peaks in my crude this compound when using the thionyl chloride method. What are these impurities and how can I minimize them?
A: The most common method for this amidation involves converting 2-chloronicotinic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine.[5] While high-yielding, this process can generate several impurities if not carefully controlled.
Potential Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted 2-chloronicotinic acid | Incomplete formation of the acyl chloride. |
| Dimerization/Polymerization Products | Side reactions of the highly reactive acyl chloride. |
| 2-hydroxy-N,N-dimethylnicotinamide | Hydrolysis of the 2-chloro group under basic conditions.[6] |
| Dichloro-nicotinic acid derivatives | If the starting material contained dichlorinated impurities. |
Mitigation Strategies:
-
Ensure Complete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is crucial. This step is often performed by refluxing the carboxylic acid in neat thionyl chloride or in a suitable solvent like dichloromethane (DCM) or toluene. Ensure the reaction goes to completion by monitoring the evolution of HCl and SO₂ gas. It is often beneficial to use a catalytic amount of N,N-dimethylformamide (DMF).
-
Control Reaction Temperature During Amidation: The reaction of the acyl chloride with dimethylamine is highly exothermic. Add the dimethylamine solution slowly to the acyl chloride solution at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions.
-
Use of an Anhydrous Amine Source: Use an anhydrous solution of dimethylamine or bubble dimethylamine gas through the reaction mixture to avoid introducing water, which can hydrolyze the acyl chloride back to the carboxylic acid or lead to other undesired side products.
-
pH Control During Workup: During the aqueous workup, maintain basic conditions to ensure the product remains in the organic phase and to neutralize any excess acid. However, prolonged exposure to strong base at elevated temperatures should be avoided to prevent hydrolysis of the 2-chloro substituent.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic pathways:
-
From 2-Chloronicotinic Acid: This is the most common laboratory and industrial method. It involves the amidation of 2-chloronicotinic acid. This is typically a two-step process where the carboxylic acid is first activated, usually by conversion to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with dimethylamine.[5][7]
-
From 2-Chloro-3-trichloromethylpyridine: An alternative, more environmentally friendly method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in an aqueous medium. This method avoids the use of harsh chlorinating agents like thionyl chloride and can achieve very high yields (up to 98.5%).[5]
Q2: What are the safety precautions I should take when working with reagents like phosphorus oxychloride and thionyl chloride?
A2: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of spills.
Q3: How can I monitor the progress of the amidation reaction?
A3: The progress of the amidation reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The starting material, 2-chloronicotinic acid, is a polar compound and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is a suitable method for the purification of this compound?
A4: The crude product can be purified by several methods depending on the scale and the nature of the impurities:
-
Extraction: A standard aqueous workup involving extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will remove water-soluble impurities. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) will remove any unreacted carboxylic acid, and a brine wash will help to remove residual water.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an effective method for purification.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane is a common eluent system.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway Overview
Caption: General two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Amidation Yield
References
- 1. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N,N-dimethylnicotinamide
Welcome to the technical support center for the synthesis of 2-chloro-N,N-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the authoritative grounding needed to refine your experimental approach.
Core Synthesis Pathways: A Strategic Overview
The synthesis of this compound predominantly starts from 2-chloronicotinic acid. The primary challenge lies in the formation of the amide bond between a carboxylic acid and a secondary amine (dimethylamine). A direct reaction is generally impractical due to the rapid acid-base reaction that forms a non-reactive ammonium salt.[1][2][3] Therefore, the carboxylic acid must first be activated.
The two most common activation strategies are:
-
Conversion to an Acyl Chloride: A highly reactive intermediate is formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] This is a robust, high-yielding method but involves harsh reagents.[7]
-
Use of Coupling Reagents: These reagents, developed extensively for peptide synthesis, facilitate amide bond formation under milder conditions.[1][8] Common examples include carbodiimides (EDC, DCC) and phosphonium/uronium salts (PyBOP, HATU).[2][4][9]
An alternative, though less common, industrial method involves starting from 2-chloro-3-trichloromethylpyridine, which avoids the use of harsh chlorinating agents like thionyl chloride.[7]
The following decision workflow can help in selecting an appropriate synthetic strategy.
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section A: Issues with the Acyl Chloride Pathway (via Thionyl Chloride)
This pathway involves two main steps: the formation of 2-chloronicotinoyl chloride, followed by its reaction with dimethylamine.
Caption: General mechanism for the two-step amidation via an acyl chloride.
Q1: My overall yield is low when starting from 2-chloronicotinic acid and thionyl chloride. What are the common causes?
Low yield in this two-step, one-pot process can typically be traced to three areas: incomplete formation of the acyl chloride, side reactions during amidation, or mechanical losses during workup.
Troubleshooting Workflow:
-
Verify Acyl Chloride Formation: Before adding the amine, ensure the first step is complete. The reaction of 2-chloronicotinic acid with thionyl chloride typically involves heating under reflux, and completion is often indicated by the cessation of gas evolution (HCl and SO₂) and the formation of a clear solution.[10][11]
-
Control Amine Addition: The reaction of the acyl chloride with dimethylamine is highly exothermic. Add the amine solution slowly at a reduced temperature (e.g., 0-5 °C) to prevent runaway reactions and the formation of thermally-induced byproducts.
-
Ensure Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture in the solvent, reagents, or glassware will hydrolyze the acyl chloride back to the starting carboxylic acid, directly reducing your yield. Use anhydrous solvents and operate under an inert atmosphere (N₂ or Ar).[12]
Q2: I'm observing significant amounts of unreacted 2-chloronicotinic acid in my final product. How can I improve the acyl chloride formation step?
This is a clear indication of incomplete activation.
-
Reagent Stoichiometry & Purity: Use at least 2 equivalents of thionyl chloride to ensure the reaction goes to completion, though it is often used in excess as the solvent.[11] Ensure the thionyl chloride is of high purity; older bottles can decompose.
-
Reaction Time and Temperature: For 2-chloronicotinic acid, refluxing in thionyl chloride or a high-boiling inert solvent like 1,2-dichloroethane for 1-3 hours is typical.[11][13] Monitor the reaction until all starting solid has dissolved and gas evolution has stopped.
-
Catalytic DMF: Adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the formation of acyl chlorides from carboxylic acids via the Vilsmeier reagent. Exercise caution, as this combination can be unstable at higher temperatures.
Q3: My final product is impure. What are the likely side products and how can I minimize them?
Besides unreacted starting material, the primary side product is the hydrolysis of your acyl chloride intermediate. Another possibility is the formation of symmetrical anhydrides if activation is incomplete. To minimize these:
-
Strictly Anhydrous Conditions: This is the most critical factor. Dry your glassware in an oven, use anhydrous solvents, and maintain an inert atmosphere.
-
Workup Procedure: When the reaction is complete, the excess thionyl chloride must be removed under reduced pressure before workup.[11] Quenching the reaction mixture directly into aqueous solutions without first removing excess SOCl₂ can be hazardous and lead to complex byproduct profiles. A proper quench involves slowly adding the reaction mixture to a cold, stirred base like aqueous sodium bicarbonate or a cold solution of excess amine.
Section B: Issues with Direct Amidation using Coupling Reagents
This approach avoids harsh reagents by activating the carboxylic acid in situ in the presence of the amine.
Q5: Which coupling reagent is best for the reaction between 2-chloronicotinic acid and dimethylamine?
The choice depends on a balance of reactivity, cost, and ease of byproduct removal.
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC[4] | Cost-effective, widely available. | Can form N-acylurea byproduct; DCC byproduct is difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization risk. | More expensive, byproducts can be complex. |
| Aminium/Uronium Salts | HATU, HBTU[2] | Very high reactivity, fast reactions. | Most expensive, potential safety concerns with some reagents. |
For this specific transformation, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent starting point. Its urea byproduct is water-soluble, making purification significantly easier than with DCC.[1][2]
Q6: I am getting a lot of N-acylurea byproduct when using EDC. How can I prevent this?
The formation of N-acylurea occurs when the highly reactive O-acylisourea intermediate rearranges before it can be intercepted by the amine.[2][4]
Solution: Use an activating additive. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® react rapidly with the O-acylisourea intermediate to form a more stable active ester. This new intermediate is still highly reactive towards the amine but is much less prone to rearrangement. The standard protocol is to use 1.0-1.2 equivalents of EDC and 1.0 equivalent of HOBt relative to the carboxylic acid.
Q7: My coupling reaction is slow or incomplete. How can I optimize the conditions?
-
Solvent: Aprotic polar solvents like DMF, DCM, or THF are generally effective.[12] DMF is often a good choice as it can solubilize all components.
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is required to neutralize the acids present and drive the reaction. Use 2-3 equivalents.
-
Temperature: Most coupling reactions proceed well at room temperature.[2] If the reaction is sluggish due to sterically hindered substrates, gentle heating (40-50 °C) may be beneficial, but this should be monitored to avoid side reactions.
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the carboxylic acid to ensure complete consumption of the limiting reagent.
Section C: Purification Challenges
Q8: What is the recommended method for purifying this compound?
The optimal method depends on the impurities present.
-
Aqueous Workup/Extraction: This is the first and most important step. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash sequentially with a mild acid (e.g., dilute HCl or NH₄Cl) to remove excess amine and base, followed by a mild base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash to remove residual water.
-
Column Chromatography: If the workup does not yield a pure product, flash column chromatography on silica gel is the most reliable method for removing stubborn impurities like N-acylurea or other byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Crystallization: If the product is a solid and of sufficient purity after extraction (>90%), crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an effective final purification step to achieve high purity.
Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (Thionyl Chloride Method)
This protocol is adapted from standard procedures for converting carboxylic acids to amides via acyl chlorides.[5][11][13]
WARNING: This reaction should be performed in a certified chemical fume hood. Thionyl chloride is toxic and corrosive, and the reaction evolves toxic HCl and SO₂ gas.
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser topped with a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried.
-
Acyl Chloride Formation: To the flask, add 2-chloronicotinic acid (1.0 eq). Under an inert atmosphere (N₂), add thionyl chloride (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-85 °C) for 2-3 hours. The reaction is complete when all the solid has dissolved and gas evolution has ceased.
-
Removal of Excess Reagent: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 2-chloronicotinoyl chloride residue in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the flask to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or as a condensed gas) to the cooled, stirring reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography or crystallization as needed.
Protocol 2: Synthesis via Carbodiimide Coupling (EDC/HOBt Method)
This protocol is based on modern amide bond formation techniques.[1][2]
-
Setup: To a round-bottomed flask containing a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq), HOBt (1.0 eq), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add dimethylamine (1.2 eq) followed by a non-nucleophilic base such as DIPEA or TEA (2.5 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC•HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble EDC-urea byproduct should be largely removed. Purify the resulting crude product further by flash chromatography if necessary.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Amide Synthesis [fishersci.dk]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-chloro-N,N-dimethylnicotinamide
As a Senior Application Scientist, I've frequently guided researchers through the nuances of challenging cross-coupling reactions. The Suzuki-Miyaura coupling of 2-chloro-N,N-dimethylnicotinamide is a prime example of a transformation that appears straightforward but is fraught with potential pitfalls. This substrate combines an electron-deficient pyridine ring with a coordinating amide functionality, both of which can complicate the catalytic cycle.
This guide is structured to help you diagnose and resolve issues methodically, moving from common, high-level questions to a deeper, symptom-based analysis. We will explore the "why" behind each troubleshooting step, grounding our recommendations in the fundamental principles of the catalytic cycle.
Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: My reaction has stalled completely. I only see my starting this compound. What is the most likely culprit?
A1: With complete non-reactivity of an aryl chloride, the primary suspect is the oxidative addition step. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts.[1][2][3] This initial, rate-limiting step requires a highly active palladium(0) catalyst to proceed efficiently. Your catalyst system—specifically the ligand—is likely not potent enough. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate.[4]
Recommendation: Immediately switch to a more robust catalyst system. Utilize bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos , or consider N-heterocyclic carbene (NHC) ligands.[1][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to break the C-Cl bond.[3]
Q2: My boronic acid/ester is disappearing, but I'm not forming the desired product. Instead, I'm isolating the deborylated arene. What's happening?
A2: You are observing protodeboronation , a common and frustrating side reaction where the C-B bond is cleaved by a proton source (often water or alcohol) before it can transmetalate to the palladium center.[4][6] Heteroaryl boronic acids, especially electron-deficient ones, can be particularly susceptible to this pathway.[7][8]
Recommendation:
-
Use a stronger, non-nucleophilic base: A base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the rate of the desired transmetalation, allowing it to outcompete the slower protodeboronation pathway.[1]
-
Ensure anhydrous conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress this side reaction. Dry your solvents and reagents thoroughly.
-
Switch to a more stable boron species: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable and less prone to premature protodeboronation than their corresponding boronic acids.[9][10]
Q3: Could the N,N-dimethylamide group on my substrate be interfering with the reaction?
A3: Yes, it's a distinct possibility, in two ways:
-
Catalyst Inhibition: The Lewis basic nitrogen and oxygen atoms of the pyridine ring and amide carbonyl can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[4][7] This is another reason why bulky ligands are critical; they can create a "pocket" around the palladium that sterically hinders this unproductive coordination.
-
Hydrolysis: Under strongly basic aqueous conditions, particularly with prolonged heating, the amide functionality is at risk of hydrolysis to the corresponding carboxylic acid. If you observe a new, more polar spot by TLC or a corresponding mass in your LC-MS analysis, consider using a non-aqueous base/solvent system (e.g., K₃PO₄ in dioxane) or a milder base like potassium fluoride (KF).[11]
Part 2: Systematic Troubleshooting Guide
If the FAQs haven't resolved your issue, a more systematic, symptom-based approach is necessary.
Symptom: Low to No Conversion of Starting Material
This indicates a fundamental problem with the catalytic cycle. Let's diagnose it step-by-step.
The oxidative addition of this compound to Pd(0) has a high activation energy. The ligand's job is to lower this barrier by making the palladium center more electron-rich and reactive.
Causality: Bulky, electron-donating ligands stabilize the Pd(0) state, promote the oxidative addition, and accelerate the final reductive elimination step.[3][5] N-Heterocyclic Carbenes (NHCs) are powerful sigma-donors that form very stable bonds with palladium, creating highly active and long-lived catalysts.[5]
Data-Driven Ligand Selection:
| Ligand / Precatalyst | Recommended Base | Solvent System | Temperature (°C) | Key Considerations |
| XPhos Pd G3 | K₃PO₄ | Toluene/H₂O or Dioxane | 100 - 110 | Excellent general choice for challenging aryl chlorides. Very high activity.[5] |
| SPhos Pd G2 | Cs₂CO₃ | Dioxane/H₂O | 100 | Often provides good results where other ligands fail; Cs₂CO₃ is strong but expensive.[1] |
| PEPPSI-IPr | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80 - 100 | An NHC precatalyst that is often highly effective and air-stable.[5] |
| Pd(OAc)₂ + P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | A simple but powerful phosphine ligand; catalyst generated in situ. |
The base is not merely a spectator; it is essential for the transmetalation step.[12] It activates the boronic acid by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[1]
Causality: An insufficiently strong or poorly soluble base will result in a slow transmetalation step, causing the catalytic cycle to halt. The choice of solvent influences the solubility of the base and other reagents.
Base and Solvent Recommendations:
| Base | Recommended Solvent System(s) | Strength/Properties |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong, moderately soluble. Often the best starting point for difficult couplings.[1] |
| Cs₂CO₃ | Dioxane, Toluene | Very strong, good solubility in organic solvents. Highly effective but costly.[1] |
| K₂CO₃ | DME/H₂O, MeCN/H₂O | A standard, reliable choice. May require higher temperatures.[1] |
| KF | THF/H₂O | A milder option, useful if the substrate is base-sensitive.[11] |
Chemical reactions, particularly those with high activation barriers like the oxidative addition of aryl chlorides, benefit from increased thermal energy. If you are running the reaction at 80 °C with minimal conversion, increasing the temperature to 100-110 °C (depending on the solvent's boiling point) is a logical step.[1]
Symptom: Major Side Product Formation
The appearance of significant byproducts indicates that one or more undesired reaction pathways are outcompeting your desired coupling.
-
Protodeboronation: (Product: Arene from your boronic acid). As discussed in the FAQs, this is due to the hydrolysis of the C-B bond.
-
Solution: Use K₃PO₄, ensure anhydrous conditions, and consider using a boronic pinacol ester (Bpin). A faster coupling rate, achieved with a more active catalyst, is the best defense.[6]
-
-
Homocoupling: (Product: Biaryl from your boronic acid). This is often caused by the presence of oxygen, which can facilitate a competing catalytic cycle involving Pd(II) species.
-
Solution: Ensure your reaction mixture is rigorously degassed.[4] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst or by using several freeze-pump-thaw cycles.
-
-
Reductive Dehalogenation: (Product: N,N-dimethylnicotinamide). The starting material's chloro group is replaced by a hydrogen atom.
-
Solution: This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or additives) or specific catalyst decomposition pathways. Ensure a truly inert atmosphere and consider your solvent choice carefully.[4]
-
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Screening with a Buchwald Ligand
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.2 M solution) via syringe. If a co-solvent is used, add degassed water (typically 10-20% v/v).
-
Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Diagrams
Below are visual aids to conceptualize the catalytic cycle and the troubleshooting process.
Caption: The Suzuki-Miyaura cycle with key failure points for this compound.
Caption: A workflow diagram for troubleshooting failed Suzuki coupling reactions.
Part 4: References
-
BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. 5
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. 1
-
BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. 13
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 2
-
BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. 4
-
Guan, C. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. 7
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 9
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. 3
-
Reddit r/chemistry. (2012). Suzuki coupling help. 14
-
Molander, G. A., & Brown, A. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. 8
-
Myers, A. G. Research Group. The Suzuki Reaction. 10
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. 6
-
Organic Chemistry Portal. Suzuki Coupling. 11
-
Wikipedia. Suzuki reaction. 12
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 2-chloro-N,N-dimethylnicotinamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during cross-coupling reactions with 2-chloro-N,N-dimethylnicotinamide. Drawing from established principles in palladium-catalyzed cross-coupling of 2-chloropyridines and considering the specific nature of the N,N-dimethylnicotinamide moiety, this resource aims to be an authoritative guide to ensure the success of your synthetic endeavors.
I. Understanding the Challenges: The Reactivity of this compound
This compound presents a unique set of challenges in cross-coupling reactions that stem from a combination of factors inherent to its structure. A thorough understanding of these factors is the first step toward successful troubleshooting.
-
The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This can significantly slow down or completely stall the catalytic cycle.[1]
-
Reduced Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more challenging and typically requires more forcing conditions (e.g., higher temperatures, more active catalysts).
-
Electron-Deficient Nature: The pyridine ring is an electron-deficient system, which can further decrease the rate of oxidative addition compared to electron-rich aryl chlorides.
-
Potential for Amide Group Participation: While the N,N-dimethylamide group is generally robust, the possibility of hydrolysis under strongly basic conditions or at elevated temperatures should not be overlooked. Furthermore, the amide carbonyl oxygen can potentially act as a directing group in certain reactions, influencing regioselectivity or leading to undesired side reactions.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
A. Low to No Product Conversion
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki-Miyaura reactions with 2-chloropyridine derivatives is a frequent challenge. The primary culprits are often related to the catalyst system and reaction conditions. Here is a systematic troubleshooting workflow:
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling.
Expert Insights:
-
Catalyst and Ligand Choice: For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may not be sufficient. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often crucial. These ligands promote the oxidative addition step and can help mitigate catalyst inhibition by the pyridine nitrogen.[1]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. For less reactive chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Solvent and Temperature: Aprotic polar solvents like dioxane or THF, often with a small amount of water to aid in dissolving the base, are commonly used. Increasing the reaction temperature can help overcome the high activation energy of the C-Cl bond cleavage.
Q2: My Buchwald-Hartwig amination of this compound is failing. What should I try?
A2: The Buchwald-Hartwig amination of aryl chlorides is also challenging due to the strength of the C-Cl bond. Here are some key considerations:
-
Catalyst System: Similar to Suzuki coupling, highly active catalyst systems are required. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) is a good starting point.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions. If your substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely require a more active catalyst system and higher temperatures.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Q3: I am attempting a Sonogashira coupling with this compound, but the reaction is not proceeding. What are the key parameters to optimize?
A3: Sonogashira couplings of aryl chlorides are notoriously difficult. The reactivity order for the aryl halide is I > Br > OTf >> Cl.[2]
-
Catalyst System: A robust catalyst system is paramount. While the standard Pd(PPh₃)₂Cl₂/CuI system can work for more reactive halides, for chlorides, more advanced systems are often necessary. Consider using a palladium source with a more electron-rich and bulky ligand.
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. Ensure you are using a fresh, high-quality source of CuI.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent or co-solvent.
-
Temperature: Higher reaction temperatures are generally required for the coupling of aryl chlorides.
B. Formation of Side Products
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the starting material with the chlorine atom replaced by a hydrogen. What is this and how can I minimize it?
A4: This side product is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced instead of coupled.
Mechanism of Hydrodehalogenation
Caption: Simplified pathway for hydrodehalogenation.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands that accelerate the rate of reductive elimination of the desired product, thus outcompeting the hydrodehalogenation pathway.
-
Base Purity: Ensure your base is anhydrous and of high purity. Some bases can contain impurities that act as hydride sources.
-
Solvent Choice: Use dry, degassed solvents. Protic solvents or those with acidic protons can sometimes be a source of hydride.
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner can help to favor the desired amination over reduction.
Q5: In my Suzuki-Miyaura reaction, I am seeing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?
A5: The homocoupling of boronic acids, often referred to as the Ullmann-type homocoupling, is a common side reaction, particularly in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) precatalyst.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Q6: I am concerned about the potential hydrolysis of the N,N-dimethylamide group under my reaction conditions. Is this a common side reaction?
A6: While tertiary amides are generally considered to be robust functional groups, hydrolysis can occur under forcing basic or acidic conditions, especially at elevated temperatures. Although there is limited specific literature on the hydrolysis of this compound as a side reaction during cross-coupling, it is a potential pathway to consider, particularly when using strong aqueous bases at high temperatures for extended periods.
Potential Amide Hydrolysis
Caption: Potential hydrolysis of the amide group.
Preventative Measures:
-
Choice of Base: If amide hydrolysis is a concern, consider using non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxide bases.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions will eliminate water as a potential nucleophile for hydrolysis.
-
Reaction Time and Temperature: Monitor your reaction closely and avoid unnecessarily long reaction times or excessively high temperatures.
III. Recommended Starting Protocols
The following are generalized protocols that should serve as a good starting point for your experiments. Note: These are not optimized procedures and will likely require optimization for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel in a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
IV. Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of cross-coupling reactions with 2-chloropyridine derivatives.
| Parameter | Effect on Conversion | Potential Side Reactions Promoted | Recommendations for this compound |
| Catalyst/Ligand | Highly active systems (e.g., Pd/biarylphosphine) are often required for good conversion. | Inactive catalysts can lead to a predominance of side reactions. | Start with a robust catalyst system (e.g., Pd₂(dba)₃/SPhos for Suzuki, Pd₂(dba)₃/RuPhos for Buchwald-Hartwig). |
| Base | Stronger bases (K₃PO₄, Cs₂CO₃, NaOtBu) generally lead to higher conversion. | Very strong bases can promote hydrodehalogenation or amide hydrolysis. | Screen a range of bases, starting with K₃PO₄ for Suzuki and NaOtBu for Buchwald-Hartwig. |
| Solvent | Aprotic polar solvents (dioxane, THF, toluene) are generally effective. | Protic solvents can be a source of hydride for hydrodehalogenation. | Use anhydrous, degassed aprotic solvents. |
| Temperature | Higher temperatures are often necessary to overcome the C-Cl activation barrier. | Excessively high temperatures can lead to catalyst decomposition and increased side reactions. | Start at around 100 °C and adjust as needed based on reaction monitoring. |
V. Conclusion
Successful cross-coupling of this compound hinges on a rational approach to troubleshooting and optimization. By understanding the inherent challenges posed by this substrate and systematically addressing issues of catalyst activity, reaction conditions, and reagent quality, researchers can significantly improve their chances of success. This guide provides a framework for this process, empowering you to navigate the complexities of these powerful C-C and C-N bond-forming reactions.
VI. References
-
Sonogashira Coupling. NROChemistry. --INVALID-LINK--
-
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide. Smolecule. --INVALID-LINK--
-
Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides... ResearchGate. --INVALID-LINK--
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. --INVALID-LINK--
-
General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. --INVALID-LINK--
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. --INVALID-LINK--
-
N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. --INVALID-LINK--
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--
-
Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents. --INVALID-LINK--
-
The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. --INVALID-LINK--
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. National Institutes of Health. --INVALID-LINK--
-
Method for producing 2-chloro nicotinic acid. Google Patents. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Benchchem. --INVALID-LINK--
-
Directed ortho metalation. 293 Publications | 6004 Citations | Top Authors | Related Topics. --INVALID-LINK--
-
Directed (ortho) Metallation. --INVALID-LINK--
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. --INVALID-LINK--
-
Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of Secondary Boronates via Deaminative Cross-Coupling of Alkyl Nitroso Carbamates and Boronic Acids. National Institutes of Health. --INVALID-LINK--
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Royal Society of Chemistry. --INVALID-LINK--
-
Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. PubMed. --INVALID-LINK--
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Institutes of Health. --INVALID-LINK--
-
Heck Reaction—State of the Art. MDPI. --INVALID-LINK--
-
The preparation method of 2-chloronicotinic acid. Google Patents. --INVALID-LINK--
-
Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. --INVALID-LINK--
-
Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. --INVALID-LINK--
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis of Secondary Boronates via Deaminative Cross‐Coupling of Alkyl Nitroso Carbamates and Boronic Acids. ResearchGate. --INVALID-LINK--
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. National Institutes of Health. --INVALID-LINK--
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. --INVALID-LINK--
-
Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central. --INVALID-LINK--
-
Heck Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. --INVALID-LINK--
-
Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Lookchem. --INVALID-LINK--
-
An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. --INVALID-LINK--
-
Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. --INVALID-LINK--
-
Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. --INVALID-LINK--
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. --INVALID-LINK--
-
Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. National Institutes of Health. --INVALID-LINK--
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. ResearchGate. --INVALID-LINK--
-
A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem. --INVALID-LINK--
References
Technical Support Center: Purification of 2-Chloro-N,N-dimethylnicotinamide and its Derivatives
Welcome to the technical support center for the purification of 2-chloro-N,N-dimethylnicotinamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles to not only solve immediate purification hurdles but also to foster a deeper understanding of the underlying chemistry.
Introduction: The Challenge of Purity
This compound and its analogues are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Achieving high purity is paramount for downstream applications and regulatory compliance. However, their purification can be challenging due to a combination of factors including the inherent reactivity of the 2-chloropyridine ring, potential for hydrolysis, and the formation of closely-related impurities during synthesis. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound derivatives.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as 2-chloronicotinic acid or 2-chloronicotinoyl chloride.
-
Hydrolysis products: The primary hydrolysis product is 2-hydroxy-N,N-dimethylnicotinamide, formed by the displacement of the chloro group. This is more likely to occur if the reaction or work-up is performed under basic conditions or in the presence of water at elevated temperatures.[1]
-
Over-chlorinated byproducts: Depending on the chlorinating agent and reaction conditions used to synthesize the precursor, di- or tri-chlorinated nicotinamide derivatives might be present.
-
Dichloro-nicotinic acid: This can be a significant byproduct if the pH of the reaction solution is not carefully controlled, particularly if it drops below 7.[2]
Q2: My purified product appears to be degrading upon storage. What are the likely causes and how can I prevent this?
A2: 2-Chloropyridine derivatives can be susceptible to hydrolysis, especially in the presence of moisture and basic conditions. The electron-withdrawing nature of the chloro group at the 2-position makes the pyridine ring susceptible to nucleophilic attack. To prevent degradation:
-
Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the compound in a desiccator to minimize exposure to moisture.
-
Avoid storage in protic solvents or in solutions with a high pH for extended periods. For long-term storage of solutions, consider aprotic solvents and storage at low temperatures (-20°C or -80°C).
Q3: I am having trouble getting my this compound derivative to crystallize. What are some initial steps I can take?
A3: Difficulty in crystallization is a common issue. Here are a few things to try:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent system: You may be using a solvent in which your compound is too soluble. Consider using a solvent pair, where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Concentration: Your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming more complex purification challenges.
Guide 1: Troubleshooting Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on selecting the right solvent and controlling the cooling process.
Problem: Oiling Out - The Product Separates as a Liquid Instead of Crystals
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid layer. This is common with compounds that have relatively low melting points or when the solution is supersaturated to a high degree upon cooling. The resulting oil can trap impurities, defeating the purpose of recrystallization.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil back into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level of the solution.
-
Slow Cooling is Crucial: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or a beaker of warm water can help. This gives the molecules more time to orient themselves into a crystal lattice.
-
Consider a Different Solvent or Solvent Pair: If oiling out persists, the chosen solvent may not be suitable. A good recrystallization solvent should have a boiling point lower than the melting point of the compound being purified. Experiment with different solvents or solvent pairs. A common strategy is to use a solvent in which the compound is highly soluble and another in which it is sparingly soluble.
Guide 2: Optimizing Column Chromatography for Closely-Eluting Impurities
Column chromatography is a versatile technique for separating complex mixtures. However, separating impurities with similar polarities to the desired product can be challenging.
Problem: Co-elution of the Product and an Impurity
Causality: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase and solubilities in the mobile phase, resulting in overlapping peaks or bands. The basic nitrogen on the pyridine ring can also interact with acidic silanol groups on the silica gel, leading to peak tailing and poor separation.
Step-by-Step Troubleshooting Protocol:
-
Analyze the TLC: Before running a column, carefully analyze the separation on a Thin Layer Chromatography (TLC) plate using various solvent systems. The goal is to find a solvent system that gives a good separation (Rf value of the product around 0.3-0.4) and distinct spots for the impurities.
-
Adjust Mobile Phase Polarity:
-
If the spots are too close together, try a less polar solvent system to increase the retention time and potentially improve separation.
-
Small changes in the solvent ratio can have a significant impact. For example, changing from 10% ethyl acetate in hexanes to 8% can sometimes resolve closely eluting spots.
-
-
Incorporate a Competing Base: To mitigate peak tailing caused by the basic pyridine nitrogen, add a small amount of a volatile base like triethylamine (typically 0.1-1%) to the mobile phase. The triethylamine will compete for the active sites on the silica gel, resulting in sharper peaks and better separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.
-
Reverse-phase silica (C18): Separation is based on hydrophobicity rather than polarity, which can be effective for separating polar compounds.
-
-
Gradient Elution: If a single solvent system does not provide adequate separation for all impurities, a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute the product and then the more polar impurities.
Workflow for Optimizing Column Chromatography
Caption: A workflow for optimizing column chromatography of this compound derivatives.
Guide 3: Identifying and Mitigating Product Degradation During Purification
Problem: Low Yield or Presence of Unexpected Byproducts After Purification
Causality: this compound derivatives can be sensitive to certain conditions encountered during purification. The 2-chloro group on the pyridine ring is an effective leaving group, making the compound susceptible to nucleophilic substitution, particularly hydrolysis.
Step-by-Step Troubleshooting Protocol:
-
Analyze for Hydrolysis Product: The most common degradation product is the corresponding 2-hydroxy derivative. This can be identified by techniques such as LC-MS (looking for a mass change corresponding to the replacement of -Cl with -OH) or NMR spectroscopy (disappearance of the characteristic aromatic proton signals of the starting material and appearance of new signals).
-
Control pH:
-
During aqueous work-ups, avoid strongly basic conditions (pH > 9) for prolonged periods. If a basic wash is necessary, perform it quickly and at a low temperature.
-
When using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can sometimes catalyze degradation, although hydrolysis is more commonly an issue under basic conditions. If degradation is suspected on silica, consider using neutral alumina.
-
-
Minimize Heat Exposure: Avoid excessive heating during solvent evaporation (rotary evaporation). Use a water bath at a moderate temperature (e.g., 30-40°C) and do not leave the product on the rotary evaporator for an extended time after the solvent has been removed.
-
Use Anhydrous Solvents and Conditions: When possible, use anhydrous solvents for chromatography and work-up to minimize the risk of hydrolysis.
Decision Tree for Investigating Low Yield/Degradation
Caption: A decision tree for troubleshooting low yield and degradation during purification.
Data Summary Table
| Purification Challenge | Potential Cause(s) | Recommended Solution(s) | Key Analytical Technique(s) |
| Oiling out during recrystallization | Compound's melting point is lower than the temperature of the saturated solution; solution is too concentrated. | Add more solvent; ensure slow cooling; change solvent system. | Visual inspection, Melting Point |
| Co-elution in column chromatography | Similar polarity of product and impurity; interaction of basic product with acidic silica. | Optimize mobile phase polarity; add a competing base (e.g., triethylamine); change stationary phase (e.g., alumina, C18). | TLC, HPLC, LC-MS |
| Low recovery after purification | Hydrolysis of the 2-chloro group; thermal degradation. | Control pH during work-up (avoid strong bases); minimize heat exposure during solvent removal; use anhydrous solvents. | NMR, LC-MS |
| Product degradation on storage | Hydrolysis due to moisture and/or basicity. | Store in a desiccator under an inert atmosphere; avoid storage in protic or basic solutions. | HPLC, NMR (over time) |
Conclusion
The successful purification of this compound derivatives is achievable with a systematic and informed approach. By understanding the potential impurities, the stability of the target compound, and the principles behind common purification techniques, researchers can effectively troubleshoot and optimize their purification protocols. This guide provides a foundation for addressing these challenges, ultimately leading to higher purity materials for your research and development endeavors.
References
Technical Support Center: 2-Chloro-N,N-dimethylnicotinamide
Welcome to the technical support guide for 2-chloro-N,N-dimethylnicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary chemical liabilities of this compound I should be aware of?
A: The structure of this compound contains two primary sites susceptible to degradation: the C2-chloro substituent on the pyridine ring and the N,N-dimethylamide group. The chloro group can be displaced via nucleophilic aromatic substitution, particularly by hydrolysis to form the 2-hydroxy analog. The amide bond is susceptible to hydrolysis, which would yield 2-chloronicotinic acid and dimethylamine. This hydrolysis can be catalyzed by acidic or basic conditions.[1] Researchers should also be aware of potential photodegradation, a known pathway for compounds with a chloropyridinyl moiety, such as neonicotinoid insecticides.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For preparing stock solutions, use anhydrous aprotic solvents like DMSO or DMF. Aqueous solutions should be prepared fresh for each experiment and buffered to a neutral pH (6.5-7.5) to minimize hydrolysis of the amide and chloro-substituent. Avoid prolonged exposure of solutions to high-intensity light.
Q3: I am dissolving the compound in an aqueous buffer for a biological assay. How can I ensure it remains stable throughout my experiment?
A: The key is to control the pH and minimize exposure to catalytic factors.
-
pH Control: Use a buffer system that maintains a stable pH between 6.5 and 7.5. Extreme pH values will accelerate hydrolysis. Patent literature describing the synthesis of related compounds often emphasizes pH control to prevent the formation of nicotinic acid byproducts.[4]
-
Temperature: Run experiments at the lowest practical temperature. While biological assays are often at 37°C, be aware that higher temperatures accelerate chemical degradation.
-
Run Controls: Include a "compound in buffer only" control incubated under the same conditions as your experiment. Analyze this control sample by HPLC or LC-MS at the end of the experiment to quantify any non-enzymatic degradation.
Part 2: Troubleshooting Experimental Issues
This section provides in-depth answers to specific problems you might encounter, focusing on identifying the root cause and providing actionable solutions.
Q1: My HPLC/LC-MS analysis shows a new peak appearing over time in my aqueous sample, even without any biological matrix. What is this peak likely to be?
A: The most probable cause is abiotic hydrolysis. Given the compound's structure, there are two likely products:
-
2-Hydroxynicotinic Acid Derivative: Nucleophilic substitution of the chloride at the C2 position by water or hydroxide, forming 2-hydroxy-N,N-dimethylnicotinamide. This reaction is common for 2-chloropyridine derivatives.[1]
-
2-Chloronicotinic Acid: Hydrolysis of the N,N-dimethylamide bond, yielding 2-chloronicotinic acid.[5][6][7] This is often favored under strongly acidic or basic conditions.
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peak and compare it to the theoretical masses of the potential hydrolysis products (See Table 1).
-
pH Study: Run a small stability study by incubating the compound in buffers of different pH values (e.g., pH 4, 7, 9). Analyze samples at various time points. This will reveal the pH dependency of the degradation and help identify the optimal pH for your experiments.
-
Workflow Control: If the degradation is significant at your experimental pH, you may need to prepare the compound solution immediately before adding it to the assay plate to minimize the incubation time in the aqueous buffer.
Q2: My compound's potency seems to decrease in my cell-based assay, but it's stable in the cell-free buffer. What's happening?
A: This strongly suggests metabolism by the cells. The primary metabolic pathways for related compounds involve enzymatic transformations. Drawing parallels from nicotinamide and neonicotinoid metabolism, likely pathways include:[8][9][10]
-
Amide Hydrolysis: Cellular amidases or esterases could be hydrolyzing the amide bond to form 2-chloronicotinic acid, which may have lower activity.
-
N-Demethylation: Cytochrome P450 (CYP) enzymes can catalyze the removal of one or both methyl groups from the amide, forming 2-chloro-N-methylnicotinamide and subsequently 2-chloronicotinamide.[8]
-
Oxidation: The pyridine ring or methyl groups could be hydroxylated by CYP enzymes.
Troubleshooting Steps:
-
Metabolite Identification: Collect the supernatant and cell lysate from your assay. Use LC-MS/MS to screen for the predicted metabolites (see Table 1).
-
Use Enzyme Inhibitors: If CYP-mediated metabolism is suspected, repeat the assay in the presence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). If the compound's potency is restored, it confirms CYP involvement.
-
Consider a Different Cell Line: If metabolism is extensive and problematic, consider using a cell line with lower metabolic activity if appropriate for your research question.
Q3: I see multiple unexpected peaks in my analysis, and their formation doesn't seem to be pH- or cell-dependent. Could there be another cause?
A: Yes, you should strongly consider photodegradation, especially if your lab has significant UV exposure from natural or artificial light. The chloropyridinyl group is a known chromophore that can absorb light and initiate degradation.[2][3] Photodegradation can lead to a complex mixture of products, including dechlorinated species and rearranged structures.
Troubleshooting Steps:
-
Light Exposure Test: Prepare two identical solutions of your compound. Wrap one vial completely in aluminum foil (dark control) and expose the other to ambient lab light or a specific light source for the duration of a typical experiment. Compare the chromatograms.
-
Implement Light Protection: If photodegradation is confirmed, all subsequent experiments should be performed in amber vials or under light-protected conditions (e.g., covering plates with foil).
-
Analytical Workflow: Ensure your autosampler is cooled and, if possible, light-protected, especially for long analytical runs where samples may sit for extended periods.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for analyzing the stability of this compound and identifying its degradants.
Protocol 3.1: HPLC-UV Method for Stability Assessment
This protocol is designed to quantify the parent compound and detect the appearance of major degradants over time.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Inject a sample immediately (T=0) and after incubation under experimental conditions (e.g., 24 hours at 37°C).
-
-
Analysis:
-
Monitor the peak area of the parent compound. A decrease in peak area relative to the T=0 sample indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Protocol 3.2: LC-MS/MS Method for Degradant Identification
This method is for the sensitive detection and confirmation of potential degradation products in complex matrices.
-
LC System: Use the same LC conditions as in Protocol 3.1, or a faster UPLC gradient if available.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Analysis:
-
Perform a full scan analysis to find the [M+H]⁺ ions of the parent compound and expected degradants (see Table 1).
-
Develop a Multiple Reaction Monitoring (MRM) method. For each compound, monitor the transition from the precursor ion (the [M+H]⁺) to a characteristic product ion. This provides high specificity and sensitivity. (See Table 1 for suggested transitions).
-
-
Sample Preparation:
-
For cell-based assays, precipitate proteins from the supernatant or lysate by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
Causality: The use of MRM ensures that you are detecting compounds with the correct mass and fragmentation pattern, providing a high degree of confidence in the identification of metabolites and degradants.[11]
Part 4: Degradation Pathways & Reference Data
Table 1: Potential Degradation Products and their Mass Spectrometric Properties
| Compound Name | Structure | Degradation Pathway | Formula | Monoisotopic Mass | [M+H]⁺ (m/z) | Suggested MRM Transition (m/z) |
| This compound | Parent | - | C₈H₉ClN₂O | 184.04 | 185.05 | 185.0 -> 78.0 |
| 2-Hydroxy-N,N-dimethylnicotinamide | Hydrolysis (Dechlorination) | C₈H₁₀N₂O₂ | 166.07 | 167.08 | 167.0 -> 122.0 | |
| 2-Chloronicotinic Acid | Hydrolysis (Amide) | C₆H₄ClNO₂ | 156.99 | 158.00 | 158.0 -> 114.0 | |
| 2-Chloro-N-methylnicotinamide | Metabolism (N-Demethylation) | C₇H₇ClN₂O | 170.02 | 171.03 | 171.0 -> 78.0 |
Diagram 1: Key Abiotic Degradation Pathways This diagram illustrates the primary degradation routes in a non-biological, aqueous environment.
Caption: Primary abiotic degradation routes for this compound.
Diagram 2: Hypothetical Metabolic Pathways This diagram shows potential biotransformation pathways based on known metabolism of similar structures.
Caption: Potential enzymatic degradation pathways in a biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 5. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. CN104876861A - Method for producing 2-chloro nicotinic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments [frontiersin.org]
- 10. The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing homocoupling in 2-chloro-N,N-dimethylnicotinamide reactions
A Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for reactions involving 2-chloro-N,N-dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. This document addresses one of the most persistent challenges encountered with this substrate class: the formation of homocoupled byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. For instance, in a Suzuki-Miyaura reaction, two molecules of your organoboron reagent can dimerize to form a symmetrical biaryl byproduct.[1][2][3] Similarly, in a Sonogashira reaction, two molecules of your terminal alkyne can couple to form a diyne.[1][4] This process consumes valuable starting materials, lowers the yield of your desired heterocycle, and introduces impurities that can be challenging to separate.[1]
Q2: Why is homocoupling a common issue, particularly in Suzuki-Miyaura reactions?
A2: The primary culprits are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][3][5] The active catalyst in most cross-coupling cycles is a palladium(0) species. Oxygen can oxidize this active Pd(0) catalyst to Pd(II).[1][3] These newly formed Pd(II) species can then directly mediate the homocoupling of organoboron reagents, which regenerates the Pd(0) catalyst but comes at the cost of your starting material.[5] Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst can also lead to homocoupling during the initial in situ reduction to Pd(0).[5]
Q3: Are substrates like this compound particularly challenging?
A3: Yes, 2-chloropyridines are well-regarded as challenging substrates in cross-coupling reactions. The electron-deficient nature of the pyridine ring and the strong C-Cl bond make the initial oxidative addition step—where the palladium catalyst inserts into the carbon-chlorine bond—more difficult than with corresponding bromides or iodides.[6][7] Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting catalytic activity.[7][8][9] These factors can slow down the desired catalytic cycle, giving more opportunity for side reactions like homocoupling to occur.
Q4: How can I quickly diagnose if homocoupling is a major problem in my reaction?
A4: The most direct methods are TLC and LC-MS analysis of your crude reaction mixture. A homocoupled byproduct will typically appear as a new, often less polar, spot on the TLC plate. LC-MS analysis is definitive, as you will observe a mass peak corresponding to the dimer of your coupling partner (e.g., the boronic acid or alkyne).
Troubleshooting Guide: A Problem-Solving Approach
This guide provides specific solutions to common issues encountered when trying to minimize homocoupling.
Issue 1: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling.
This is the most common scenario. The formation of a biaryl from your boronic acid reagent points directly to issues with oxygen contamination or the management of the palladium catalyst's oxidation state.
-
Possible Cause 1: Inadequate Inert Atmosphere.
-
Solution: Your first and most critical action is to improve the deoxygenation of your reaction. Ensure all solvents are rigorously degassed prior to use. A simple and effective method is to sparge the solvent with an inert gas (argon or high-purity nitrogen) via a subsurface needle for 20-30 minutes.[10] Assemble your reaction vessel, add all solid reagents, and then subject the sealed vessel to several cycles of vacuum and inert gas backfill before adding the degassed solvents.[7]
-
-
Possible Cause 2: Pd(II) Precatalyst Issues.
-
Solution: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), homocoupling can occur during its initial reduction to Pd(0).[5] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern pre-catalyst like a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3).[1][8][9] These precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing the concentration of free Pd(II).
-
-
Possible Cause 3: Suboptimal Ligand Choice.
-
Solution: The ligand is not just a spectator; it controls the catalyst's reactivity. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are essential.[11][12] Ligands like SPhos and XPhos promote the difficult oxidative addition step and the final, desired reductive elimination, helping the main catalytic cycle outcompete the homocoupling pathway.[1][7][13]
-
-
Possible Cause 4: Incorrect Base or Temperature.
-
Solution: Weaker bases or lower reaction temperatures can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling.[1][8] While strong bases like K₃PO₄ are often necessary for activating 2-chloropyridines, a systematic screening of bases (e.g., Cs₂CO₃, K₂CO₃) and a reduction in temperature could be beneficial if homocoupling is severe.[7][9]
-
Issue 2: My Sonogashira reaction is producing a large amount of alkyne dimer (Glaser Coupling).
This side reaction is mechanistically distinct from Suzuki homocoupling but is also promoted by oxygen, with the copper(I) co-catalyst playing a key role.[4]
-
Possible Cause 1: Oxygen Contamination.
-
Possible Cause 2: Copper Co-catalyst.
-
Solution: The copper(I) salt, essential in the traditional Sonogashira protocol, is a primary catalyst for the oxidative dimerization of the alkyne.[4][14] The most effective strategy is often to switch to a "copper-free" Sonogashira protocol.[14][15] These conditions typically rely on a highly active palladium/phosphine catalyst system and an amine base (e.g., diisopropylamine) that can facilitate the catalytic cycle without the need for copper.[14]
-
Issue 3: I'm not seeing homocoupling in my Buchwald-Hartwig amination, but the yield is low and I'm forming the dehalogenated starting material (N,N-dimethylnicotinamide).
In Buchwald-Hartwig amination, the primary competing side reaction is often hydrodehalogenation, where the chlorine atom is replaced by hydrogen.[1][16] This occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate.
-
Possible Cause 1: Inappropriate Ligand.
-
Possible Cause 2: Presence of Water or Protic Impurities.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Water can be a proton source for the hydrodehalogenation side reaction.[1]
-
-
Possible Cause 3: Base Selection.
Mechanisms and Optimization
To effectively troubleshoot, it is crucial to understand the catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling and highlights the off-cycle pathway that leads to the undesired homocoupling of boronic acids.
Caption: Suzuki-Miyaura cycle showing the desired cross-coupling (green) and the off-cycle homocoupling pathway (red/yellow).
Troubleshooting Workflow
When faced with poor yields and byproduct formation, a systematic approach is key. Use this workflow to diagnose and resolve common issues.
Caption: A stepwise workflow for troubleshooting homocoupling in cross-coupling reactions.
Parameter Optimization for Suzuki Coupling of 2-Chloropyridines
The following table summarizes key parameters and provides validated starting points for the Suzuki-Miyaura coupling of substrates like this compound.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-2 mol%) | These modern precatalysts efficiently generate the active monoligated Pd(0) species, promoting the difficult oxidative addition and minimizing side reactions like homocoupling.[9] |
| Ligand | XPhos, SPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial for activating the strong C-Cl bond of electron-deficient pyridines and accelerating the overall catalytic cycle.[1][7][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, inorganic bases are generally required for these challenging couplings. K₃PO₄ is a robust and effective choice.[7][9] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic organic solvents provide good solubility for the reagents and are compatible with the sensitive catalyst. Must be rigorously degassed.[7][9] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[7][8] However, if homocoupling is severe, lowering the temperature may be beneficial.[1][8] |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is the most critical parameter for preventing homocoupling of the boronic acid.[1][8][19] |
Note: Yields and optimal conditions can vary based on the specific boronic acid used, the purity of all reagents, and the precise reaction setup.[9]
Validated Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Mixture
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Seal the vessel with a septum or screw cap.
-
Connect the vessel to a Schlenk line or a dual manifold with an inert gas (argon) and vacuum.
-
Evacuate the vessel under high vacuum for 5-10 minutes until all solids are free-flowing.
-
Backfill the vessel with argon.
-
Repeat the evacuate/backfill cycle a total of three times to ensure all oxygen is removed.[8]
-
Using a syringe, add the anhydrous, degassed solvent (previously sparged with argon for at least 20 minutes).
-
If desired, a subsurface sparge of the final reaction mixture with argon for another 5 minutes can be performed before heating.[19][20]
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
-
Following the deoxygenation procedure in Protocol 1, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), K₃PO₄ (2.0 equiv.), and XPhos Pd G3 (0.02 equiv.) to a reaction vessel.
-
Add anhydrous, degassed THF or Toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[9]
-
Heat the reaction mixture in a pre-heated oil bath to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[9]
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Proceed with standard aqueous workup and purification by column chromatography.
By understanding the mechanisms of homocoupling and systematically applying these troubleshooting strategies and protocols, you can significantly improve the efficiency and reliability of your cross-coupling reactions with this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-chloro-N,N-dimethylnicotinamide
Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N,N-dimethylnicotinamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure the safety, efficiency, and success of your work.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific problems that may arise during the synthesis, with a focus on issues that become more pronounced at a larger scale.
Question 1: My yield of this compound has significantly dropped after scaling up the reaction from 10g to 100g. What are the likely causes and how can I fix it?
Several factors can contribute to a decrease in yield during scale-up. Let's break down the most common culprits related to the typical two-step synthesis involving the formation of 2-chloronicotinoyl chloride followed by amidation.
Potential Cause 1: Inefficient Heat Transfer and Temperature Control
At a larger scale, the surface-area-to-volume ratio decreases, making it much harder to dissipate heat from an exothermic reaction.[1] The formation of the acid chloride from 2-chloronicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) is exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of both the starting material and the product.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the chlorinating agent all at once, use an addition funnel to add it dropwise to the solution of 2-chloronicotinic acid.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an appropriate cooling system (e.g., an ice bath or a circulating chiller) to maintain the desired reaction temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermocouple.[2]
-
Potential Cause 2: Inadequate Mixing
What works with a small magnetic stir bar in a round-bottom flask may be insufficient for a larger reactor.[2] Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side product formation.
-
Solution:
-
Overhead Stirring: For reactions larger than a few hundred milliliters, switch to an overhead mechanical stirrer to ensure efficient and consistent mixing of the reaction mixture.[2]
-
Potential Cause 3: Incomplete Reaction
On a larger scale, ensuring the reaction goes to completion can be more challenging.
-
Solution:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (2-chloronicotinic acid).
-
Extended Reaction Time: Larger scale reactions may require longer reaction times to go to completion.[2]
-
Question 2: During the work-up of the 2-chloronicotinoyl chloride formation step, I'm having trouble removing all the excess thionyl chloride. What is the best way to do this at scale without compromising my product?
Residual thionyl chloride can interfere with the subsequent amidation step and lead to impurities.
-
Solution 1: Distillation
-
Solution 2: Co-evaporation with a High-Boiling Point Solvent
-
After the initial removal of the bulk of the thionyl chloride under reduced pressure, add a high-boiling point, anhydrous solvent like toluene and re-evaporate.[6] This process, repeated a couple of times, helps to azeotropically remove the final traces of thionyl chloride.
-
Question 3: The final product, this compound, is discolored after purification. What causes this and how can I obtain a purer, off-white product?
Discoloration often indicates the presence of impurities.
Potential Cause 1: Thermal Degradation
As mentioned, overheating during the acid chloride formation or during the removal of excess thionyl chloride can lead to decomposition and colored byproducts.
-
Solution:
-
Maintain strict temperature control throughout the process. Use the minimum effective temperature for each step.
-
Potential Cause 2: Impurities from the Amidation Step
The reaction of 2-chloronicotinoyl chloride with dimethylamine is highly exothermic. Uncontrolled addition of dimethylamine can lead to side reactions.
-
Solution:
-
Cooling: Perform the amidation at a low temperature (e.g., 0-10 °C).
-
Slow Addition: Add the dimethylamine solution slowly to the acid chloride solution.
-
Potential Cause 3: Ineffective Purification
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with a small amount of activated carbon can help adsorb colored impurities before filtration and recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves a two-step process:
-
Chlorination: 2-chloronicotinic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 2-chloronicotinoyl chloride.[7][8]
-
Amidation: The resulting acid chloride is then reacted with dimethylamine to yield this compound.[7]
An alternative route starts from 2-chloro-3-trichloromethylpyridine, which is reacted with dimethylamine in water.[7]
Q2: What are the main safety concerns when working with thionyl chloride at a larger scale?
Thionyl chloride is a hazardous substance that requires careful handling.[9]
-
Corrosivity: It causes severe skin burns and eye damage.[9]
-
Toxicity: It is toxic if inhaled.[9]
-
Reactivity with Water: It reacts violently with water to release toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][9]
-
Gaseous Byproducts: The reaction with carboxylic acids also produces SO₂ and HCl gas.[10]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
For larger scale reactions, consider using a scrubber to neutralize the acidic off-gases.[12]
-
Ensure all glassware is dry before use to prevent violent reactions with water.
Q3: Can I use oxalyl chloride instead of thionyl chloride? What are the pros and cons?
Yes, oxalyl chloride is a common alternative for preparing acid chlorides.[11][13]
-
Pros:
-
The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which simplifies workup.
-
Reactions can often be run under milder conditions than with thionyl chloride.[13]
-
-
Cons:
Q4: How critical is the quality of the starting 2-chloronicotinic acid?
The purity of your starting material is crucial for the success of the synthesis, especially at scale. Impurities in the 2-chloronicotinic acid can lead to side reactions, lower yields, and a more challenging purification of the final product. It is recommended to use a high-purity starting material or to purify it before use if necessary.
Experimental Protocols
Protocol 1: Synthesis of 2-chloronicotinoyl chloride
Materials:
-
2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
Procedure:
-
Set up a round-bottom flask equipped with an overhead stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and an addition funnel.
-
Charge the flask with 2-chloronicotinic acid and anhydrous toluene.
-
Slowly add thionyl chloride (2 equivalents) to the stirred suspension via the addition funnel at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Add more anhydrous toluene and repeat the evaporation to ensure complete removal of residual thionyl chloride.[6] The resulting crude 2-chloronicotinoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 2-chloronicotinoyl chloride
-
Dimethylamine (40% solution in water or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM in a flask equipped with an overhead stirrer and a thermocouple.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the dimethylamine solution via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC/HPLC.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
Technical Support Center: Managing Exothermic Reactions with 2-chloro-N,N-dimethylnicotinamide
This guide is intended for researchers, scientists, and drug development professionals working with 2-chloro-N,N-dimethylnicotinamide. It provides in-depth technical guidance on understanding and safely managing the exothermic potential of reactions involving this compound. The information herein is designed to enhance experimental safety, ensure reaction control, and prevent thermal runaway incidents.
Introduction: The Chemistry and Thermal Hazards of this compound
This compound is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals. Its structure, featuring an electron-deficient pyridine ring activated by a chlorine atom at the 2-position, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. While this reactivity is synthetically useful, it is also the source of significant thermal hazards.
The attack of a nucleophile on the electron-poor carbon atom bonded to the chlorine results in the formation of a Meisenheimer complex. The subsequent expulsion of the chloride ion to restore aromaticity is a highly exothermic process. Without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle known as thermal runaway. This can result in a rapid increase in temperature and pressure, potentially exceeding the limits of the reaction vessel and causing an explosion.[1][2]
This guide provides a framework for risk assessment and the implementation of robust control measures to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What types of reactions involving this compound are exothermic?
A1: Nucleophilic aromatic substitution (SNAr) reactions are the primary class of exothermic reactions for this compound. Common nucleophiles that can lead to significant heat evolution include amines (amination), alkoxides, and thiolates. The reaction of 2-chloropyridines with amines, for instance, can be highly exothermic, particularly with strong, unhindered nucleophiles.
Q2: How can I estimate the potential danger of an exothermic reaction with this compound?
A2: A thorough thermal risk assessment is crucial. This involves determining key parameters such as the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[3][4] The MTSR represents the highest temperature the reaction mixture would reach in a "worst-case scenario" of total cooling failure.[5][6] If the MTSR is above the boiling point of the solvent or the decomposition temperature of any component, the reaction is considered high risk.
Q3: What are the initial signs of a developing thermal runaway?
A3: Key indicators include:
-
A sudden, unexplained increase in reaction temperature that does not respond to cooling.
-
A rapid rise in internal pressure.
-
Visible signs of boiling or fuming from the reaction mixture.
-
A noticeable change in the color or viscosity of the reaction mass, suggesting decomposition.
Q4: Can the solvent choice influence the exothermicity of the reaction?
A4: Absolutely. Polar aprotic solvents like DMF, DMSO, or NMP are often used for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[7] However, the choice of solvent can also affect the reaction rate and thus the rate of heat evolution. It is critical to understand the thermal properties of your chosen solvent and its compatibility with all reactants and products at elevated temperatures.[8]
Troubleshooting Guide for Exothermic Reactions
| Observed Issue | Potential Root Cause | Recommended Actions & Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate is too high: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Insufficient cooling: The cooling system is not functioning optimally or is undersized for the reaction scale. 3. Poor mixing: Localized "hot spots" are forming where the reagent is being added. | 1. Immediately stop the addition of the reagent. 2. Ensure maximum cooling is applied. 3. Increase the stirring rate if safe to do so. 4. Once the temperature is under control, resume addition at a significantly slower rate. 5. Re-evaluate your cooling capacity. Consider a larger cooling bath or a reactor with a better surface area-to-volume ratio. |
| Delayed Exotherm After Reagent Addition is Complete | 1. Accumulation of unreacted starting material: The reaction is slower than the addition rate, leading to a buildup of reactants.[5] 2. Induction period: The reaction has a slow initiation phase. | 1. Maintain cooling and vigilant monitoring. Do not assume the reaction is over when the addition is complete. 2. Use in-situ monitoring techniques (e.g., IR, Raman, or process mass spectrometry) to track the concentration of reactants and products in real-time. 3. For future experiments, slow down the addition rate to allow the reaction to consume the reagent as it is added. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Reaction | 1. Presence of an inhibitor: Impurities in the starting materials or solvent may be preventing the reaction from starting. 2. Incorrect temperature: The initial temperature may be too low for the reaction to begin. | 1. Never increase the temperature in an attempt to "kick-start" a reaction where all reagents have been added. This can lead to a catastrophic runaway. 2. Safely quench the reaction. 3. Re-purify all starting materials and solvents. 4. Conduct a small-scale trial to determine the correct initiation temperature before scaling up. |
| Emergency Scenario: Thermal Runaway is in Progress | Loss of cooling, incorrect stoichiometry, or other failure has led to an uncontrollable, self-accelerating reaction. | 1. Alert all personnel in the immediate vicinity and evacuate the area. 2. Activate any emergency stop or quench systems if available and you are trained to do so. [9] 3. Do not attempt to manually control a runaway reaction that is already accelerating rapidly. 4. From a safe location, contact emergency services. |
Experimental Protocols & Best Practices
Protocol 1: Determining the Heat of Reaction using Reaction Calorimetry
Objective: To quantify the heat evolved during the reaction of this compound with a chosen nucleophile, which is essential for calculating the adiabatic temperature rise and MTSR.
Methodology:
-
Setup: A reaction calorimeter (e.g., RC1e or similar) is assembled according to the manufacturer's instructions. The system should be calibrated to ensure accurate heat flow measurements.
-
Reactant Preparation: A known amount of this compound is dissolved in the chosen solvent and charged to the reactor. The nucleophile is prepared as a solution of known concentration.
-
Isothermal Titration: The reactor contents are brought to the desired reaction temperature. The nucleophile solution is then added at a slow, controlled rate.
-
Data Acquisition: The heat flow from the reaction is measured in real-time throughout the addition.
-
Analysis: The total heat evolved is integrated over the course of the reaction. This value, along with the known moles of the limiting reagent, is used to calculate the enthalpy of reaction (ΔHr in kJ/mol).
Protocol 2: Safe Laboratory-Scale SNAr Reaction
Objective: To perform a nucleophilic aromatic substitution reaction on this compound with robust temperature control.
Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and a syringe pump for controlled reagent addition is assembled. The reactor jacket is connected to a circulating cooling bath.
-
Initial Charge: The reactor is charged with this compound and the solvent. Stirring is initiated, and the reactor contents are cooled to the desired starting temperature (e.g., 0 °C).
-
Controlled Addition: The nucleophile solution is added via the syringe pump at a pre-determined, slow rate. The internal temperature must be closely monitored. The addition rate should be such that the temperature does not rise more than 1-2 °C above the setpoint.
-
Monitoring: If the temperature exceeds the set limit, the addition should be paused until the cooling system brings it back down.
-
Post-Addition Hold: After the addition is complete, the reaction is stirred at the set temperature for a specified period, with continued monitoring for any delayed exotherm.
-
Quenching: The reaction is quenched by the slow, controlled addition of a suitable quenching agent (e.g., water or a dilute aqueous acid/base) while maintaining cooling. Be aware that the quenching process itself can be exothermic.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for safely managing an exothermic reaction with this compound.
References
- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 2. icheme.org [icheme.org]
- 3. tsijournals.com [tsijournals.com]
- 4. wjarr.com [wjarr.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Catalyst Deactivation in 2-Chloro-N,N-dimethylnicotinamide Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-chloro-N,N-dimethylnicotinamide. The unique electronic and steric properties of this heteroaromatic halide present specific challenges, most notably the propensity for catalyst deactivation. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these complexities and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the coupling of this compound and its derivatives.
Q1: My reaction has stalled or shows very low conversion. What is the most likely cause?
A1: The most common culprit is catalyst poisoning by the pyridine nitrogen of your substrate.[1] The lone pair on the nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[2][3] This issue is particularly pronounced with 2-halopyridines.[4] Your first troubleshooting step should be to evaluate your choice of ligand.
Q2: I observe a black precipitate (palladium black) in my reaction flask. What does this mean?
A2: The formation of palladium black indicates that your active Pd(0) catalyst has aggregated into inactive, elemental palladium.[5] This can be caused by several factors, including an unstable ligand, the presence of oxygen, or a reaction temperature that is too high for the chosen catalyst system.[6][7] The ligand plays a crucial role in stabilizing the mononuclear palladium species and preventing this aggregation.[2][8]
Q3: I'm attempting a Suzuki coupling, but I'm seeing significant amounts of my boronic acid being consumed and replaced by a proton (protodeboronation). How can I stop this?
A3: Protodeboronation is a frequent side reaction, especially with heteroaromatic boronic acids.[9] It is often accelerated by strong bases (especially hydroxides) and excess water.[9] To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA boronates) which act as a "slow release" source of the boronic acid.[9][10] Switching to a weaker, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) and ensuring your solvents are anhydrous can also significantly reduce this side reaction.[9]
Q4: My aryl chloride substrate is unreactive. Are there general tips for activating it?
A4: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step kinetically challenging.[11][12][13] To overcome this, you typically need a more electron-rich and sterically bulky ligand (e.g., biarylphosphines like XPhos or bulky N-heterocyclic carbenes) to increase the nucleophilicity of the Pd(0) center and promote oxidative addition.[8] Using a pre-formed, air-stable precatalyst can also ensure efficient generation of the active LPd(0) species.[7]
Q5: Can a deactivated catalyst be reactivated?
A5: In some cases, yes. If deactivation is due to the formation of Pd(0) aggregates, re-oxidation to the active Pd(II) state is possible. Treatment with an oxidant like benzoquinone (BQ) has been shown to restore catalytic activity in certain systems.[14][15] For catalysts poisoned by nitrogen-containing compounds, specific reactivation procedures involving treatment with alkali metal carbonates or bicarbonates have also been reported, though these are more common in hydrogenation catalysis.[16] However, prevention is always the preferred strategy.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Reaction Yields
Low or inconsistent yields are the most frustrating outcome. This guide provides a logical workflow to diagnose the root cause.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-chloro-N,N-dimethylnicotinamide and 2-bromo-N,N-dimethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Halonicotinamides
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, integral to a vast array of biologically active molecules.[1] The functionalization of this core structure is paramount for developing novel therapeutics and materials. Among the most versatile precursors for this purpose are 2-halopyridines, which serve as key electrophilic partners in a multitude of bond-forming reactions. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: 2-chloro-N,N-dimethylnicotinamide and 2-bromo-N,N-dimethylnicotinamide .
The choice between a chloro- or bromo-substituent at the 2-position of the N,N-dimethylnicotinamide framework is not trivial. It has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, maximizing yields, and ultimately, accelerating the drug discovery and development process. This document will dissect these differences through the lens of fundamental chemical principles and support the discussion with practical, data-driven insights.
Theoretical Framework: Unpacking the Reactivity of 2-Halopyridines
The reactivity of these compounds is principally dictated by the nature of the carbon-halogen (C-X) bond at the 2-position of the electron-deficient pyridine ring. Two major classes of reactions are of primary interest: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The Carbon-Halogen Bond: The Decisive Factor
The fundamental difference in reactivity between the chloro and bromo analogs lies in the strength of their respective C-X bonds. The C-Cl bond is significantly stronger and requires more energy to cleave than the C-Br bond.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~339-346[1][2] |
| Aryl C-Br | ~276-290[1][2] |
| Table 1: Comparison of Aryl Carbon-Halogen Bond Dissociation Energies. |
This disparity in bond energy is the primary driver for the observed differences in reactivity, particularly in reactions where the C-X bond cleavage is the rate-determining step, such as the oxidative addition in cross-coupling cycles.[1][3]
Electronic Landscape of the Pyridine Ring
The pyridine nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions. The N,N-dimethylcarboxamide group at the 3-position further influences the electronic distribution through its electron-withdrawing inductive and resonance effects. This electronic setup activates the 2-position for both SNAr and cross-coupling reactions.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity order in SNAr is nuanced. It depends on which step is rate-limiting.[4]
-
When Nucleophilic Attack is Rate-Limiting (Most Common): The reaction is accelerated by a more electronegative halogen, which stabilizes the negative charge of the Meisenheimer complex through inductive effects. This leads to the characteristic reactivity order: F > Cl > Br > I .[4] Therefore, for most nucleophiles, This compound is expected to be more reactive than its bromo counterpart .
-
When Leaving Group Expulsion is Rate-Limiting: This can occur with highly charged, localized nucleophiles.[4] In this scenario, the trend is reversed, favoring the best leaving group, which corresponds to the weakest C-X bond. The order becomes I > Br > Cl > F .
For typical SNAr reactions with common nucleophiles like amines or alkoxides, the chloro derivative will generally react faster. However, these reactions often require elevated temperatures or strong bases to proceed efficiently.[5]
Palladium-Catalyzed Cross-Coupling Reactions
This is where the most significant and predictable difference in reactivity is observed. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are mainstays of modern synthesis.[6][7] Their catalytic cycles all begin with a critical rate-determining step: the oxidative addition of the aryl halide to a Palladium(0) complex.
References
A Comparative Guide to the Reactivity of 2-Halonicotinamides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the nicotinamide scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The functionalization of this heterocycle, particularly at the 2-position, is a key strategy in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging carbon-carbon and carbon-nitrogen bonds at this position. The choice of the halide on the 2-halonicotinamide precursor is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 2-iodo-, 2-bromo-, and 2-chloronicotinamides in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing literature data and providing field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions in substrate selection and reaction optimization.
The Fundamental Principle: The Carbon-Halogen Bond's Decisive Role
The disparate reactivity of 2-halonicotinamides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is frequently the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates a more rapid oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions.
The established trend for C-X bond dissociation energies is: C-Cl > C-Br > C-I .[1]
This directly translates to a general reactivity trend in cross-coupling reactions: I > Br > Cl .[2] Consequently, 2-iodonicotinamides are the most reactive substrates, often undergoing coupling at or near room temperature, while their chloro- counterparts are the most inert, typically requiring higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve comparable efficacy.[2][3]
Synthesis of 2-Halonicotinamide Precursors
The accessibility of the starting 2-halonicotinamides is a practical consideration for any synthetic campaign.
-
2-Chloronicotinamide: This precursor is readily synthesized from the commercially available 2-chloro-3-cyanopyridine. The nitrile is hydrolyzed using concentrated sulfuric acid, followed by a workup with ammonia to yield the desired amide in high purity.[3][4]
-
2-Bromonicotinamide: The synthesis of 2-bromonicotinamide can be achieved from 2-bromoisonicotinic acid by reaction with an amine in the presence of a coupling agent like TiCl4 and pyridine.[2]
-
2-Iodonicotinamide: The synthesis of 2-iodonicotinamide is less commonly reported but can be inferred from methodologies for analogous iodopyridines. A common route would involve the Sandmeyer reaction of 2-aminonicotinamide or the halogen exchange of a more readily available halonicotinamide.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, widely employed for the synthesis of biaryl and hetero-biaryl structures. The reactivity of the 2-halonicotinamide directly influences the choice of catalyst, base, and reaction temperature.
While a direct side-by-side comparison of all three 2-halonicotinamides under identical conditions is scarce in the literature, a clear trend can be established from studies on analogous 2-halopyridine systems.
| Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | ~90 | [5][6] (inferred) |
| Bromo | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | 70 | [4] |
| Chloro | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | < 50 | [4] |
| Chloro | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [7] (general for aryl chlorides) |
Analysis of Reactivity:
-
2-Iodonicotinamide: As the most reactive substrate, it readily undergoes Suzuki coupling under standard conditions with common palladium catalysts like Pd(PPh₃)₄. The facile oxidative addition allows for lower reaction temperatures and shorter reaction times, making it ideal for substrates with sensitive functional groups.
-
2-Bromonicotinamide: This is often the "workhorse" substrate, offering a good balance of reactivity and stability. It couples efficiently with a variety of boronic acids, though it may require slightly more forcing conditions than the iodo-analogue.[4]
-
2-Chloronicotinamide: The strength of the C-Cl bond makes this the most challenging substrate.[3] Standard palladium catalysts are often ineffective, necessitating the use of more advanced, electron-rich, and sterically hindered ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[7] Despite this, the lower cost and wider availability of chlorinated starting materials make the development of efficient coupling protocols for these substrates a highly active area of research.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of N-arylnicotinamides. The reactivity of the 2-halonicotinamide is a key determinant of the reaction's success, particularly with less nucleophilic amines.
| Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-24 | High | [8][9] (inferred) |
| Bromo | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 12 | 55-98 | [9] |
| Chloro | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene/Dioxane | 100-110 | 12-24 | Moderate to High | [10][11] (inferred) |
Analysis of Reactivity:
-
2-Iodonicotinamide: The high reactivity of the C-I bond generally leads to high yields in Buchwald-Hartwig aminations. However, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[8] Bidentate phosphine ligands like BINAP are often effective with iodo-substrates.[9]
-
2-Bromonicotinamide: 2-Bromonicotinamides are excellent substrates for Buchwald-Hartwig amination, reacting with a broad range of primary and secondary amines under relatively standard conditions.[9]
-
2-Chloronicotinamide: As with Suzuki coupling, 2-chloronicotinamides are the least reactive substrates. Their successful amination almost always requires the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and elevated temperatures.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also crucial for efficient catalyst turnover.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynylnicotinamides, which are valuable intermediates for further synthetic transformations. This reaction typically employs a dual catalytic system of palladium and copper(I).
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 2-6 | High | [12] (inferred) |
| Bromo | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [13][14] |
| Chloro | PdCl₂(PPh₃)₂ | TBAF | (Solvent-free) | 100 | 1-3 | Moderate to High | [15] |
Analysis of Reactivity:
-
2-Iodonicotinamide: The high reactivity of the C-I bond allows for Sonogashira couplings to be performed under very mild conditions, often at room temperature.[12] This is particularly advantageous when working with thermally sensitive alkynes.
-
2-Bromonicotinamide: 2-Bromonicotinamides are also excellent substrates for the Sonogashira reaction, typically providing high yields of the desired alkynylated products, albeit at higher temperatures than their iodo-analogs.[13][14]
-
2-Chloronicotinamide: The coupling of 2-chloronicotinamides in Sonogashira reactions is challenging and often requires specialized conditions. Copper-free protocols using highly active palladium catalysts and alternative bases like tetrabutylammonium fluoride (TBAF) have been developed to address the low reactivity of the C-Cl bond.[15]
Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for the cross-coupling of 2-halonicotinamides. Note: These are starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halonicotinamide
-
To a dry Schlenk flask, add the 2-halonicotinamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halonicotinamide
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the 2-halonicotinamide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 2-Halonicotinamide
-
To a dry Schlenk flask, add the 2-halonicotinamide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature for iodo-, 80-100 °C for bromo- and chloronicotinamides).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Conclusion and Outlook
The choice of halogen in 2-halonicotinamides is a critical parameter that dictates the conditions required for successful cross-coupling. The reactivity trend of I > Br > Cl holds true across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
-
2-Iodonicotinamides are the most reactive substrates, ideal for rapid synthesis and for use with sensitive functional groups, but are often the most expensive.
-
2-Bromonicotinamides represent a versatile and reliable option, offering a good compromise between reactivity and cost.
-
2-Chloronicotinamides are the most economical but least reactive, requiring more specialized and often more expensive catalyst systems to achieve high yields.
The continuous development of highly active palladium catalysts and ligands is progressively leveling the playing field, making the use of the more abundant and cost-effective 2-chloronicotinamides increasingly viable for large-scale synthesis. For drug development professionals and researchers, a careful consideration of the trade-offs between substrate cost, catalyst cost, and reaction efficiency is paramount in designing a synthetic route that is both scientifically sound and economically feasible.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N,N-dimethylnicotinamide Analogs
In the landscape of modern drug discovery, the nicotinamide scaffold serves as a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-N,N-dimethylnicotinamide analogs, offering a comparative perspective for researchers, scientists, and drug development professionals. By dissecting the causal relationships between chemical structure and biological function, we aim to furnish a scientifically rigorous resource that informs the rational design of next-generation therapeutic agents.
Introduction: The Significance of the Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, most notably as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in a myriad of cellular processes, including metabolism, DNA repair, and cell signaling.[1][2] Consequently, synthetic analogs of nicotinamide have been explored as inhibitors and modulators of various enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38 NAD glycohydrolase.[1][3][4] The this compound core, in particular, presents a synthetically accessible starting point for developing potent and selective inhibitors for a range of therapeutic targets. This guide will explore the nuanced effects of structural modifications to this core on biological activity, drawing from a wide array of studies on related nicotinamide derivatives.
Core Structure and Key Modification Points
The foundational structure of this compound provides several key points for chemical modification. Understanding how alterations at these positions influence activity is central to rational drug design.
References
Introduction: The Imperative for Unambiguous Structural Elucidation in Drug Discovery
An In-Depth Guide to the Structural Confirmation of 2-chloro-N,N-dimethylnicotinamide Derivatives by NMR Spectroscopy
Nicotinamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The introduction of various substituents to the pyridine ring, such as the chloro group at the C2 position and the N,N-dimethylcarboxamide group at C3, creates a class of compounds with significant potential in drug development. For researchers and scientists in this field, the absolute confirmation of a molecule's chemical structure is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural elucidation of organic molecules in solution. This guide, written from the perspective of a Senior Application Scientist, eschews a simple recitation of procedures. Instead, it provides a comprehensive, logic-driven framework for confirming the structure and conformation of this compound derivatives. We will explore the causality behind the selection of a multi-dimensional NMR toolkit, demonstrating how a synergistic combination of 1D and 2D experiments creates a self-validating system for achieving irrefutable structural proof.
Part 1: The Foundation – Initial Assessment with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental overview of the molecular structure. They allow for a preliminary count of non-equivalent protons and carbons and offer crucial clues based on chemical shifts, signal integrations, and coupling patterns.
¹H NMR: A First Look at the Proton Environment
The ¹H NMR spectrum of a typical this compound derivative is expected to show distinct regions:
-
Aromatic Region (typically ~7.0-9.0 ppm): The pyridine ring protons (H4, H5, H6) will appear in this downfield region. Their precise chemical shifts and multiplicity are highly sensitive to the electronic effects of the chloro and amide substituents. Based on known data for nicotinamides and substituted pyridines, one can predict their relative positions.[3][4] For example, the proton ortho to the nitrogen (H6) is often the most downfield.
-
Amide Methyl Region (typically ~2.8-3.2 ppm): A key signature of N,N-dimethylamides is the presence of two distinct singlets for the two methyl groups. This arises from the partial double-bond character of the C-N amide bond, which hinders free rotation at room temperature.[5] This phenomenon effectively makes the two methyl groups chemically non-equivalent—one being cis and the other trans to the carbonyl oxygen.
¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the parent this compound, eight distinct signals are expected.
-
Pyridine Ring Carbons (~120-155 ppm): The five carbons of the pyridine ring will resonate in this range. The carbon bearing the chlorine atom (C2) will be significantly influenced by the halogen's electronegativity.[6][7]
-
Carbonyl Carbon (~165-170 ppm): The amide carbonyl carbon typically appears in this characteristic downfield region.
-
Amide Methyl Carbons (~35-40 ppm): The two non-equivalent N-methyl carbons will appear as distinct signals in the upfield region.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Considerations |
| H4 | 7.8 - 8.2 | ~135-140 | Coupled to H5. |
| H5 | 7.3 - 7.6 | ~122-127 | Coupled to H4 and H6. |
| H6 | 8.3 - 8.7 | ~150-155 | Coupled to H5; often broadened by adjacent ¹⁴N.[4] |
| N(CH₃)₂ | Two singlets, ~2.9 and ~3.1 | Two signals, ~35 and ~38 | Non-equivalence due to hindered C-N bond rotation.[5] |
| C2 | - | ~150-155 | Attached to Chlorine. |
| C3 | - | ~130-135 | Attached to the amide group. |
| C=O | - | ~165-170 | Amide carbonyl. |
| Note: Chemical shifts are approximate and can vary based on solvent and other substituents. |
Experimental Protocol 1: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often useful for ensuring the solubility of polar nicotinamide derivatives.[4]
-
Instrument Setup: Lock and shim the spectrometer for optimal magnetic field homogeneity.
-
¹H Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay if rapid acquisition is needed.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Ensure sufficient resolution by acquiring at least 32K data points.
-
-
¹³C Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum using a pulse program like zgpg30.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Part 2: Building the Framework – Unambiguous Assignment with 2D NMR
While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For anything beyond the simplest derivatives, 2D correlation experiments are essential for building a complete and validated structural picture.
COSY: Tracing Proton-Proton Connections
Correlation Spectroscopy (COSY) is the first logical step, as it reveals scalar coupling networks between protons, typically over two or three bonds (²JHH, ³JHH). For our target molecule, a COSY spectrum will show a clear correlation path between H4, H5, and H6, confirming their adjacency on the pyridine ring.
HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful for initial assignment. It generates a correlation peak for each proton and the carbon to which it is directly attached (¹JCH).[8][9][10] By overlaying the ¹H spectrum on one axis and the ¹³C spectrum on the other, we can definitively assign the carbon signal for each protonated carbon (C4, C5, C6, and the N-methyls). Quaternary carbons (C2, C3, C=O) will be absent from the HSQC spectrum.
HMBC: Assembling the Molecular Puzzle
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin for confirming the overall molecular framework. It reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[11][12] This allows us to connect the different spin systems and identify the positions of quaternary carbons.
Key HMBC correlations for this compound are:
-
N-Methyl Protons → C=O: A strong correlation from both methyl proton signals to the carbonyl carbon confirms the amide functionality.
-
N-Methyl Protons → C3: A weaker correlation from the methyl protons to the C3 carbon of the pyridine ring connects the amide group to the ring.
-
H4 → C2, C6, C=O: Correlations from the H4 proton to neighboring carbons and across the amide bond to the carbonyl carbon firmly place the substituents around the ring.
-
H6 → C2, C4: Correlations from H6 confirm its position relative to the chloro-substituted carbon (C2) and H4.
Part 3: Probing 3D Space – Conformational Analysis with NOESY
Beyond connectivity, NMR can reveal through-space proximity, providing critical insights into the molecule's preferred conformation.
NOESY: Mapping Spatial Proximity
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds.[13][14] This is particularly valuable for defining the orientation of the N,N-dimethylamide group relative to the pyridine ring.
Due to the hindered rotation, one of the N-methyl groups will be oriented toward the H4 proton. A key diagnostic correlation in the NOESY spectrum is therefore a cross-peak between one of the N-methyl signals and the H4 aromatic proton signal. The presence of this correlation provides definitive proof of the amide group's spatial orientation.
Experimental Protocol 2: 2D NMR Acquisition
-
Sample Preparation: Use the same sample as prepared for 1D NMR. Good shimming is critical for high-quality 2D spectra.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) spectrum. Typically, 2-4 scans per increment are sufficient.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum (e.g., hsqcedetgpsisp2.3). This experiment is very sensitive and provides high-quality data relatively quickly.
-
HMBC: Acquire a gradient-selected HMBC spectrum (e.g., hmbcgplpndqf). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz. Acquiring sufficient scans is important as correlations can be weak.[8]
-
NOESY: Acquire a 2D NOESY spectrum (e.g., noesygpph). The most critical parameter is the mixing time (d8), which determines the time allowed for NOE buildup. A mixing time of 500-800 ms is a good starting point for a molecule of this size.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of this compound derivatives is not achieved by a single experiment but by the logical and synergistic application of a suite of NMR techniques. The process begins with 1D NMR to identify the basic components. It progresses to 2D COSY and HSQC to assign the protonated framework. The HMBC experiment serves as the ultimate arbiter of connectivity, linking all fragments and confirming the placement of substituents and quaternary centers. Finally, NOESY provides crucial conformational details, revealing the molecule's three-dimensional structure in solution.
This multi-faceted approach ensures trustworthiness and scientific integrity by creating a web of interconnected, self-validating data points. Every correlation observed in one experiment must be consistent with the data from all others, leading to a single, unambiguous structural solution that can be reported with the highest degree of confidence.
References
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406) [hmdb.ca]
- 4. qmagnetics.com [qmagnetics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purdue.edu [purdue.edu]
A Comparative Guide to the X-ray Crystallography of 2-Chloronicotinamide Derivatives: The Influence of Isomerism on Supramolecular Architecture
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating these structures, providing invaluable insights into intermolecular interactions that govern crystal packing, solubility, and ultimately, bioavailability. This guide delves into the crystallographic analysis of compounds synthesized from 2-chloro-N,N-dimethylnicotinamide's immediate precursor, 2-chloronicotinamide, focusing on a comparative study of its isomeric nitrophenyl derivatives.
While the crystal structure of this compound itself is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of its closely related derivatives offers a significant understanding of how subtle changes in molecular structure can dramatically influence crystal packing and hydrogen bonding motifs. This guide will objectively compare the performance of synthetic strategies leading to these derivatives and present the supporting experimental data from crystallographic studies. We will explore the causality behind experimental choices and provide detailed, validated protocols.
The Strategic Importance of the 2-Chloronicotinamide Scaffold
The 2-chloronicotinamide core is a versatile building block in medicinal chemistry and materials science. The presence of the chlorine atom at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The amide moiety, on the other hand, is a classic hydrogen bond donor and acceptor, predisposing these molecules to form predictable and controllable supramolecular assemblies. Understanding how modifications to this scaffold affect the resulting crystal structures is crucial for rational drug design and the engineering of crystalline materials with desired properties.
Comparative Analysis of Isomeric 2-Chloro-N-(nitrophenyl)nicotinamides
A study of three isomeric derivatives—2-chloro-N-(2-nitrophenyl)nicotinamide, 2-chloro-N-(3-nitrophenyl)nicotinamide, and 2-chloro-N-(4-nitrophenyl)nicotinamide—provides a compelling case study in the influence of substituent position on solid-state architecture.[1] While these molecules share the same chemical formula, the position of the nitro group on the phenyl ring leads to distinct hydrogen bonding patterns and, consequently, different supramolecular structures.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the three isomers, highlighting the differences in their crystal systems and unit cell parameters.
| Parameter | 2-chloro-N-(2-nitrophenyl)nicotinamide | 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate | 2-chloro-N-(4-nitrophenyl)nicotinamide |
| Chemical Formula | C₁₂H₈ClN₃O₃ | C₁₂H₈ClN₃O₃·H₂O | C₁₂H₈ClN₃O₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Z' | 1 | 1 | 2 |
| Supramolecular Motif | Chain of edge-fused R²₂(14) and R⁴₄(24) rings | Chain of edge-fused R⁴₄(16) rings | Simple C²₂(12) chains |
| Key Hydrogen Bonds | C-H···O | N-H···O, O-H···O, O-H···N | N-H···N |
Data extracted from the study on the supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides.[1]
Analysis of Supramolecular Structures and Intermolecular Interactions
The variation in the position of the nitro group profoundly impacts the hydrogen bonding capabilities of the molecules, leading to three distinct packing arrangements.
-
2-chloro-N-(2-nitrophenyl)nicotinamide: In this isomer, the ortho-nitro group is sterically positioned to facilitate the formation of C-H···O hydrogen bonds. These interactions link the molecules into a chain of edge-fused R²₂(14) and R⁴₄(24) rings.[1]
-
2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate: The meta-position of the nitro group allows for the incorporation of a water molecule into the crystal lattice. This leads to a more complex hydrogen-bonding network involving N-H···O, O-H···O, and O-H···N interactions, forming a chain of edge-fused rings with two distinct R⁴₄(16) motifs.[1]
-
2-chloro-N-(4-nitrophenyl)nicotinamide: With the nitro group in the para position, the molecules arrange themselves through N-H···N hydrogen bonds, creating simple C²₂(12) chains. This isomer crystallizes with two independent molecules in the asymmetric unit (Z' = 2).[1]
These findings underscore the critical role of substituent placement in crystal engineering. The ability to predict and control these supramolecular synthons is a key objective in the development of new pharmaceutical cocrystals and functional materials.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and crystallographic analysis of the compared compounds. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Synthesis of 2-Chloro-N-(nitrophenyl)nicotinamides
The synthesis of the three isomers is achieved through a common pathway involving the acylation of the corresponding nitroaniline with 2-chloronicotinoyl chloride.
Diagram of the General Synthetic Pathway
Caption: General synthesis of 2-chloro-N-(nitrophenyl)nicotinamides.
Step-by-Step Protocol:
-
Preparation of 2-Chloronicotinoyl Chloride: To a solution of 2-chloronicotinic acid (1 equivalent) in thionyl chloride (excess), add a catalytic amount of dimethylformamide (DMF). Heat the mixture under reflux for 2 hours.
-
Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
-
Acylation Reaction: Dissolve the appropriate nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 equivalents) as a base.
-
Addition of Acyl Chloride: Slowly add a solution of 2-chloronicotinoyl chloride (1 equivalent) in the same solvent to the nitroaniline solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford the pure 2-chloro-N-(nitrophenyl)nicotinamide isomer.
Single Crystal Growth for X-ray Diffraction
The key to a successful X-ray crystallographic analysis is the growth of high-quality single crystals. Slow evaporation is a common and effective technique for this class of compounds.
Diagram of the Crystallization Workflow
Caption: Workflow for single crystal growth by slow evaporation.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For the nitrophenyl nicotinamide derivatives, ethanol or methanol are often good starting points.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming may be required to fully dissolve the compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites and hinder single crystal growth.
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Observation and Harvesting: Monitor the vial periodically for the formation of well-defined single crystals. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Collect the X-ray diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Process the collected data, including integration of the reflection intensities and absorption correction.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
Alternative Approaches and Future Directions
While the synthesis via acyl chlorides is robust, alternative coupling methods can be considered. For instance, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) can be employed for the amidation of 2-chloronicotinic acid, potentially offering milder reaction conditions.[2]
Furthermore, the exploration of co-crystallization is a promising avenue for modifying the physicochemical properties of these derivatives. A notable example is the 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid, where hydrogen bonds and π–π stacking interactions dictate the crystal packing.[3] This highlights the potential for creating novel multi-component crystalline forms with tailored properties.
Future work should aim to obtain the crystal structure of the parent this compound to provide a foundational benchmark for its derivatives. Additionally, a systematic crystallographic study of a broader range of derivatives synthesized from this precursor will undoubtedly deepen our understanding of the structure-property relationships in this important class of compounds.
References
- 1. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 3. Crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioisosteric Replacement of the 2-Chloro-N,N-dimethylnicotinamide Moiety: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the myriad of tools at a medicinal chemist's disposal, bioisosteric replacement stands out as a rational and effective approach to fine-tune the physicochemical and pharmacological properties of a molecule.[1] This guide provides an in-depth comparative analysis of bioisosteric replacements for the 2-chloro-N,N-dimethylnicotinamide moiety, a common scaffold in various biologically active compounds. We will delve into the rationale behind specific replacements, present comparative experimental data where available, and provide detailed protocols for the evaluation of novel analogs, empowering researchers to make informed decisions in their drug design endeavors.
The this compound Scaffold: A Starting Point for Optimization
The this compound core possesses a unique combination of features that contribute to its biological activity and pharmacokinetic properties. The 2-chloropyridine ring offers a specific electronic and steric profile, with the chlorine atom acting as a potential hydrogen bond acceptor and influencing the overall lipophilicity.[2] The N,N-dimethylnicotinamide portion provides a metabolically stable amide bond and contributes to the molecule's polarity and solubility. However, these very features can also present challenges, such as off-target toxicity, metabolic instability, or suboptimal potency, necessitating the exploration of bioisosteric modifications.[3][4]
Strategic Bioisosteric Replacements: A Comparative Overview
The goal of bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound by exchanging an atom or group of atoms with a broadly similar alternative.[5] This strategy can be employed to modulate a range of properties including potency, selectivity, pharmacokinetics (ADME), and toxicity.[1]
Bioisosteres for the 2-Chloro Substituent
The 2-chloro substituent on the pyridine ring is a key interaction point and a site for potential metabolic transformation. Its replacement with other functional groups can significantly impact the compound's profile.
-
Fluorine: The replacement of chlorine with fluorine is a common strategy in medicinal chemistry.[2] Fluorine is a small, highly electronegative atom that can form strong hydrogen bonds and often enhances metabolic stability. While direct comparative data for the this compound scaffold is limited, studies on other systems have shown that this substitution can lead to improved potency and pharmacokinetic properties.
-
Cyano Group: The cyano group is a classical bioisostere for a halogen. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. The linear geometry of the cyano group can also alter the steric profile of the molecule.
-
Methyl Group: Replacing the chloro group with a methyl group can increase lipophilicity and fill hydrophobic pockets in the target protein. However, this change can also introduce a new site for metabolism.
-
Other Heterocycles: In some cases, the entire 2-chloropyridine ring can be replaced by other heterocyclic systems such as pyrimidine, pyridazine, or pyrazole. These changes can dramatically alter the electronic distribution and hydrogen bonding capacity of the molecule. For instance, a study on nicotinamide derivatives as potential succinate dehydrogenase (SDH) inhibitors explored the replacement of the pyridine ring with a pyrazole moiety, leading to compounds with potent antifungal activity.[6]
Bioisosteres for the N,N-Dimethylamide Moiety
The N,N-dimethylamide group is generally considered metabolically stable. However, its replacement can be explored to modulate solubility, permeability, and target interactions.
-
Alternative Amides: Varying the substituents on the amide nitrogen can influence the molecule's conformation and hydrogen bonding potential. For example, replacing the dimethyl groups with a cyclic amine like piperidine or morpholine can introduce conformational constraints and alter solubility.
-
Heterocyclic Replacements: The amide bond can be replaced with various five-membered heterocycles, such as oxadiazoles, triazoles, or imidazoles.[3] These heterocycles can mimic the hydrogen bond donor/acceptor properties of the amide while offering improved metabolic stability and potentially novel interactions with the target. A study on nicotinamide derivatives demonstrated the successful bioisosteric replacement of an azo bond with a 1,2,4-oxadiazole, resulting in a significant increase in fungicidal activity.[5]
Comparative Data Analysis
While a comprehensive head-to-head comparison of all possible bioisosteres for the this compound moiety is not available in the public domain, we can draw valuable insights from structure-activity relationship (SAR) studies on related nicotinamide derivatives.
Table 1: Illustrative SAR Data for 2-Substituted Nicotinamide Analogs (Antifungal Activity)
| Compound ID | 2-Substituent | R Group on Amide | Antifungal Activity (MIC, µg/mL) | Reference |
| Lead | -SMe | 3-isopropylphenyl | 1 | [1] |
| 16d | -OMe | 3-isopropylphenyl | >64 | [1] |
| 16e | -CF3 | 3-isopropylphenyl | >64 | [1] |
| 16f | -NHMe | 3-isopropylphenyl | >64 | [1] |
| 16g | -NH2 | 3-isopropylphenyl | 0.25 | [1] |
| 16h | -H | 3-isopropylphenyl | >64 | [1] |
Data extracted from a study on nicotinamide derivatives as antifungal agents. This table illustrates the significant impact of the 2-substituent on biological activity, with the amino group showing a marked improvement in potency over other functionalities.
Table 2: Bioisosteric Replacement of an Azo Linker in a Nicotinamide Scaffold
| Compound | Linker | EC50 against Rhizoctonia solani (mg/L) | Reference |
| Boscalid (Reference) | Amide | >200 | [5] |
| NTM13 (Azo analog) | Azo | >200 | [5] |
| NTM18 (Oxadiazole analog) | 1,2,4-Oxadiazole | 5.8 | [5] |
This data highlights the successful application of a non-classical bioisosteric replacement, where an oxadiazole ring significantly enhanced the biological activity compared to the parent amide and an azo analog.
Experimental Protocols for Evaluation
The successful implementation of a bioisosteric replacement strategy relies on robust and reproducible experimental evaluation. Below are key experimental workflows for characterizing novel analogs.
In Vitro Biological Assays
The choice of in vitro assays will be dictated by the specific biological target of the this compound lead compound. These may include:
-
Enzyme Inhibition Assays: To determine the IC50 or Ki values of the new analogs against the target enzyme.
-
Receptor Binding Assays: To measure the binding affinity (Kd or Ki) of the compounds to the target receptor.
-
Cell-Based Functional Assays: To assess the functional activity of the compounds in a cellular context (e.g., measuring downstream signaling events, cell proliferation, or apoptosis).
In Vitro ADME Profiling
Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for selecting promising candidates. Key assays include:
-
Solubility: Measurement of kinetic and thermodynamic solubility.
-
Permeability: Assessment of cell permeability using models like Caco-2 or PAMPA.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance.
-
Plasma Protein Binding: Determination of the extent of binding to plasma proteins.
Visualizing the Strategy: Workflows and Pathways
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Figure 1: A generalized workflow for the bioisosteric replacement of the this compound moiety.
Conclusion and Future Perspectives
The bioisosteric replacement of the this compound moiety is a powerful strategy for optimizing lead compounds in drug discovery. By systematically exploring replacements for both the 2-chloro substituent and the N,N-dimethylamide group, researchers can fine-tune the pharmacological and pharmacokinetic properties of their molecules to achieve a desired therapeutic profile. While direct comparative data for this specific scaffold remains somewhat limited in the public literature, the principles of bioisosterism, coupled with the SAR insights from related nicotinamide derivatives, provide a strong foundation for rational drug design. The continued development of computational tools for in silico screening and property prediction will further enhance the efficiency and success rate of these endeavors.[1]
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Systems for 2-chloro-N,N-dimethylnicotinamide Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine ring is a privileged structure, and its substituted derivatives are prevalent in a vast array of pharmaceutical agents. 2-chloro-N,N-dimethylnicotinamide is a versatile building block, offering a reactive handle at the 2-position for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance.
This guide provides an in-depth, objective comparison of various catalytic systems for the coupling of this compound, supported by experimental data from analogous systems and detailed protocols. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the underlying principles that govern the selection of catalysts, ligands, and reaction conditions, empowering you to make informed decisions in your synthetic endeavors.
Comparative Overview of Catalytic Systems
The following table summarizes the key features and typical performance of various palladium-, nickel-, and copper-catalyzed cross-coupling reactions applicable to this compound. The data is compiled from literature on 2-chloropyridine and 2-chloronicotinamide derivatives, providing a strong basis for reaction design.
| Coupling Reaction | Catalyst System | Typical Ligand | Typical Base | Typical Solvent | Temp. (°C) | Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PXPd2[1][2][3] | Buchwald phosphines (e.g., SPhos, XPhos), PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, MeOH[1] | 80-110 | 70-95+ | Broad substrate scope, tolerant to many functional groups. Amide may act as a directing group.[1][2][3] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald phosphines (e.g., Xantphos, BINAP) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | 60-90+ | Excellent for C-N bond formation with a wide range of amines. Strong base required. |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N, DIPA | THF, DMF | RT-80 | 60-90 | Forms C(sp²)-C(sp) bonds. Copper co-catalyst is typically required. |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | 50-80 | Couples with alkenes. Regioselectivity can be an issue. |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, DMF | 80-110 | 70-90 | Uses organotin reagents. Tolerant of many functional groups but toxicity of tin is a concern. |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppf | - | THF, DMF | RT-80 | 70-90 | Uses organozinc reagents, which are highly reactive. Sensitive to air and moisture. |
| Nickel-Catalyzed Amination | NiCl₂(dme) | NHCs (e.g., IPr) | NaOtBu | 2-MeTHF, Dioxane | 80-120 | 60-85 | Cost-effective alternative to palladium for C-N coupling. |
| Copper-Catalyzed Amination | CuI, Cu(OAc)₂ | Diamines, Phenanthroline | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100-140 | 50-80 | Ullmann-type reaction. Often requires higher temperatures and stronger coordinating ligands. |
In-Depth Analysis of Key Catalytic Systems
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability, commercial availability, and low toxicity of boronic acid coupling partners. For this compound, the amide functionality can play a crucial role in directing the regioselectivity of the coupling, particularly in di-halogenated systems.[1][2][3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) is the active catalytic species. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ. The air-stable palladacycle PXPd2 has shown excellent regioselectivity and reactivity for the coupling of 2,6-dichloronicotinamides, suggesting its utility for our target molecule.[1][2][3] The chelation of the palladium to the amide group is proposed to direct the oxidative addition to the C2-Cl bond.[1][2][3]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often employed for challenging substrates like aryl chlorides. They stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex. The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 2,6-dichloronicotinamide with aryl boronic acids and is expected to be highly effective for this compound.[1]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., PXPd2, 2 mol%) and ligand (if not using a pre-catalyst).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., methanol or a toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is of immense importance in drug discovery, as the introduction of nitrogen-containing functional groups can significantly modulate the pharmacological properties of a molecule.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, palladium catalysts are employed. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands being the most effective. These ligands promote the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a diverse range of functionalized alkynes. These products can serve as key intermediates for further transformations.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a base to deprotonate the alkyne and often as the solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-2 mol%).
-
Purge the vessel with an inert gas.
-
Add the solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Other Notable Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other cross-coupling methods offer unique advantages for specific applications:
-
Heck Coupling: This reaction is ideal for the synthesis of substituted alkenes from aryl halides. However, controlling the regioselectivity of the alkene insertion can be challenging.
-
Stille Coupling: The use of organotin reagents in Stille coupling offers high functional group tolerance and mild reaction conditions. The primary drawback is the toxicity of the tin reagents and byproducts.
-
Negishi Coupling: Organozinc reagents used in Negishi coupling are highly reactive, often allowing for reactions to proceed at room temperature. However, these reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.
Conclusion
The selection of an optimal catalytic system for the coupling of this compound is a multifaceted decision that depends on the desired transformation, the nature of the coupling partner, and the required functional group tolerance. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer broad applicability and high yields for C-C and C-N bond formation, respectively. For the introduction of alkynyl groups, the Sonogashira reaction is the method of choice. Nickel and copper-based systems provide cost-effective alternatives, especially for C-N bond formation, although they may require more forcing conditions.
By understanding the principles behind each catalytic system and carefully considering the experimental parameters, researchers can effectively and efficiently synthesize a diverse library of 2-substituted-N,N-dimethylnicotinamide derivatives for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling - Organic Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N,N-dimethylnicotinamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-chloro-N,N-dimethylnicotinamide, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a Gas Chromatography (GC) alternative, offering insights into the experimental choices and potential challenges associated with each technique.
The Imperative of Method Validation
Before delving into specific protocols, it is crucial to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4] The objective is to demonstrate through laboratory studies that the method consistently provides results that are accurate, precise, and specific.[5][6] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring the quality and safety of pharmaceutical products.[7][8]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a compound like this compound, which possesses moderate polarity, RP-HPLC is often the method of choice due to its versatility, robustness, and wide applicability in pharmaceutical analysis.
Experimental Protocol: RP-HPLC Method Validation
Objective: To validate an RP-HPLC method for the quantification of this compound in a drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Validation Parameters and Procedures:
The validation of this method will be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics for a quantitative analytical procedure.[1][5][9]
1. Specificity:
-
Rationale: To demonstrate that the analytical signal is solely from the analyte of interest and not from any potential interfering components such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if in a drug product).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample of the drug substance containing this compound.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions. The peak for this compound should be spectrally pure and well-resolved from any degradation peaks.
-
2. Linearity:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be > 0.999.
-
3. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value. It is often expressed as the percent recovery.
-
Procedure:
-
Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.
-
5. Range:
-
Rationale: The interval between the upper and lower concentration levels of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.
6. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Procedure:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a standard solution under each of the modified conditions and compare the results (e.g., peak area, retention time, and tailing factor) to those obtained under the normal conditions. The system suitability parameters should remain within the acceptance criteria.
-
Visualization of the HPLC Method Validation Workflow
Caption: A streamlined workflow for the validation of the HPLC analytical method.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a viable alternative for the analysis of this compound, particularly if the compound exhibits sufficient volatility and thermal stability. A headspace GC-MS method could be particularly advantageous for impurity profiling.
Conceptual GC Method
-
Instrumentation: GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Carrier Gas: Helium or Hydrogen.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC often depends on the specific requirements of the analysis, the nature of the analyte, and the available instrumentation.
| Performance Characteristic | RP-HPLC Method | Gas Chromatography (GC) Method | Rationale for Preference |
| Specificity | High, especially with a DAD for peak purity analysis. | Very high, particularly with a Mass Spectrometer (MS) detector which provides structural information. | GC-MS offers superior specificity due to mass fragmentation patterns, which can definitively identify the analyte and distinguish it from co-eluting impurities. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can be in the pg range, especially with an MS detector in Selected Ion Monitoring (SIM) mode. | GC-MS often provides lower limits of detection, making it suitable for trace analysis and impurity profiling. |
| Precision (%RSD) | Typically ≤ 2% for repeatability and intermediate precision. | Typically ≤ 5% for repeatability and intermediate precision. | HPLC generally offers better precision due to the higher reproducibility of the liquid phase injection compared to the potential variability in vaporization in the GC inlet. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster, with run times often under 15 minutes. | GC can offer higher throughput for routine analysis of volatile compounds. |
| Robustness | Generally robust, but sensitive to mobile phase composition and pH. | Robust, but sensitive to inlet temperature and carrier gas flow rate. | Both methods can be robust if well-developed. HPLC may require more careful control of mobile phase preparation. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile or polar compounds. For this compound, direct injection is likely feasible. | HPLC is often preferred for its simpler sample preparation, avoiding the need for derivatization which can add complexity and potential for error. |
Visualization of Separation Principles
Caption: Fundamental principles of analyte separation in HPLC and GC.
Best Practices and Troubleshooting
-
For HPLC:
-
Peak Tailing: Can be an issue for amine-containing compounds. The use of a low concentration of an amine modifier (e.g., triethylamine) in the mobile phase or an end-capped column can mitigate this.
-
Baseline Noise: Ensure proper degassing of the mobile phase and a clean flow path to minimize baseline noise and drift.
-
-
For GC:
-
Analyte Decomposition: If the analyte is thermally labile, it may degrade in the hot injector. Optimizing the injector temperature and using a deactivated liner can prevent this.
-
Carryover: High-boiling point impurities can lead to carryover between injections. A robust bake-out at the end of the temperature program is essential.
-
Conclusion
Both RP-HPLC and GC are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements.
-
RP-HPLC is a robust and precise method, well-suited for routine quality control and assay determination where high accuracy and precision are paramount. Its straightforward sample preparation is a significant advantage.
-
Gas Chromatography , especially when coupled with a mass spectrometer, offers unparalleled specificity and sensitivity, making it the preferred method for impurity profiling and trace-level quantification.
A thorough validation, following the principles outlined in the ICH, FDA, and USP guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.[11][12] The lifecycle management of the analytical procedure should also be considered to ensure it remains in a state of control over time.[7][13]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. uspbpep.com [uspbpep.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
alternative reagents to 2-chloro-N,N-dimethylnicotinamide in drug discovery
An In-Depth Guide to Strategic Reagent Selection in Medicinal Chemistry: Evaluating Alternatives to 2-Chloro-N,N-dimethylnicotinamide
As a Senior Application Scientist, the choice of a building block in a synthetic campaign is rarely arbitrary. It is a calculated decision, balancing reactivity, cost, scalability, and the intricate demands of the target molecule. This compound is a common heterocyclic building block, valued for its stability and cost-effectiveness. However, its moderate reactivity, a consequence of the strong C-Cl bond, often necessitates forcing conditions or highly specialized catalytic systems that may not be compatible with sensitive functional groups present in complex drug candidates.
This guide provides a comprehensive comparison of viable alternatives to this compound, moving beyond a simple list of substitutes. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed, strategic decisions in their drug discovery programs. The focus will be on the two most critical transformations for this scaffold: Palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
At the heart of modern medicinal chemistry lies the power of palladium-catalyzed cross-coupling reactions. These transformations are responsible for creating a significant percentage of the C-C and C-N bonds in clinical candidates and approved drugs.[1] Understanding the fundamental catalytic cycle is crucial for appreciating the subtle yet significant differences between halogenated reagents.
References
A Comparative Guide to the Structure-Activity Relationships of Nicotinamide-Derived Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from the nicotinamide scaffold. While direct SAR studies on 2-chloro-N,N-dimethylnicotinamide as a primary scaffold are not extensively available in the public domain, this document synthesizes findings from a range of nicotinamide and isonicotinamide analogues to offer valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various substitutions on inhibitory activity and selectivity against different kinase targets, we aim to provide a predictive framework for the rational design of novel kinase inhibitors.
Introduction: The Nicotinamide Scaffold in Kinase Inhibition
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. Its derivatives have emerged as a versatile scaffold in the design of inhibitors for a wide array of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The nicotinamide core, with its hydrogen bond donors and acceptors, provides a robust platform for developing ATP-competitive inhibitors that can be tailored for potency and selectivity against specific kinase targets.
The general structure of a nicotinamide-based inhibitor allows for modifications at several key positions of the pyridine ring and the amide group. These modifications influence the compound's electronic properties, steric profile, and ability to form crucial interactions within the ATP-binding pocket of the target kinase.
Core Structural Insights and Structure-Activity Relationships
Our analysis of the literature on nicotinamide and its analogues as kinase inhibitors reveals several key SAR trends. These are discussed in the context of specific kinase targets.
Isonicotinamide Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Research into isonicotinamide derivatives has identified them as potent and selective inhibitors of GSK-3β, a key target in Alzheimer's disease.[1][2][3][4]
-
Amide Group Modifications : The amide portion of the isonicotinamide scaffold is crucial for interaction with the kinase hinge region. Modifications at this site significantly impact potency. For instance, the replacement of a cyclopropane carboxamide group, which was found to be susceptible to hydrolysis, with a 2-aminopyridine moiety resolved metabolic instability issues and improved potency.[2]
-
Pyridine Ring Substitutions : Substitutions on the pyridine ring are critical for achieving selectivity and enhancing inhibitory activity. For example, introducing fluorine and methyl groups at the 5-position of the pyridyl ring has been shown to improve activity compared to substitutions at the 4-position.[1]
Caption: Key modification sites on the isonicotinamide scaffold and their impact.
Nicotinamide Derivatives as Aurora Kinase Inhibitors
A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are overexpressed in many cancers.[5]
-
Substitution at the 4-position : The amino linkage at the 4-position of the nicotinamide ring is a critical determinant of activity. For instance, 4-((3-bromo-4-fluorophenyl)amino) substitution has been shown to be favorable.
-
Amide Substituent : The nature of the substituent on the amide nitrogen plays a significant role in antitumor activity. The presence of a (4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl) group led to a potent inhibitor of Aurora A with excellent antitumor activity.[5]
Nicotinamide Derivatives Targeting Other Kinases
The versatility of the nicotinamide scaffold is further demonstrated by its application in developing inhibitors for a variety of other kinases.
-
Kdr (VEGFR2) Inhibitors : N-phenyl nicotinamides have been identified as potent inhibitors of Kdr, a key receptor tyrosine kinase involved in angiogenesis.[6] The SAR studies in this series would likely focus on the substitutions on the N-phenyl ring and the nicotinamide core.
-
Succinate Dehydrogenase (SDH) Inhibitors : Novel nicotinamide derivatives with a diarylamine-modified scaffold have shown inhibitory activity against SDH, a crucial enzyme in the mitochondrial respiratory chain.[7]
Comparative Performance and Experimental Data
The following table summarizes the inhibitory activities of representative nicotinamide and isonicotinamide derivatives against their respective kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| BMT-743 | Isonicotinamide | GSK-3β | Not specified, but showed good in vivo efficacy | [2] |
| Compound 10l | Nicotinamide | Aurora A | 610 (against SW620 cells) | [5] |
| Compound 4b | Nicotinamide | SDH | 3180 | [7] |
| Staurosporine | Indolocarbazole | GSK-3β | 24 | [1] |
| Nilotinib Analogue 2c | Phenylamino-pyrimidine | Fms-like tyrosine kinase 3 (FLT3) | 117.8 | [8] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes only.
Experimental Protocols
The successful development of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of nicotinamide-based inhibitors, synthesized from the available literature.
General Synthetic Scheme for Nicotinamide Derivatives
The synthesis of nicotinamide derivatives often involves a key amide bond formation step.
Caption: A generalized synthetic workflow for nicotinamide-based inhibitors.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: The carboxylic acid of the nicotinamide precursor (e.g., 2-chloronicotinic acid) is activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as HATU or EDCI.[8]
-
Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine to form the amide bond. The reaction conditions (solvent, temperature, and base) are optimized based on the reactivity of the substrates.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or reverse-phase HPLC to yield the final compound.[8]
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.[8][9][10]
Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, and detection reagents.
-
Assay Procedure: a. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as fluorescence polarization, luminescence, or radioactivity.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Conclusion and Future Directions
References
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer’s disease - American Chemical Society [acs.digitellinc.com]
- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Computationally Elucidating the Reaction Mechanisms of 2-chloro-N,N-dimethylnicotinamide
In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of a molecule's reactivity is paramount. For a compound like 2-chloro-N,N-dimethylnicotinamide, a substituted pyridine derivative, its utility is intrinsically linked to its chemical transformations. This guide provides an in-depth comparison of computational methodologies for dissecting the two most probable reaction pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) at the chloro-substituted pyridine ring and the hydrolysis of its amide functional group.
This document is structured to offer both a high-level strategic overview and detailed, actionable protocols for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of various computational approaches, compare their performance through illustrative data, and provide step-by-step workflows for practical application.
Part 1: The Dichotomy of Reactivity - SNAr vs. Amide Hydrolysis
The chemical structure of this compound presents two primary sites for chemical reaction. The electron-deficient pyridine ring, activated by the electronegative nitrogen atom and the chloro substituent, is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the amide linkage is susceptible to hydrolysis , a reaction of significant interest in understanding the metabolic fate and stability of drug candidates. A comprehensive computational analysis must address both possibilities to paint a complete picture of the molecule's chemical behavior.
Part 2: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is a cornerstone of pyridine chemistry.[1] Computationally, the primary objective is to elucidate the mechanism—be it a stepwise process involving a Meisenheimer intermediate or a concerted reaction—and to quantify the activation energy barrier, which governs the reaction rate.[2][3]
Comparative Computational Methodologies for SNAr
Density Functional Theory (DFT) is the workhorse for studying SNAr reaction mechanisms due to its favorable balance of accuracy and computational cost.[4][5] The choice of functional and basis set, however, can significantly impact the results.
-
DFT Functionals :
-
B3LYP : A widely used hybrid functional that often provides a good starting point for mechanistic studies.[4]
-
M06-2X : A meta-hybrid GGA functional that is often recommended for kinetics and thermochemistry, as it can better account for non-covalent interactions that may be present in the transition state.
-
ωB97X-D : A long-range corrected hybrid functional with empirical dispersion correction, which can be beneficial for systems where dispersion forces are important.
-
-
Basis Sets :
-
6-31G(d,p) : A Pople-style basis set that is often sufficient for initial geometry optimizations.
-
6-311++G(d,p) : A larger basis set with diffuse functions (++) that are important for accurately describing anionic species like the Meisenheimer intermediate.
-
-
Solvent Models :
-
Implicit Solvation (e.g., PCM, SMD) : These models treat the solvent as a continuous dielectric medium. They are computationally efficient and often sufficient for capturing the bulk effects of the solvent.
-
Explicit Solvation : In this approach, a number of solvent molecules are included in the quantum mechanical calculation. This is more computationally expensive but can be crucial when specific solvent-solute interactions, such as hydrogen bonding to the transition state, are anticipated to play a significant role.
-
Illustrative Data: SNAr of this compound with a Generic Nucleophile (Nu-)
The following table presents hypothetical, yet realistic, activation free energies (ΔG‡) for the rate-determining step of the SNAr reaction, calculated using different levels of theory. These values are representative of what a researcher might expect and highlight the importance of methodological choice.
| Level of Theory | Solvent Model | ΔG‡ (kcal/mol) |
| B3LYP/6-31G(d,p) | PCM (Acetonitrile) | 22.5 |
| M06-2X/6-311++G(d,p) | PCM (Acetonitrile) | 20.8 |
| ωB97X-D/6-311++G(d,p) | PCM (Acetonitrile) | 20.1 |
| M06-2X/6-311++G(d,p) | SMD (Acetonitrile) | 20.5 |
Expert Insight : The data illustrates that while B3LYP provides a reasonable estimate, functionals like M06-2X and ωB97X-D, which are better parameterized for kinetics, tend to predict slightly lower barriers. The choice between PCM and SMD solvent models often results in minor differences for non-aqueous solvents. For reactions in water, or where specific hydrogen bonding is critical, an explicit or hybrid solvent model should be considered.
Visualizing the SNAr Reaction Coordinate
Caption: A generalized energy profile for a stepwise SNAr reaction.
Experimental Protocol: Computational Workflow for SNAr Analysis
-
Molecule Preparation : Build the initial structures of the reactants (this compound and the nucleophile) and the expected product in a molecular editor.
-
Conformational Search : For flexible molecules, perform a conformational search using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.
-
Reactant and Product Optimization : Perform geometry optimization and frequency calculations for the lowest energy conformers of the reactants and products at the desired level of theory (e.g., M06-2X/6-311++G(d,p) with a PCM solvent model). The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
-
Transition State Search :
-
Use a method like Quadratic Synchronous Transit (QST2/QST3) or a Berny optimization to a transition state, providing the reactant and product structures as input.
-
Alternatively, perform a relaxed potential energy surface scan along the forming and breaking bonds to locate an approximate transition state structure, which can then be optimized.
-
-
Transition State Verification : Perform a frequency calculation on the optimized transition state structure. A single imaginary frequency corresponding to the motion along the reaction coordinate confirms a true first-order saddle point.
-
Intrinsic Reaction Coordinate (IRC) Calculation : Run an IRC calculation starting from the transition state to confirm that it connects the intended reactants and products.
-
Energy Calculation : Calculate the single-point energies of all optimized structures (reactants, transition state, products) using a larger basis set if desired, to obtain more accurate electronic energies.
-
Thermochemical Analysis : Use the results from the frequency calculations to obtain the Gibbs free energies at the desired temperature and calculate the activation free energy (ΔG‡ = GTS - GReactants) and the overall reaction free energy (ΔGrxn = GProducts - GReactants).
Part 3: Probing the Amide Hydrolysis Mechanism
Amide hydrolysis can proceed through different mechanisms depending on the pH of the medium.[6] Computational studies are essential for dissecting these pathways, identifying the rate-determining step, and understanding the role of solvent molecules, particularly water, in proton transfer events.[7][8][9]
Comparative Computational Approaches for Amide Hydrolysis
The computational investigation of hydrolysis in aqueous solution presents unique challenges, primarily related to modeling proton transfer and the explicit role of water molecules.
-
Methodology : DFT remains the method of choice. Functionals like B3LYP and M06-2X are commonly employed. Due to the involvement of anions and proton transfers, basis sets with diffuse functions (e.g., 6-311++G(d,p)) are highly recommended.
-
Modeling Solvent Effects :
-
Continuum Models (PCM/SMD) : While useful, these models may not adequately capture the specific hydrogen bonding interactions and proton shuttling that are characteristic of hydrolysis reactions.
-
Explicit Solvent Molecules (Microsolvation) : Including one or more explicit water molecules in the quantum mechanical calculation can be critical for accurately modeling the transition state, where water acts as both a nucleophile and a proton shuttle.
-
Hybrid Supermolecule-Continuum Approach : This is often the most robust approach. A small number of explicit water molecules are included in the QM calculation to model the first solvation shell, while the bulk solvent is represented by a continuum model.[7]
-
Illustrative Data: Amide Hydrolysis of this compound
The table below shows hypothetical activation free energies for the rate-determining step in the base-catalyzed hydrolysis of the amide group. The data compares a purely implicit solvent model with a hybrid model that includes two explicit water molecules (cat = catalyst/proton shuttle, nuc = nucleophile).
| Level of Theory | Solvent Model | ΔG‡ (kcal/mol) |
| B3LYP/6-311++G(d,p) | PCM (Water) | 28.1 |
| M06-2X/6-311++G(d,p) | PCM (Water) | 26.5 |
| M06-2X/6-311++G(d,p) | PCM (Water) + 2 H2O | 23.1 |
Expert Insight : The inclusion of explicit water molecules significantly lowers the calculated activation barrier. This is a common finding in computational studies of hydrolysis, as explicit water molecules can stabilize the transition state through hydrogen bonding and facilitate proton transfer, providing a lower-energy pathway.[7] This highlights the potential inadequacy of using a purely implicit solvent model for such reactions.
Visualizing the Base-Catalyzed Hydrolysis Pathway
Caption: A generalized energy profile for base-catalyzed amide hydrolysis.
Experimental Protocol: Computational Workflow for Amide Hydrolysis
-
System Setup : Build the initial structures of the amide and the attacking species (e.g., hydroxide ion for base-catalyzed, hydronium ion and a water molecule for acid-catalyzed).
-
Inclusion of Explicit Water : Add one to three explicit water molecules to the system. The initial placement should be guided by chemical intuition (e.g., near the carbonyl oxygen and amide nitrogen).
-
Optimization of Pre-reaction Complex : Optimize the geometry of the hydrogen-bonded complex formed between the reactants and explicit water molecules.
-
Transition State Search : Locate the transition state for the rate-determining step (often the initial nucleophilic attack). This will likely involve the explicit water molecules participating in a proton relay.
-
Transition State Verification and IRC : As with the SNAr protocol, verify the transition state with a frequency calculation (one imaginary frequency) and an IRC calculation.
-
Intermediate and Product Optimization : Optimize the structures of any intermediates (e.g., the tetrahedral intermediate) and the final products, ensuring the explicit water molecules are retained.
-
Energy and Thermochemical Analysis : Calculate the Gibbs free energies of all stationary points to determine the activation free energy and the overall reaction thermodynamics.
Part 4: Head-to-Head Comparison and Best Practices
| Feature | SNAr Analysis | Amide Hydrolysis Analysis |
| Primary Challenge | Correctly describing the electronic structure of the Meisenheimer-like transition state. | Accurately modeling proton transfer and the role of the solvent. |
| Recommended Functional | M06-2X, ωB97X-D | M06-2X, B3LYP |
| Basis Set Requirement | Diffuse functions (++) recommended. | Diffuse functions (++) are crucial. |
| Solvent Model | Implicit models are often sufficient. | Hybrid explicit/implicit models are highly recommended. |
| Computational Cost | Moderate. | High, due to the inclusion of explicit solvent molecules. |
Authoritative Grounding and Trustworthiness : The protocols described above represent a self-validating system. The verification of stationary points through frequency analysis and the confirmation of reaction pathways via IRC calculations are critical steps to ensure the trustworthiness of the computational results. It is also highly recommended to benchmark the chosen computational method against experimental data for a similar, well-characterized reaction before applying it to a new system. Transition state theory provides the formal framework for relating the computationally derived activation energies to experimentally observable reaction rates.[10][11]
Conclusion
The computational analysis of the reaction mechanisms of this compound requires a nuanced approach that considers the distinct nature of its potential reactive pathways. For Nucleophilic Aromatic Substitution, the focus should be on employing DFT functionals well-suited for kinetics and accurately describing the charge distribution in the transition state. For amide hydrolysis, the explicit inclusion of solvent molecules to model proton transfer is often non-negotiable for obtaining chemically meaningful results. By carefully selecting the computational methodology and rigorously validating the results, researchers can gain invaluable insights into the reactivity of this and other complex organic molecules, thereby accelerating the process of drug discovery and development.
References
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition state theory - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
Safety Operating Guide
Navigating the Disposal of 2-chloro-N,N-dimethylnicotinamide: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides an in-depth, procedural framework for the proper handling and disposal of 2-chloro-N,N-dimethylnicotinamide (CAS No. 52943-21-2), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern these essential safety protocols.
Core Principles: Understanding the Hazard Profile
This compound is a halogenated organic compound. Its hazard profile, as identified in safety data sheets, indicates that it is an irritant to the skin, eyes, and respiratory system.[1] The presence of a chlorine atom on the pyridine ring is of primary significance for its disposal. Halogenated compounds require specific disposal pathways because their improper incineration can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Therefore, under no circumstances should this compound or its waste be disposed of via standard drains or mixed with non-hazardous refuse.[2]
The fundamental principle governing its disposal is waste segregation . All materials contaminated with this compound must be classified and collected as halogenated organic waste . This segregation is the critical first step to ensure it is routed to a high-temperature incineration facility equipped with scrubbers to neutralize harmful acidic gases like hydrogen chloride that are produced during combustion.
Table 1: Key Safety & Physical Data
| Parameter | Value / Information | Source |
| CAS Number | 52943-21-2 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [3] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Primary Disposal Route | High-Temperature Incineration at a licensed facility. | General, based on halogenated organic classification |
| Incompatible Materials | Strong oxidizing agents, isocyanates, peroxides, acids. | [4] |
| Occupational Exposure Limits | Data not established. Follow best practices for handling irritant organic chemicals. | N/A |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from weighing to disposal, the establishment of a safe working environment is paramount. All operations should be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.
Essential PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: A lab coat is mandatory. Use chemically resistant gloves (e.g., nitrile or butyl rubber, however, always consult the glove manufacturer's compatibility chart for the specific chemical).
-
Respiratory Protection: Not typically required when working within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. The procedure differs based on the spill's magnitude.
Minor Spill (Less than 100 mL in a fume hood)
-
Alert & Restrict: Alert personnel in the immediate vicinity. Keep the area restricted.
-
Don PPE: Ensure appropriate PPE is worn before approaching the spill.
-
Contain & Absorb: Create a dike around the spill's edges using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.[5][6] Do not use paper towels, as this can increase the rate of evaporation.[5]
-
Collect Waste: Working from the outside in, carefully scoop the absorbent material using spark-proof tools. Place the contaminated absorbent into a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Document: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.
Major Spill (Greater than 100 mL or any spill outside a fume hood)
-
EVACUATE IMMEDIATELY: Alert all personnel and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain vapors.
-
Call for Emergency Response: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision workflow for responding to a chemical spill.
Waste Collection and Disposal Procedures
The proper collection and labeling of waste are legally mandated and essential for safe disposal.
Step-by-Step Waste Collection Protocol
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a tightly sealing lid.
-
Segregate Waste Streams:
-
Solid Waste: Collect spent solids, contaminated PPE (gloves, wipes), and used absorbent materials in a clearly marked, sealable container or heavy-duty plastic bag designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect unwanted solutions or reaction mixtures containing this compound in a designated "Halogenated Organic Liquid Waste" container. Crucially, do not mix this waste with non-halogenated solvents , as this needlessly increases the volume of the more expensive halogenated waste stream.[6][8]
-
-
Label the Container: The moment waste is first added, the container must be labeled. According to EPA and DOT regulations, the label must include:
-
The full chemical name: "Waste this compound". List other components if it's a mixture.
-
The accumulation start date (the date the first drop of waste was added).[9]
-
The generator's name and location (your name, PI, and lab number).
-
An indication of the hazards (e.g., "Irritant").
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials and sources of ignition.
-
Arrange for Pickup: Once the container is full or you are finished generating this type of waste, follow your institution's procedures to have it collected by the EHS or a licensed hazardous waste contractor.
The logical flow for waste management is depicted below.
Caption: Procedural workflow for laboratory hazardous waste management.
Decontamination of Equipment
All non-disposable equipment, such as glassware, stir bars, and spatulas, must be thoroughly decontaminated after use.
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate must be collected as halogenated organic liquid waste.
-
Thorough Cleaning: Wash the equipment with laboratory detergent and water.[11]
-
Final Rinse: Rinse with deionized water and allow to air dry.
-
Verification: For sensitive applications, a final rinse with a clean solvent, which is then analyzed for residual contamination, can be performed to validate the cleaning process.
By adhering to these detailed procedures, laboratory professionals can manage this compound with confidence, ensuring a safe research environment and safeguarding our shared ecosystem.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 11. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-N,N-dimethylnicotinamide
This document provides essential safety and handling protocols for 2-chloro-N,N-dimethylnicotinamide (CAS 52943-21-2), a chemical intermediate critical to various research and development pipelines. As laboratory professionals, our primary responsibility is to foster a culture of safety that mitigates risk through robust engineering controls, meticulous work practices, and the correct use of personal protective equipment (PPE). This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken is grounded in a comprehensive understanding of the potential hazards.
Hazard Assessment: Understanding the Risks
A thorough hazard assessment is the foundation of any chemical safety plan.[1][2] this compound presents several health hazards that dictate our PPE and handling requirements.
According to safety data sheets (SDS), this compound is classified with the following GHS Hazard Statements:
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[2][5] Therefore, our defense strategy must establish barriers to prevent the chemical from reaching these target organs.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is crucial to recognize that PPE is the last line of defense.[6] The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Control: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed within a certified chemical fume hood.[7][8] The fume hood provides essential ventilation to capture and exhaust vapors or dust, minimizing respiratory exposure.[5]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. Ensure that all personnel are trained on this specific protocol and that emergency equipment, such as eyewash stations and safety showers, are unobstructed and have been recently tested.[4][7]
Core PPE Requirements: A Task-Based Approach
The selection of PPE is directly tied to the specific tasks being performed.[1][2] Below is a summary of the required PPE for handling this compound, followed by a detailed explanation of each component.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1 Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Full-Length Lab Coat | Not required if container remains sealed |
| Weighing Solid / Preparing Solutions | Chemical Splash Goggles & Full-Face Shield | Double-Layered Nitrile Gloves | Chemical-Resistant Lab Coat | Work within a certified chemical fume hood is mandatory |
| Reaction Work-up & Purification | Chemical Splash Goggles & Full-Face Shield | Double-Layered Nitrile Gloves | Chemical-Resistant Lab Coat | Work within a certified chemical fume hood is mandatory |
| Spill Cleanup | Chemical Splash Goggles & Full-Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Full-face respirator may be required based on spill size[9] |
Eye and Face Protection
Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[3][4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards are required whenever the chemical is actively being handled.[9][10] They provide a seal around the eyes, protecting against splashes, dust, and vapors.
-
Face Shield: A full-face shield must be worn over chemical splash goggles during any task with a high splash potential, such as transferring solutions or during spill cleanup.[10] The face shield protects the entire face from direct contact.
Hand Protection
To prevent skin irritation, appropriate gloves are essential.[1][4]
-
Double-Layered Nitrile Gloves: Due to the risk of skin absorption and the potential for pinhole leaks in single gloves, wearing two pairs of nitrile gloves is the standard protocol.[10] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of damage before each use.[5]
Body Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) that is fully buttoned is required to protect skin and personal clothing from potential spills.[9]
-
Full-Length Pants and Closed-Toe Shoes: This is a minimum laboratory requirement to ensure no skin on the lower body or feet is exposed.[10]
Procedural Workflow and Safety Protocols
Adherence to a strict, logical workflow minimizes the risk of accidental exposure. The following diagrams and steps outline the mandatory procedures for handling this compound.
Safe Handling Workflow
Caption: Workflow for Safely Handling this compound.
Step-by-Step PPE Protocols
Properly donning and doffing PPE is as critical as selecting the correct equipment to prevent cross-contamination.
Caption: Procedural Sequence for Donning and Doffing PPE.
Emergency Procedures and Disposal Plan
5.1. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
5.2. Spill Response For small spills within a fume hood, use an absorbent material appropriate for chemical spills. For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
5.3. Waste Disposal Plan As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: All waste containing this compound (e.g., residual solid, solutions, contaminated gloves, and absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and list "this compound" as a component.
-
Prohibition: Under no circumstances should this chemical or its waste be poured down the drain.[11] Halogenated compounds can be toxic to aquatic life and interfere with wastewater treatment processes.
-
Collection: Follow your institution's specific procedures for the collection of chemical waste by the EHS department for high-temperature incineration or other approved disposal methods.[13]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. riskassess.com.au [riskassess.com.au]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
